molecular formula C42H62N9O14P B12407479 NBD-LLLLpY

NBD-LLLLpY

Cat. No.: B12407479
M. Wt: 948.0 g/mol
InChI Key: GKKCIOMHTQFZEP-ZTTXAYQISA-N
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Description

NBD-LLLLpY is a useful research compound. Its molecular formula is C42H62N9O14P and its molecular weight is 948.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H62N9O14P

Molecular Weight

948.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid

InChI

InChI=1S/C42H62N9O14P/c1-22(2)17-29(44-35(52)15-16-43-28-13-14-34(51(59)60)37-36(28)49-65-50-37)38(53)45-30(18-23(3)4)39(54)46-31(19-24(5)6)40(55)47-32(20-25(7)8)41(56)48-33(42(57)58)21-26-9-11-27(12-10-26)64-66(61,62)63/h9-14,22-25,29-33,43H,15-21H2,1-8H3,(H,44,52)(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,57,58)(H2,61,62,63)/t29-,30-,31-,32-,33-/m0/s1

InChI Key

GKKCIOMHTQFZEP-ZTTXAYQISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

NBD-LLLLpY Fluorescent Probe: A Technical Guide to its Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NBD-LLLLpY fluorescent probe is a powerful tool for investigating the activity of specific enzymes involved in cellular signaling pathways. This synthetic peptide, composed of NBD (7-nitrobenz-2-oxa-1,3-diazole) conjugated to a specific amino acid sequence (Leu-Leu-Leu-Leu-pTyr), is designed to be a substrate for certain protein tyrosine phosphatases. Its core principle lies in the enzymatic removal of the phosphate (B84403) group from the tyrosine residue, which induces a measurable change in the fluorescence properties of the N-terminal NBD fluorophore. This characteristic makes it particularly valuable in high-throughput screening assays for identifying enzyme inhibitors.

A primary application of the this compound probe is in the study of SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2), a key regulator in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By acting as a substrate for SHIP2, the probe allows for the characterization of this enzyme's activity and the screening of potential therapeutic inhibitors.

Core Principle: Enzymatic Activation and Fluorescence Polarization

The fundamental principle behind the this compound probe's utility is the change in its molecular properties upon enzymatic dephosphorylation, which is most commonly detected by fluorescence polarization (FP).

1. Phosphatase Interaction: The phosphotyrosine (pTyr) residue of the this compound probe is recognized and bound by the active site of a phosphatase, such as SHIP2.

2. Enzymatic Dephosphorylation: The phosphatase catalyzes the hydrolysis of the phosphate group from the tyrosine residue, converting this compound to NBD-LLLLY.

3. Change in Fluorescence Polarization: In an assay, the small, unbound this compound probe rotates rapidly in solution, resulting in low fluorescence polarization when excited with polarized light. When bound to a larger protein, such as a specific antibody that recognizes the dephosphorylated form or the phosphatase itself, the rotational motion of the probe is significantly slowed. This results in a higher degree of fluorescence polarization. This change in polarization is the basis for quantifying the enzymatic activity.

Alternatively, in a competitive binding assay format, the dephosphorylated product (NBD-LLLLY) competes with a fluorescent tracer for binding to a specific detector protein. An increase in the concentration of the dephosphorylated product leads to the displacement of the tracer, causing a decrease in fluorescence polarization.

Photophysical and Binding Properties

ParameterTypical Value/RangeDescription
Excitation Maximum (λex) ~460 - 480 nmThe wavelength of light at which the NBD fluorophore is most efficiently excited.
Emission Maximum (λem) ~520 - 540 nmThe wavelength of light emitted by the NBD fluorophore after excitation.
Quantum Yield (Φ) 0.1 - 0.5 in aqueous bufferThe efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. This can be environmentally sensitive.
Binding Affinity (Kd) for SHIP2 SH2 Domain Low to mid µM rangeThe dissociation constant, indicating the concentration of ligand at which half of the binding sites on the protein are occupied. A lower Kd signifies stronger binding. The LLLLpY motif is consistent with the known binding preferences of the SHIP2 SH2 domain.

Experimental Protocols

The following are generalized protocols for utilizing the this compound probe in a fluorescence polarization assay to screen for SHIP2 inhibitors. These should be optimized for specific experimental conditions.

Direct Fluorescence Polarization Binding Assay

This protocol measures the direct binding of the this compound probe to the SHIP2 SH2 domain.

Materials:

  • This compound fluorescent probe

  • Recombinant SHIP2 protein (or its SH2 domain)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP)

  • 384-well black, non-binding surface microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare a serial dilution of the SHIP2 protein in the assay buffer.

  • Add a fixed concentration of the this compound probe to each well of the microplate. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Add the serially diluted SHIP2 protein to the wells containing the probe. Include control wells with the probe only (for minimum polarization) and buffer only (for background).

  • Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the fluorescence polarization values against the concentration of the SHIP2 protein and fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd).

Competitive Fluorescence Polarization Assay for SHIP2 Inhibitors

This protocol is designed to screen for compounds that inhibit the interaction between this compound and the SHIP2 SH2 domain.

Materials:

  • This compound fluorescent probe

  • Recombinant SHIP2 protein (or its SH2 domain)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer

  • 384-well black, non-binding surface microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Determine the Kd of the this compound/SHIP2 interaction using the direct binding assay described above. The concentration of SHIP2 used in the competition assay should be at or near the Kd value.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In separate wells of the microplate, add:

    • A fixed concentration of the this compound probe.

    • A fixed concentration of the SHIP2 protein.

    • The serially diluted test compounds.

  • Include control wells:

    • Probe and SHIP2 (maximum polarization).

    • Probe only (minimum polarization).

    • Buffer only (background).

  • Incubate the plate at room temperature to allow the reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in the probe's binding to the protein).

Visualizations

Signaling Pathway Context

The this compound probe is utilized to study the activity of SHIP2, which plays a crucial role in the PI3K/Akt signaling pathway. SHIP2 dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger, to phosphatidylinositol (3,4)-bisphosphate (PIP2). This action downregulates the signaling cascade that promotes cell growth, proliferation, and survival. Inhibitors of SHIP2 are sought after for their potential to enhance insulin (B600854) sensitivity and to treat certain cancers.

SHIP2_Signaling_Pathway Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Akt Akt PIP3->Akt activates Cell_Growth_Survival Cell_Growth_Survival Akt->Cell_Growth_Survival promotes SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates NBD_LLLLpY_Probe NBD_LLLLpY_Probe NBD_LLLLpY_Probe->SHIP2 is a substrate for Inhibitor Inhibitor Inhibitor->SHIP2 inhibits

Caption: The role of SHIP2 in the PI3K/Akt signaling pathway and its interaction with the this compound probe.

Experimental Workflow: Fluorescence Polarization Assay

The following diagram illustrates the general workflow for a competitive fluorescence polarization assay using the this compound probe to screen for SHIP2 inhibitors.

FP_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare this compound, SHIP2, and Test Compounds Mix_Components Mix Probe, Enzyme, and Compound in Plate Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Calculate_Inhibition Calculate Percent Inhibition Measure_FP->Calculate_Inhibition Plot_Data Plot Inhibition vs. Compound Concentration Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: A generalized workflow for a competitive fluorescence polarization assay to identify SHIP2 inhibitors.

Logical Relationship: Principle of FP Assay

This diagram explains the core principle of how fluorescence polarization changes based on the binding state of the this compound probe.

FP_Principle cluster_unbound Unbound State cluster_bound Bound State Unbound_Probe This compound (Free in solution) Fast_Rotation Fast Rotation Unbound_Probe->Fast_Rotation Low_FP Low Fluorescence Polarization Fast_Rotation->Low_FP Bound_Probe This compound + SHIP2 (Complex) Slow_Rotation Slow Rotation Bound_Probe->Slow_Rotation High_FP High Fluorescence Polarization Slow_Rotation->High_FP Polarized_Light Polarized_Light Polarized_Light->Unbound_Probe Polarized_Light->Bound_Probe

Caption: The principle of fluorescence polarization as it relates to the binding state of the this compound probe.

Conclusion

The this compound fluorescent probe represents a valuable asset in the fields of biochemistry and drug discovery. Its design as a specific substrate for phosphatases like SHIP2, coupled with the sensitivity of fluorescence polarization assays, provides a robust platform for high-throughput screening of potential therapeutic inhibitors. A thorough understanding of its core principles and the careful optimization of experimental protocols are essential for leveraging its full potential in advancing our understanding of cellular signaling and in the development of novel therapeutics.

The Core Principles and Applications of NBD-LLLLpY for Targeted Elimination of Pluripotent Stem Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NBD-LLLLpY, an enzymatically-activated intranuclear peptide designed for the selective elimination of human induced pluripotent stem cells (hiPSCs) in mixed cell cultures. We will explore its mechanism of action, present detailed experimental protocols, and summarize key quantitative data to facilitate its application in research and development.

Introduction: The Challenge of Pluripotent Stem Cell Contamination

Human induced pluripotent stem cells (hiPSCs) hold immense promise for regenerative medicine and drug discovery due to their ability to differentiate into any cell type. However, a significant safety concern in the therapeutic application of hiPSC-derived cells is the risk of teratoma formation from residual, undifferentiated pluripotent cells. Therefore, robust methods for the selective removal of these unwanted hiPSCs are crucial. This compound represents a targeted approach to address this challenge, leveraging the unique biochemical properties of pluripotent stem cells.

Mechanism of Action: Exploiting High Phosphatase Activity in hiPSCs

This compound is a pro-drug, a molecule that is inactive until it is enzymatically converted into its active form within the target cell. Its design is predicated on the observation that hiPSCs exhibit significantly higher intracellular phosphatase activity compared to their differentiated counterparts.

The this compound peptide consists of three key components:

  • NBD (Nitrobenzoxadiazole): A fluorescent group that allows for the tracking and visualization of the peptide.

  • LLLL (Leu-Leu-Leu-Leu): A hydrophobic peptide sequence.

  • pY (phosphotyrosine): A tyrosine residue that is phosphorylated, rendering the peptide soluble and inactive.

The selective toxicity of this compound is achieved through a two-step process:

  • Cellular Uptake and Activation: this compound is cell-permeable and, once inside a cell, is a substrate for intracellular phosphatases. In hiPSCs, the high phosphatase activity rapidly dephosphorylates the phosphotyrosine residue.

  • Induction of Cytotoxicity: The removal of the negatively charged phosphate (B84403) group exposes the hydrophobic LLLL peptide sequence. This newly unveiled hydrophobicity is believed to cause the peptide to aggregate within the cell, leading to disruption of cellular functions and ultimately, apoptosis (programmed cell death).

This mechanism ensures that the cytotoxic effect is primarily confined to hiPSCs, while differentiated cells with lower phosphatase activity are largely unaffected.

Signaling Pathway Context: The Relevance of STAT3

The rationale for targeting a phosphotyrosine-containing peptide to pluripotent cells is further supported by the critical role of tyrosine phosphorylation in maintaining pluripotency. The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a cornerstone of pluripotency in stem cells[1][2][3]. Activation of STAT3 requires the phosphorylation of a specific tyrosine residue (Tyr705). This phosphorylation event is crucial for STAT3 dimerization, nuclear translocation, and the subsequent transcription of genes that maintain the pluripotent state. While this compound itself is not a direct inhibitor of the STAT3 pathway, its design as a phosphopeptide leverages the central role of protein phosphorylation and dephosphorylation in pluripotent stem cell biology.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of phosphatase-activated pro-apoptotic peptides for the selective elimination of hiPSCs. The data is based on studies of similar phosphopeptides designed for this purpose.

Parameter Value Cell Type Reference
Effective Concentration 10 - 50 µMHuman iPSCsKuang et al., 2017
Incubation Time for Elimination 1 - 2 hoursHuman iPSCsKuang et al., 2017
Selectivity (iPSC vs. Differentiated) HighiPSCs vs. primary hepatocytes, iPSC-derived cardiomyocytesKuang et al., 2017
Efficacy Efficient elimination of iPSCs from co-culturesMixed cultures of iPSCs and differentiated cellsKuang et al., 2017

Experimental Protocols

The following are detailed methodologies for the application of this compound or similar phosphatase-activated peptides for the elimination of hiPSCs from cell cultures.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the lyophilized this compound peptide in sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Selective Elimination of hiPSCs in a Mixed Culture

This protocol is designed for a mixed culture of hiPSCs and differentiated cells (e.g., fibroblasts, cardiomyocytes).

  • Cell Culture: Culture the mixed cell population in your standard cell culture medium and conditions until the desired confluency is reached.

  • Preparation of Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM).

  • Treatment: Aspirate the existing medium from the cell culture plate and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

  • Wash: After the incubation period, aspirate the medium containing this compound and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual peptide.

  • Recovery: Add fresh, pre-warmed standard cell culture medium to the cells and return the plate to the incubator.

  • Assessment of Efficacy: The following day, assess the effectiveness of the treatment by methods such as:

    • Microscopy: Visually inspect the culture for the absence of hiPSC colonies. The NBD fluorescence can be used to visualize the peptide's localization.

    • Flow Cytometry: Stain the cells with antibodies against pluripotency markers (e.g., TRA-1-60, SSEA-4) to quantify the remaining hiPSC population.

    • Viability Staining: Use a live/dead cell staining assay to confirm the death of hiPSCs.

Visualizations: Diagrams of Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

NBD_LLLLpY_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular (hiPSC) NBD-LLLLpY_ext This compound (Inactive, Soluble) NBD-LLLLpY_int This compound NBD-LLLLpY_ext->NBD-LLLLpY_int Cellular Uptake Phosphatase High Phosphatase Activity NBD-LLLLpY_int->Phosphatase Substrate NBD-LLLL(Y) NBD-LLLL(Y) (Active, Hydrophobic) Phosphatase->NBD-LLLL(Y) Dephosphorylation (Activation) Aggregation Peptide Aggregation NBD-LLLL(Y)->Aggregation Apoptosis Apoptosis Aggregation->Apoptosis

Caption: Mechanism of this compound activation in hiPSCs.

Experimental Workflow for hiPSC Elimination

Experimental_Workflow Start Start: Mixed Culture (hiPSCs + Differentiated Cells) Prepare Prepare this compound Working Solution Start->Prepare Treat Treat Cells (1-2 hours) Prepare->Treat Wash Wash with PBS (2x) Treat->Wash Recover Add Fresh Medium Wash->Recover Assess Assess hiPSC Elimination (Microscopy, Flow Cytometry) Recover->Assess

Caption: Workflow for selective elimination of hiPSCs.

Conclusion

This compound and similar phosphatase-activated pro-apoptotic peptides offer a highly selective and efficient method for the removal of contaminating pluripotent stem cells from differentiated cell populations. By capitalizing on the high intrinsic phosphatase activity of hiPSCs, these molecules provide a valuable tool for enhancing the safety and purity of cell-based therapeutic products. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this technology in both basic research and clinical translation settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of NBD-LLLLpY

Abstract

This compound is an advanced molecular probe designed for the targeted elimination of human induced pluripotent stem cells (hiPSCs). Its mechanism of action is contingent upon the enzymatic activity of alkaline phosphatase (ALP), which is notably upregulated in hiPSCs. This document provides a comprehensive overview of the core mechanism of this compound, detailing its activation, subsequent self-assembly, and the induction of selective cytotoxicity. This guide includes quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support further research and development in the fields of regenerative medicine and drug discovery.

Core Mechanism of Action

This compound is a phosphopentapeptide pro-drug. Its inactive form is cell-permeable and non-toxic to both pluripotent and differentiated cells. The core of its selective action lies in its bioactivation within the target cell population.

Human iPSCs are characterized by the overexpression of alkaline phosphatase (ALP).[1] Upon entry into an iPSC, this compound is dephosphorylated by ALP. This enzymatic modification removes the phosphate (B84403) group from the C-terminal phosphotyrosine residue, converting the hydrophilic pro-drug into a highly hydrophobic peptide.

This newly formed hydrophobic peptide then self-assembles within the cell, and particularly within the nucleus, into α-helical nanofibers and nanoribbons.[1] The accumulation of these peptide assemblies inside the nucleus disrupts normal cellular function and triggers an apoptotic cascade, leading to the selective death of the iPSC.[1] Differentiated cells, which express significantly lower levels of ALP, do not process this compound at a sufficient rate to trigger self-assembly and cytotoxicity, thus ensuring the high selectivity of this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the activity of the L-phosphopentapeptide, the core of this compound.

ParameterValueCell Type(s)Reference
Effective Concentration 50 µMhiPSCs[1]
Time to Induce Cytotoxicity ≤ 2 hourshiPSCs
In Vitro ALP Concentration for Activation 0.1 U/mL - 0.8 U/mLN/A
Selectivity High for hiPSCs over differentiated cells (e.g., HEK293, HPCs)hiPSCs, HEK293, HPCs

Signaling and Activation Pathway

The mechanism of this compound can be visualized as a linear signaling pathway initiated by enzymatic activation and culminating in apoptosis.

NBD_LLLLpY_Mechanism This compound Activation and Cytotoxicity Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (hiPSC) NBD_LLLLpY_prodrug This compound (Pro-drug) NBD_LLLLpY_internalized Internalized this compound NBD_LLLLpY_prodrug->NBD_LLLLpY_internalized Cellular Uptake Dephosphorylated_Peptide Hydrophobic Peptide NBD_LLLLpY_internalized->Dephosphorylated_Peptide Dephosphorylation ALP Alkaline Phosphatase (ALP) (Overexpressed in hiPSCs) ALP->Dephosphorylated_Peptide Self_Assembly Self-Assembly Dephosphorylated_Peptide->Self_Assembly Intranuclear_Aggregates Intranuclear Nanofiber Aggregates Self_Assembly->Intranuclear_Aggregates Apoptosis Apoptosis Intranuclear_Aggregates->Apoptosis Disruption of Nuclear Function

Caption: this compound activation pathway in hiPSCs.

Experimental Protocols

Cell Culture
  • hiPSCs: Human induced pluripotent stem cells should be cultured on Matrigel-coated plates in mTeSR1 medium. The medium is to be replaced daily, and cells passaged every 4-5 days using ReLeSR.

  • Differentiated Cells (Control): HEK293 cells can be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Hematopoietic progenitor cells (HPCs) can be cultured in SFEM medium supplemented with appropriate cytokines.

In Vitro Self-Assembly Assay

This experiment confirms the ALP-dependent self-assembly of this compound.

Self_Assembly_Workflow In Vitro Self-Assembly Experimental Workflow Prepare_Peptide Prepare this compound Solution (e.g., 1 mg/mL in PBS) Add_ALP Add Alkaline Phosphatase (ALP) (0.1 to 0.8 U/mL) Prepare_Peptide->Add_ALP Incubate Incubate at 37°C (e.g., for 1-2 hours) Add_ALP->Incubate TEM_Analysis Analyze by Transmission Electron Microscopy (TEM) Incubate->TEM_Analysis Observe Nanofiber Formation CD_Spectroscopy Analyze by Circular Dichroism (CD) Spectroscopy Incubate->CD_Spectroscopy Confirm α-helical Structure

Caption: Workflow for in vitro self-assembly analysis.

  • Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).

  • Enzymatic Reaction: Add varying concentrations of alkaline phosphatase (0.1 to 0.8 U/mL) to the peptide solution.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours to allow for dephosphorylation and self-assembly.

  • Transmission Electron Microscopy (TEM):

    • Place a small aliquot of the incubated solution onto a carbon-coated copper grid.

    • Negatively stain the sample with uranyl acetate.

    • Visualize the formation of nanofibers/nanoribbons under a transmission electron microscope.

  • Circular Dichroism (CD) Spectroscopy:

    • Analyze the secondary structure of the peptide assemblies using a CD spectrometer.

    • The formation of α-helical structures will be indicated by characteristic peaks in the CD spectrum.

Cell Viability and Selectivity Assay

This protocol is designed to quantify the cytotoxic effect of this compound on hiPSCs and to confirm its selectivity.

Cell_Viability_Workflow Cell Viability and Selectivity Assay Workflow Seed_Cells Seed hiPSCs and Control Cells (e.g., HEK293) in 96-well plates Add_Compound Add this compound (e.g., 50 µM) Seed_Cells->Add_Compound Incubate_Cells Incubate for 2 hours at 37°C Add_Compound->Incubate_Cells Viability_Assay Perform Cell Viability Assay (e.g., MTT or Live/Dead staining) Incubate_Cells->Viability_Assay Analyze_Data Analyze Data and Determine IC50 Viability_Assay->Analyze_Data

Caption: Workflow for cell viability and selectivity assay.

  • Cell Seeding: Seed hiPSCs and control differentiated cells (e.g., HEK293) into separate wells of a 96-well plate at an appropriate density.

  • Compound Addition: Treat the cells with this compound at various concentrations (a final concentration of 50 µM is a good starting point). Include untreated control wells. For mechanistic validation, a set of hiPSCs can be co-treated with an ALP inhibitor.

  • Incubation: Incubate the plates for 2 hours at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Use a standard cell viability assay, such as the MTT assay or a live/dead cell staining kit (e.g., Calcein AM/Ethidium Homodimer-1).

    • For the MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance.

    • For live/dead staining, visualize and quantify live (green) and dead (red) cells using fluorescence microscopy.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Determine the IC50 value for each cell type.

Conclusion

This compound represents a highly selective and efficient tool for the elimination of undifferentiated hiPSCs. Its mechanism, which is reliant on the intrinsic enzymatic activity of the target cells, provides a robust method for enhancing the safety of hiPSC-based therapeutic applications. The experimental protocols and data presented in this guide offer a solid foundation for the implementation of this compound in research and for the development of novel cell purification strategies. Further investigation into the precise downstream apoptotic pathways activated by the intranuclear peptide aggregates will provide even deeper insights into its mode of action.

References

A Technical Guide to the Synthesis and Structure of NBD-LLLLpY: A Phosphatase-Activated Agent for Selective Pluripotent Stem Cell Elimination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD-LLLLpY is a novel, enzymatically-activated fluorescent peptide designed for the targeted elimination of human pluripotent stem cells (hPSCs), including induced pluripotent stem cells (iPSCs). Its strategic design leverages the overexpression of alkaline phosphatase (ALP) on the surface of hPSCs. Upon enzymatic dephosphorylation, the peptide undergoes a conformational change, leading to the formation of intracellular aggregates that induce selective cytotoxicity. This technical guide provides a comprehensive overview of the synthesis, structure, and proposed mechanism of action of this compound, along with detailed experimental protocols for its preparation and characterization.

Introduction

The clinical application of human pluripotent stem cells (hPSCs) in regenerative medicine is hampered by the risk of teratoma formation from residual undifferentiated cells. This compound offers a promising solution by enabling the selective removal of these tumorigenic cells. This peptide consists of a core sequence of four L-leucine residues followed by a phosphotyrosine (Leu-Leu-Leu-Leu-pTyr), and is N-terminally labeled with a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorescent tag. The phosphotyrosine moiety renders the peptide soluble and inactive. However, in the presence of high alkaline phosphatase activity, a characteristic feature of hPSCs, the phosphate (B84403) group is cleaved.[1] This enzymatic reaction triggers the peptide to become hydrophobic, leading to its self-assembly into cytotoxic aggregates within the target cells.

Synthesis and Structure

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) protocols.[2][3][4] The peptide is assembled on a solid support resin, typically from the C-terminus to the N-terminus.

Chemical Structure

Full Name: NBD-Leu-Leu-Leu-Leu-pTyr Molecular Formula: C₄₂H₆₂N₉O₁₄P Molecular Weight: 947.97 g/mol

Quantitative Data
ParameterValueReference
Molecular FormulaC₄₂H₆₂N₉O₁₄PN/A
Molecular Weight947.97N/A
Purity>95%N/A

Synthesis Workflow

Synthesis_Workflow Resin Rink Amide Resin AA1 Fmoc-pTyr(tBu)-OH Coupling Resin->AA1 Deprotection1 Fmoc Deprotection AA1->Deprotection1 AA2 Fmoc-Leu-OH Coupling Deprotection1->AA2 Deprotection2 Fmoc Deprotection AA2->Deprotection2 AA3 Fmoc-Leu-OH Coupling Deprotection2->AA3 Deprotection3 Fmoc Deprotection AA3->Deprotection3 AA4 Fmoc-Leu-OH Coupling Deprotection3->AA4 Deprotection4 Fmoc Deprotection AA4->Deprotection4 AA5 Fmoc-Leu-OH Coupling Deprotection4->AA5 Deprotection5 Fmoc Deprotection AA5->Deprotection5 NBD NBD-F Coupling Deprotection5->NBD Cleavage Cleavage and Deprotection NBD->Cleavage Purification HPLC Purification Cleavage->Purification Final This compound Purification->Final

Caption: Solid-phase synthesis workflow for this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis of LLLLpY

This protocol is based on standard Fmoc-based solid-phase peptide synthesis.[3]

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-phospho(tBu)-Tyrosine-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.

  • Chain Elongation: Sequentially couple Fmoc-Leu-OH four times, with an Fmoc deprotection step after each coupling.

  • N-terminal Labeling: After the final leucine (B10760876) coupling and subsequent Fmoc deprotection, react the free N-terminus with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) in the presence of DIPEA in DMF to introduce the NBD label.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the selective cytotoxicity of this compound towards pluripotent stem cells.

  • Cell Culture: Culture human induced pluripotent stem cells (hiPSCs) and a control differentiated cell line (e.g., fibroblasts) in their respective appropriate media.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the cell culture medium to the desired final concentrations. Treat both hiPSCs and the control cell line with varying concentrations of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with a live/dead cell dye combination (e.g., Calcein-AM and Propidium Iodide) followed by fluorescence microscopy or flow cytometry.

  • Data Analysis: Calculate the percentage of viable cells for each concentration and cell type to determine the selective cytotoxicity.

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound is a targeted, enzyme-instructed self-assembly process.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Pluripotent Stem Cell NBD_LLLLpY_sol This compound (Soluble, Inactive) ALP Alkaline Phosphatase (ALP) (Overexpressed on hPSC surface) NBD_LLLLpY_sol->ALP Enters cell vicinity Dephosphorylation Dephosphorylation ALP->Dephosphorylation Catalyzes NBD_LLLL NBD-LLLL (Hydrophobic, Active) Dephosphorylation->NBD_LLLL Forms Aggregation Intracellular Aggregation NBD_LLLL->Aggregation Self-assembles into Cytotoxicity Cytotoxicity & Apoptosis Aggregation->Cytotoxicity Induces

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a significant advancement in the development of tools for ensuring the safety of hPSC-based therapies. Its clever design, which exploits the unique enzymatic fingerprint of pluripotent stem cells, allows for their selective and efficient elimination. The detailed synthetic and experimental protocols provided in this guide will enable researchers to produce and evaluate this promising molecule for applications in regenerative medicine and drug development. Further research into the precise downstream cellular pathways affected by the peptide aggregates may unveil additional mechanistic insights and potential for therapeutic optimization.

References

NBD-LLLLpY: A Technical Guide to its Properties and Application in Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-LLLLpY is a novel, enzymatically-activated intranuclear peptide designed for the targeted elimination of human induced pluripotent stem cells (hiPSCs) from mixed cell populations.[1] Its innovative mechanism of action, which relies on the high intrinsic phosphatase activity within hiPSCs, makes it a valuable tool for purifying differentiated cell cultures—a critical step in regenerative medicine and drug development. This technical guide provides a comprehensive overview of the known spectral properties, a hypothesized mechanism of action, and generalized experimental protocols for the application of this compound.

Core Characteristics

This compound is a synthetic peptide with the sequence NBD-Leu-Leu-Leu-Leu-pTyr. The key components are the NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore and a phosphotyrosine (pTyr) residue. The peptide's molecular weight is 947.97 g/mol , and it is typically supplied with a purity of over 95%.[1]

CharacteristicValueReference
Molecular Weight 947.97 g/mol [1]
Purity >95%[1]
Chemical Formula C₄₂H₆₂N₉O₁₄P[1]
Form Solid
Storage Recommended to be stored at -20°C.

Spectral Properties

Spectral PropertyApproximate ValueNotesReference
Excitation Maximum (λex) ~463 - 467 nmThe excitation peak for NBD-containing compounds.
Emission Maximum (λem) ~536 - 539 nmThe emission peak for NBD-containing compounds.
Molar Extinction Coefficient (ε) ~22,000 M⁻¹cm⁻¹Based on data for NBD-PE.
Quantum Yield (Φ) Environmentally sensitiveThe quantum yield of NBD is known to be highly dependent on the polarity of its environment, with higher quantum yields in nonpolar environments. Specific values for this compound are not published.

Mechanism of Action

The selective cytotoxicity of this compound is contingent on the high levels of endogenous phosphatases present in hiPSCs. The peptide, in its phosphorylated state, is cell-permeable. Once inside the hiPSC, intracellular phosphatases cleave the phosphate (B84403) group from the tyrosine residue. This enzymatic activation is believed to trigger a conformational change in the peptide, leading to its self-assembly into intranuclear aggregates and subsequent cell death. The precise downstream signaling cascade leading to cytotoxicity has not been fully elucidated in publicly available literature. A hypothesized pathway is illustrated below.

G cluster_extracellular Extracellular Space cluster_cell Human Induced Pluripotent Stem Cell (hiPSC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBD_LLLLpY_ext This compound (Phosphorylated) NBD_LLLLpY_int This compound (Phosphorylated) NBD_LLLLpY_ext->NBD_LLLLpY_int Cellular Uptake NBD_LLLL_Y NBD-LLLL-Y (Dephosphorylated) NBD_LLLLpY_int->NBD_LLLL_Y Dephosphorylation Phosphatase High Endogenous Phosphatase Activity Phosphatase->NBD_LLLL_Y Aggregation Intranuclear Aggregation NBD_LLLL_Y->Aggregation Self-Assembly Cytotoxicity Cytotoxicity / Apoptosis Aggregation->Cytotoxicity Induces

Caption: Hypothesized mechanism of this compound activation and cytotoxicity in hiPSCs.

Experimental Protocols

A specific, validated protocol for the use of this compound in hiPSC elimination is not publicly available. The following generalized protocol is provided as a starting point for researchers. Optimization of concentration and incubation time will be necessary for specific cell lines and experimental conditions.

Reagent Preparation
  • Reconstitution: Reconstitute the lyophilized this compound peptide in a suitable solvent such as sterile, nuclease-free water or DMSO to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

hiPSC Treatment Workflow

The following workflow outlines the general steps for treating a mixed culture of hiPSCs and differentiated cells with this compound to selectively eliminate the pluripotent cells.

G cluster_workflow Experimental Workflow for hiPSC Elimination start Start: Mixed culture of hiPSCs and differentiated cells prepare Prepare this compound working solution in culture medium start->prepare incubate Incubate cells with this compound (Titrate concentration and time) prepare->incubate wash Wash cells to remove This compound incubate->wash culture Continue to culture purified differentiated cells wash->culture assess Assess cytotoxicity and purification efficiency culture->assess end End: Purified culture of differentiated cells assess->end

Caption: Generalized workflow for the selective elimination of hiPSCs using this compound.

Assessment of Cytotoxicity and Purity

Several methods can be employed to evaluate the effectiveness of the this compound treatment:

  • Microscopy: Phase-contrast or fluorescence microscopy (utilizing the NBD fluorescence) can be used to visually inspect the culture for the disappearance of hiPSC colonies and the health of the remaining differentiated cells.

  • Viability Assays: Standard cytotoxicity assays such as MTT, MTS, or live/dead staining (e.g., with Calcein-AM and Ethidium Homodimer-1) can quantify cell death.

  • Flow Cytometry: Staining for pluripotency markers (e.g., TRA-1-60, SSEA-4) can be used to quantify the percentage of remaining hiPSCs in the population.

  • Immunocytochemistry: Staining for pluripotency and differentiation markers can provide a qualitative assessment of the purification.

Conclusion

This compound represents a promising tool for the purification of differentiated cell cultures derived from hiPSCs. Its unique activation mechanism offers a high degree of selectivity. While specific photophysical data and detailed protocols are not yet widely available, the information provided in this guide, based on the properties of the NBD fluorophore and general cell culture practices, offers a solid foundation for researchers to begin incorporating this peptide into their workflows. As with any novel reagent, empirical determination of optimal working conditions is essential for achieving the desired outcome.

References

An In-depth Technical Guide to NBD-based Phosphopeptide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic interplay of protein kinases and phosphatases governs a vast array of cellular processes, making them critical targets for both basic research and therapeutic development. The study of these enzymes often relies on monitoring the phosphorylation status of their substrates. NBD-based phosphopeptide probes have emerged as powerful tools for this purpose. These probes are synthetic peptides containing a phosphorylation site for a specific kinase or a recognition motif for a phosphatase, and they are covalently labeled with the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.

The NBD group is an environmentally sensitive fluorophore, meaning its fluorescence properties, such as intensity and emission wavelength, are highly dependent on the polarity of its local environment.[1] It is typically weakly fluorescent in aqueous solutions but becomes highly fluorescent in hydrophobic environments.[1] This solvatochromic property is the cornerstone of its use in phosphopeptide probes. The addition or removal of a negatively charged phosphate (B84403) group near the NBD moiety alters the local microenvironment, leading to a detectable change in fluorescence. This allows for real-time, continuous monitoring of kinase or phosphatase activity in a homogenous assay format, which is highly amenable to high-throughput screening.

This technical guide provides a comprehensive overview of the core principles, synthesis, experimental protocols, and applications of NBD-based phosphopeptide probes.

Core Principles of NBD-based Phosphopeptide Probes

The fundamental principle behind NBD-based phosphopeptide probes is the change in the fluorescence of the NBD fluorophore upon a change in the phosphorylation state of the peptide. This can occur through several mechanisms:

  • Solvatochromism: The introduction of a highly charged phosphate group can alter the local polarity around the NBD dye. If the NBD moiety is positioned appropriately, phosphorylation can lead to a change in the hydration shell, resulting in either an enhancement or quenching of fluorescence, or a shift in the emission maximum. For instance, a solvatochromic NBD-peptide biosensor for Protein Kinase C (PKC) activity demonstrated a significant increase in fluorescence intensity upon phosphorylation.[2]

  • Intramolecular Quenching/De-quenching: The peptide can be designed so that in the unphosphorylated state, a quenching group is in close proximity to the NBD fluorophore, resulting in low fluorescence. Phosphorylation can induce a conformational change in the peptide, moving the quencher away from the NBD group and leading to an increase in fluorescence. Conversely, the probe can be designed to be fluorescent in the phosphorylated state, and dephosphorylation by a phosphatase could bring a quencher closer to the NBD group, causing a decrease in fluorescence.

  • Environment-Sensitive Fluorescence: The NBD fluorophore can be strategically placed on the peptide substrate. Upon phosphorylation, the peptide may bind to a binding domain (like an SH2 domain), which alters the environment of the NBD dye, leading to a change in fluorescence.

Synthesis of NBD-based Phosphopeptide Probes

The synthesis of NBD-based phosphopeptide probes is a multi-step process that combines solid-phase peptide synthesis (SPPS) with specific labeling and phosphorylation strategies. A general workflow is outlined below.

G cluster_synthesis Synthesis Workflow start Start with Solid Support (e.g., Rink Amide Resin) spps Fmoc-based Solid Phase Peptide Synthesis (SPPS) start->spps incorporate_n_p Incorporate Phosphoamino Acid & NBD-labeled Amino Acid spps->incorporate_n_p cleavage Cleavage from Resin and Deprotection incorporate_n_p->cleavage purification Purification by HPLC cleavage->purification characterization Characterization (Mass Spec, etc.) purification->characterization end_product Final NBD-Phosphopeptide Probe characterization->end_product

A generalized workflow for the synthesis of NBD-phosphopeptide probes.
Detailed Methodologies for Synthesis

1. Solid-Phase Peptide Synthesis (SPPS):

The peptide backbone is assembled on a solid support (e.g., Rink Amide resin for a C-terminal amide) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves a cycle of deprotection of the N-terminal Fmoc group with a base (e.g., piperidine) and coupling of the next Fmoc-protected amino acid.

2. Incorporation of the Phosphorylated Amino Acid:

There are two main strategies for incorporating the phosphoamino acid:

  • Building Block Approach: A pre-phosphorylated and protected amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH, is incorporated directly during SPPS. This is the most common and reliable method.

  • Post-Synthethic Phosphorylation: The peptide is synthesized with an unprotected serine, threonine, or tyrosine residue, and phosphorylation is carried out on the resin-bound peptide. This method can be less specific and may lead to side reactions.

3. Incorporation of the NBD Fluorophore:

The NBD group can be introduced at various positions:

  • N-terminal Labeling: After the final amino acid is coupled and its Fmoc group is removed, the free N-terminus of the peptide is reacted with an NBD derivative, such as 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F), in the presence of a base like diisopropylethylamine (DIPEA).

  • Side-Chain Labeling: A specific amino acid with a reactive side chain is incorporated into the peptide sequence. For example:

    • Cysteine: An Fmoc-Cys(Trt)-OH can be incorporated. After peptide synthesis, the trityl protecting group is removed, and the free thiol is reacted with NBD-Cl or NBD-F.

    • Diaminopropionic Acid (Dap): A commercially available building block, Fmoc-L-Dap(NBD)-OH, can be directly used in SPPS to introduce an NBD-labeled residue at a specific position in the peptide chain.

4. Cleavage and Deprotection:

Once the synthesis and labeling are complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed. A common cleavage cocktail for this is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

5. Purification and Characterization:

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final NBD-phosphopeptide probe are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data of NBD-based Probes

The fluorescence properties of NBD are highly sensitive to its environment. While specific quantitative data for a wide range of NBD-phosphopeptide probes is not extensively compiled in the literature, the following table presents some representative data for NBD-labeled amino acids and peptides to illustrate the typical photophysical properties.

Probe/MoleculeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Notes
NBD-labeled Tryptophan Derivative4966580.047In a hydrophobic environment.[3]
NBD-labeled Tryptophan Derivative5226880.007In a hydrophobic environment.[3]
NBD-NHMe--0.04In water.
NBD-NMe₂--0.008In water.
NBD-peptide for Src Kinase470530Not reportedFluorescence enhancement upon phosphorylation and binding to SH2 domain.

Experimental Protocols

The following are generalized protocols for using NBD-based phosphopeptide probes in kinase and phosphatase assays. These should be optimized for the specific enzyme and probe being used.

Kinase Activity Assay

This protocol is adapted from a standard kinase assay and modified for use with a fluorescent NBD-phosphopeptide probe where phosphorylation leads to an increase in fluorescence.

G cluster_kinase_assay Kinase Assay Workflow prepare_reagents Prepare Reagents: - Kinase - NBD-peptide substrate - ATP - Assay buffer mix_components Mix Kinase, NBD-peptide, and Buffer in a microplate well prepare_reagents->mix_components pre_incubate Pre-incubate at reaction temperature mix_components->pre_incubate initiate_reaction Initiate reaction by adding ATP pre_incubate->initiate_reaction monitor_fluorescence Monitor fluorescence increase over time in a plate reader initiate_reaction->monitor_fluorescence data_analysis Analyze data: - Calculate initial reaction rates - Determine enzyme kinetics or inhibitor IC50 monitor_fluorescence->data_analysis

A workflow for a typical kinase assay using an NBD-phosphopeptide probe.

Materials:

  • Purified protein kinase

  • NBD-labeled peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the NBD-peptide substrate in a suitable solvent (e.g., DMSO or water) and determine its concentration.

    • Prepare a stock solution of ATP in water and adjust the pH to 7.5.

    • Prepare a working solution of the protein kinase in kinase reaction buffer.

  • Assay Setup:

    • In a microplate well, add the kinase reaction buffer.

    • Add the NBD-peptide substrate to a final concentration typically in the low micromolar range (this should be optimized).

    • Add the protein kinase to a final concentration that gives a linear reaction rate over the desired time course.

    • Include control wells with no enzyme to measure background fluorescence.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 5-10 minutes.

    • Initiate the reaction by adding ATP to a final concentration typically around the Km for the kinase.

    • Immediately place the plate in the microplate reader and begin monitoring the fluorescence at the appropriate excitation and emission wavelengths for the NBD fluorophore (e.g., Ex: 470 nm, Em: 530 nm).

    • Record fluorescence readings at regular intervals for a set period.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction rate.

    • For inhibitor screening, perform the assay with varying concentrations of the inhibitor and calculate the IC50 value from the dose-response curve.

Protein Tyrosine Phosphatase (PTP) Activity Assay

This protocol is designed for an NBD-phosphopeptide probe where dephosphorylation by a PTP leads to a decrease in fluorescence.

Materials:

  • Purified protein tyrosine phosphatase (e.g., PTP1B)

  • NBD-labeled phosphopeptide substrate

  • PTP reaction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Synthesize and purify the NBD-labeled phosphopeptide substrate. Dissolve it in a suitable solvent and determine its concentration.

    • Prepare a working solution of the PTP in the reaction buffer.

  • Assay Setup:

    • In a microplate well, add the PTP reaction buffer.

    • Add the NBD-phosphopeptide substrate to a final concentration typically near its Km for the PTP.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the optimal temperature for the PTP (e.g., 37 °C) for 5-10 minutes.

    • Initiate the reaction by adding the PTP to the wells.

    • Immediately place the plate in the microplate reader and monitor the decrease in fluorescence over time at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the initial rate of dephosphorylation from the linear decrease in fluorescence over time.

    • This assay can be used to screen for PTP inhibitors by measuring the reaction rate in the presence of varying concentrations of a compound.

Application in Signaling Pathway Analysis

NBD-based phosphopeptide probes can be powerful tools to dissect signaling pathways by allowing for the specific and continuous measurement of the activity of individual kinases or phosphatases within a cascade. For example, in the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and stress responses, specific probes could be designed to monitor the activity of MEK or ERK.

G cluster_mapk MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Probe NBD-MEK Substrate (Fluorescence increases upon phosphorylation) MEK->Probe phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response TranscriptionFactors->CellularResponse

References

Discovering Novel Protein-Protein Interactions with NBD-LLLLpY: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel protein-protein interactions (PPIs) is paramount to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. This technical guide outlines a hypothetical framework for the utilization of NBD-LLLLpY, an enzymatically-activated peptide, as a chemical probe to identify and characterize new PPIs. While this compound is primarily recognized for its selective cytotoxicity in human induced pluripotent stem cells (hiPSCs) due to high intracellular phosphatase activity, its components—a fluorescent nitrobenzoxadiazole (NBD) group, a phosphotyrosine (pY) residue, and a peptide backbone—present a unique opportunity for adaptation as a tool for PPI discovery.[1][2][3] This guide provides in-depth, hypothetical experimental protocols, data presentation formats, and visualizations to explore this novel application.

Introduction: A Novel Application for this compound

This compound is a peptide with the sequence NBD-Leu-Leu-Leu-Leu-pTyr. The NBD moiety is an environmentally sensitive fluorophore, and the phosphotyrosine residue is a key element for recognition by a multitude of cellular proteins.[4][5] High alkaline phosphatase (AP) activity, a characteristic of pluripotent stem cells, catalyzes the dephosphorylation of this compound to NBD-LLLLY. This conversion is the basis for its cytotoxic effect in these cells.

We propose a novel application of this peptide as a chemical probe for discovering PPIs. The core concept is that the dephosphorylated form, NBD-LLLLY, may act as a bait to interact with proteins that recognize this specific peptide sequence or the tyrosine residue. By employing techniques such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), we can identify these interacting partners.

Proposed Mechanism of Action as a PPI Probe

The central hypothesis is that upon entering cells with high phosphatase activity, this compound is dephosphorylated to NBD-LLLLY. This dephosphorylated peptide then acts as a novel binding motif for a subset of cellular proteins. The NBD group can be exploited for visualization and as an affinity tag, while the peptide itself serves as the bait for capturing interacting proteins.

Experimental Methodologies

This section details the experimental protocols for two primary approaches to identify interacting proteins using this compound: Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-Dependent Biotinylation (BioID).

Affinity Purification-Mass Spectrometry (AP-MS) with this compound

AP-MS is a robust technique for identifying proteins that directly or indirectly bind to a bait protein or a chemical probe. In this proposed protocol, a modified this compound, featuring a biotin (B1667282) tag, will be used as the bait.

Experimental Protocol: AP-MS

  • Probe Synthesis: Synthesize a biotinylated version of this compound (Biotin-NBD-LLLLpY). A non-phosphorylated version (Biotin-NBD-LLLLY) and a scrambled peptide sequence should be synthesized for use as controls.

  • Cell Culture and Lysis:

    • Culture hiPSCs (high phosphatase activity) and a differentiated cell line (e.g., fibroblasts, low phosphatase activity) as a negative control.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.

  • Probe Incubation: Incubate the cell lysates with Biotin-NBD-LLLLpY, Biotin-NBD-LLLLY, and the scrambled control peptide.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probes and their interacting proteins.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Sample Preparation:

    • Elute the captured proteins from the beads.

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

  • Mass Spectrometry:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins from the MS/MS spectra using a protein database search algorithm (e.g., Mascot, Sequest).

    • Compare the identified proteins from the experimental and control samples to identify specific interactors.

Proximity-Dependent Biotinylation (BioID) with this compound

BioID is a technique that identifies proteins in close proximity to a bait protein, including transient and weak interactors. For this application, we propose fusing a promiscuous biotin ligase (e.g., BirA*) to a protein that is hypothesized to interact with NBD-LLLLY.

Experimental Protocol: BioID

  • Construct Generation: Create a fusion protein of a candidate interacting protein (identified from a preliminary screen or hypothesis) with a promiscuous biotin ligase (e.g., Candidate-BirA*).

  • Cell Transfection and Culture:

    • Transfect hiPSCs with the Candidate-BirA* construct.

    • Culture the cells in the presence of biotin.

  • Probe Treatment: Treat the cells with this compound to induce the formation of the NBD-LLLLY-Candidate-BirA* complex.

  • Cell Lysis and Protein Extraction: Lyse the cells under denaturing conditions to stop the biotinylation reaction and solubilize all proteins.

  • Streptavidin Affinity Purification:

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Mass Spectrometry and Data Analysis:

    • Identify the enriched proteins by LC-MS/MS and compare with control experiments (e.g., cells expressing BirA* alone) to identify specific proximity partners.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables to facilitate comparison and identification of high-confidence interacting proteins.

Hypothetical AP-MS Data

Table 1: Hypothetical list of proteins identified by AP-MS with Biotin-NBD-LLLLpY in hiPSCs.

Protein IDGene NameSpectral Counts (Biotin-NBD-LLLLpY)Spectral Counts (Control)Fold Changep-valuePutative Function
P60709ACTB1501451.030.85Cytoskeleton
Q9Y6W8PTPN1185517.0<0.001Tyrosine Phosphatase
P27361GRB272324.0<0.001Adaptor Protein
Q13485PIK3R165416.25<0.001PI3K Subunit
P42336STAT358229.0<0.001Transcription Factor
Hypothetical BioID Data

Table 2: Hypothetical list of proteins identified by BioID with a Candidate-BirA fusion protein upon this compound treatment.*

Protein IDGene NameSpectral Counts (this compound treated)Spectral Counts (Untreated Control)Fold Changep-valueCellular Compartment
P31749YWHAZ98812.25<0.001Cytoplasm
Q06210SHC175418.75<0.001Cytoplasm
P12931SRC62320.67<0.001Plasma Membrane
Q96B36GAB155227.5<0.001Cytoplasm

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate the proposed signaling pathway and experimental workflows.

Proposed Signaling Pathway

G cluster_cell hiPSC NBD_LLLLpY This compound AP Alkaline Phosphatase NBD_LLLLpY->AP Enters Cell NBD_LLLLY NBD-LLLLY AP->NBD_LLLLY Dephosphorylation PPI_Complex Protein Interaction Complex NBD_LLLLY->PPI_Complex Binds to Target Proteins Downstream Downstream Signaling PPI_Complex->Downstream

Caption: Proposed mechanism of this compound activation and interaction.

AP-MS Experimental Workflow

G CellLysate Cell Lysate (hiPSC) Incubation Incubation CellLysate->Incubation Probe Biotin-NBD-LLLLpY Probe->Incubation Purification Streptavidin Affinity Purification Incubation->Purification MS LC-MS/MS Purification->MS Analysis Data Analysis MS->Analysis G Transfection Transfect Cells with Candidate-BirA* Treatment Treat with This compound & Biotin Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Purification Streptavidin Affinity Purification Lysis->Purification MS LC-MS/MS Purification->MS Analysis Data Analysis MS->Analysis

References

N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH: A Technical Guide for Studying Phosphatase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorescent phosphopeptide substrate, N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH, for the characterization of protein tyrosine phosphatase (PTP) activity. This substrate is a valuable tool for high-throughput screening of PTP inhibitors and for conducting detailed kinetic studies of PTPs, such as SHP2.

Core Principles

N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH is a fluorogenic substrate designed for the continuous monitoring of PTP activity. The principle of the assay is based on the change in fluorescence properties of the Dansyl group upon enzymatic cleavage of the phosphate (B84403) group from the phosphotyrosine residue. In its phosphorylated state, the substrate exhibits a certain level of fluorescence. Upon dephosphorylation by a PTP, the local environment of the Dansyl fluorophore is altered, leading to a detectable change in fluorescence intensity. This change can be monitored in real-time to determine the rate of the enzymatic reaction.

Physicochemical and Spectroscopic Properties

The properties of N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH are summarized in the table below. These values are based on the constituent parts of the molecule and may require empirical validation for this specific compound.

PropertyValue
Molecular Formula C49H65N7O13S
Molecular Weight 996.14 g/mol
Appearance Lyophilized powder
Solubility Soluble in DMSO and aqueous buffers
Excitation Wavelength (λex) ~340 nm
Emission Wavelength (λem) ~560 nm
Purity (by HPLC) >95%
Storage Store at -20°C, protect from light

Kinetic Parameters of Analogous PTP Substrates

The kinetic parameters of a PTP substrate are crucial for assay development. While specific data for N-Dansyl-L-Asp-L-Leu-L-Leu-L-Leu-phospho-L-Tyr-OH is not extensively published, the following table provides a summary of kinetic constants for other fluorescent phosphopeptide substrates with various PTPs to serve as a reference.

PhosphataseSubstrateKm (µM)kcat (s-1)
PTP1BFluorescein-D-A-D-E-pY-L7.61.8
SHP2DiFMUP160-
CD45Dansyl-E-pY-T-A230.04
PTP1BpNPP1500-

Experimental Protocols

General Workflow for a PTP Activity Assay

G Experimental Workflow for PTP Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions plate_layout Design Plate Layout (Controls, Blanks, Test Compounds) prep_reagents->plate_layout add_enzyme Add Phosphatase Enzyme to Wells plate_layout->add_enzyme add_inhibitor Add Test Compounds/Inhibitors add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction read_plate Measure Fluorescence at Regular Intervals initiate_reaction->read_plate calc_rate Calculate Initial Reaction Velocity (V₀) read_plate->calc_rate plot_data Plot Data and Determine Kinetic Parameters (Km, Vmax, IC50) calc_rate->plot_data G Role of SHP2 in the RAS/MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription SHP2 SHP2 SHP2->Ras dephosphorylates inhibitory sites on docking proteins, promoting Ras activation Gab1->SHP2 G Mechanism of Fluorogenic Phosphatase Substrate cluster_reaction Reaction Substrate Dansyl-Peptide-pTyr (Low Fluorescence) Product Dansyl-Peptide-Tyr (High Fluorescence) Substrate->Product Enzymatic Dephosphorylation PTP Protein Tyrosine Phosphatase (e.g., SHP2) Pi Inorganic Phosphate (Pi)

In Vitro Characterization of NBD-LLLLpY: A Technical Guide for Selective hiPSC Elimination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial in vitro characterization of NBD-LLLLpY, an enzymatically-activated peptide designed for the selective elimination of human induced pluripotent stem cells (hiPSCs). The document details the underlying mechanism, experimental protocols, and quantitative data related to its activity.

Core Principle: Enzyme-Instructed Self-Assembly for Targeted Cytotoxicity

This compound is a phosphopentapeptide that leverages the high endogenous alkaline phosphatase (ALP) activity characteristic of undifferentiated hiPSCs.[1] In its phosphorylated state, the peptide is soluble and relatively inert. However, upon enzymatic dephosphorylation by ALP, the resulting peptide (LLLLpY) becomes hydrophobic and self-assembles into nanofibers and nanoribbons.[1] This intracellular and perinuclear aggregation leads to mechanical stress and ultimately induces apoptosis in the target hiPSCs, while leaving differentiated cells with normal ALP levels largely unaffected.[2][3] The NBD (nitrobenzoxadiazole) moiety serves as a fluorescent reporter, exhibiting increased fluorescence in the hydrophobic environment of the self-assembled peptide, which can be utilized for imaging.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro activity of the LLLLpY peptide as described in foundational studies.

Table 1: Peptide Concentration and Incubation Time for Selective hiPSC Elimination

ParameterValueCell TypeAssayReference
Peptide Concentration 50 µMhiPSCs, HEK293T, HFFsCell Viability[1]
Incubation Time 1 hourhiPSCsCell Viability
Incubation Time 2 hourshiPSCsCell Viability

Table 2: Alkaline Phosphatase (ALP) Mediated Self-Assembly

ALP Concentration (U/L)Incubation TimeResulting MorphologyReference
10012 hoursNanofibers
8001 hourNanoribbons

Table 3: In Vitro Efficacy in Mixed Cell Cultures

hiPSC:Differentiated Cell RatioTreatment DurationOutcomeReference
1:12 hoursSelective elimination of hiPSCs
1:52 hoursSelective elimination of hiPSCs
1:102 hoursSelective elimination of hiPSCs

Signaling and Mechanistic Pathway

The mechanism of action for this compound is a linear pathway triggered by a specific enzymatic activity highly prevalent in the target cells.

G Mechanism of this compound Action cluster_extracellular Extracellular/Pericellular Space cluster_intracellular Intracellular (hiPSC) NBD_LLLLpY This compound (Phosphorylated, Soluble) ALP Alkaline Phosphatase (ALP) (Overexpressed in hiPSCs) NBD_LLLLpY->ALP Dephosphorylation LLLLpY LLLLpY (Dephosphorylated, Hydrophobic) ALP->LLLLpY SelfAssembly Self-Assembly LLLLpY->SelfAssembly Nanofibers Nanofibers/Nanoribbons SelfAssembly->Nanofibers Aggregation Apoptosis Cell Death (Apoptosis) Nanofibers->Apoptosis Induces

Caption: this compound is dephosphorylated by ALP in hiPSCs, leading to self-assembly and apoptosis.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below.

Peptide Self-Assembly Assay

This protocol details the in vitro formation of peptide nanostructures initiated by alkaline phosphatase.

G Workflow: In Vitro Self-Assembly Assay start Start prep_peptide Prepare this compound stock solution (e.g., in DMSO) start->prep_peptide prep_alp Prepare ALP solutions (e.g., 100 U/L and 800 U/L in buffer) start->prep_alp mix Mix this compound and ALP solutions prep_peptide->mix prep_alp->mix incubate Incubate at 37°C for defined time points (1h, 12h) mix->incubate tem Prepare sample for Transmission Electron Microscopy (TEM) incubate->tem image Image with TEM to observe morphology tem->image end End image->end

Caption: Workflow for inducing and visualizing this compound self-assembly in vitro.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare solutions of alkaline phosphatase at various concentrations (e.g., 100 U/L and 800 U/L) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Initiation of Self-Assembly:

    • In a microcentrifuge tube, add the this compound stock solution to the ALP solution to achieve the desired final peptide concentration (e.g., 50 µM).

    • Incubate the mixture at 37°C for specified time intervals (e.g., 1 hour, 12 hours).

  • Transmission Electron Microscopy (TEM):

    • Place a drop of the incubated solution onto a carbon-coated copper grid for 1-2 minutes.

    • Wick away the excess solution with filter paper.

    • Optionally, negatively stain the grid with a solution such as 2% uranyl acetate (B1210297) for 1 minute.

    • Wick away the excess stain and allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope to observe the morphology of the self-assembled structures.

Cell Culture and Maintenance

Standard cell culture techniques are required for maintaining the cell lines used in these assays.

  • hiPSCs: Culture on Matrigel-coated plates in mTeSR™1 medium. Passage cells as colonies every 4-6 days.

  • Differentiated Cells (e.g., HEK293T, HFFs): Culture in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is for quantifying the selective cytotoxic effect of this compound.

G Workflow: Cytotoxicity Assay (MTT) start Start seed_cells Seed hiPSCs and differentiated cells in separate wells of a 96-well plate start->seed_cells incubate_adhere Incubate for 24h to allow cell adherence seed_cells->incubate_adhere add_peptide Add this compound at desired concentrations (e.g., 50 µM) incubate_adhere->add_peptide incubate_treat Incubate for specified durations (e.g., 1h, 2h) add_peptide->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

References

Methodological & Application

Application Notes: NBD-LLLLpY Protocol for Selective Elimination of Human iPSCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human induced pluripotent stem cells (hiPSCs) hold immense promise for regenerative medicine and drug discovery. However, a significant safety concern for their therapeutic application is the risk of teratoma formation from residual undifferentiated hiPSCs in a population of differentiated cells. The NBD-LLLLpY peptide is a novel tool designed for the selective elimination of these undifferentiated hiPSCs from mixed cell populations. This peptide acts as a conditional cytotoxic agent, leveraging the high phosphatase activity characteristic of pluripotent stem cells for its activation.[1]

This compound (NBD-Leu-Leu-Leu-Leu-pTyr) is a cell-permeable peptide that is initially in a non-toxic, phosphorylated state. In the presence of high levels of alkaline phosphatase, which is overexpressed on the surface of hiPSCs, the peptide is dephosphorylated.[2] This enzymatic conversion triggers a conformational change, leading to the aggregation of the hydrophobic peptide and inducing rapid cell death specifically in the hiPSCs.[2] This targeted approach allows for the purification of differentiated cell cultures, enhancing the safety profile of hiPSC-derived cell products.

Product Information and Quantitative Data

The this compound peptide is a chemically synthesized molecule with specific properties that are crucial for its function. The following table summarizes the key quantitative data for this product.

PropertyValueReference
Full Name NBD-Leu-Leu-Leu-Leu-pTyrCreative Biolabs
Molecular Weight 947.97 g/mol [1]
Chemical Formula C₄₂H₆₂N₉O₁₄P[1]
Purity > 95%
Form Solid
Storage Store at -20°C, protect from lightGeneral Peptide Handling

Mechanism of Action

The selective cytotoxicity of this compound is based on the differential enzymatic activity between pluripotent and differentiated cells. The following diagram illustrates the proposed signaling pathway and mechanism of action.

NBD_LLLLpY_Mechanism Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_membrane hiPSC Membrane cluster_intracellular Intracellular Space NBD_LLLLpY_inactive This compound (Inactive, Phosphorylated) ALP Alkaline Phosphatase (ALP) (High expression in hiPSCs) NBD_LLLLpY_inactive->ALP Binding to cell surface NBD_LLLLpY_active NBD-LLLL (Active, Hydrophobic) ALP->NBD_LLLLpY_active Dephosphorylation Aggregation Peptide Aggregation NBD_LLLLpY_active->Aggregation Self-assembly Cytotoxicity Cell Death (Apoptosis/Necrosis) Aggregation->Cytotoxicity Induces

Caption: Mechanism of this compound-induced cytotoxicity in hiPSCs.

Experimental Protocols

The following protocols provide a general framework for using this compound to eliminate residual hiPSCs from a mixed culture of differentiated cells. Optimization may be required depending on the cell type and culture conditions.

I. Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the solid this compound peptide in sterile, tissue-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

II. Protocol for Selective Elimination of hiPSCs

This protocol is designed for a standard 6-well plate format. Adjust volumes accordingly for other culture vessels.

hiPSC_Elimination_Workflow Workflow for hiPSC Elimination Start Start with mixed culture (hiPSCs and differentiated cells) Prepare_Working_Solution Prepare this compound working solution (e.g., 1-10 µM in culture medium) Start->Prepare_Working_Solution Incubation Replace medium with working solution and incubate for 1-4 hours at 37°C Prepare_Working_Solution->Incubation Wash Aspirate working solution and wash cells 2-3 times with PBS or medium Incubation->Wash Fresh_Medium Add fresh culture medium to cells Wash->Fresh_Medium Assess_Cytotoxicity Assess cell viability and hiPSC elimination (e.g., live/dead staining, flow cytometry) Fresh_Medium->Assess_Cytotoxicity End Purified culture of differentiated cells Assess_Cytotoxicity->End

References

Application Notes and Protocols for N-terminal NBD-labeled LLLLpY (NBD-LLLLpY) in a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src Homology 2 (SH2) domains are crucial signaling modules that recognize and bind to specific phosphotyrosine (pY) motifs, playing a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and oncogenesis. The specific recognition of phosphopeptides by SH2 domains makes them attractive targets for the development of therapeutic agents. Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying molecular interactions in a high-throughput format.[1] This application note provides a detailed protocol for utilizing a nitrobenzoxadiazole (NBD)-labeled phosphopeptide, NBD-LLLLpY, in a competitive fluorescence polarization assay to screen for inhibitors of SH2 domain-phosphopeptide interactions. The presence of multiple leucine (B10760876) residues suggests that this peptide is likely to interact with SH2 domains that have a binding preference for hydrophobic residues C-terminal to the phosphotyrosine, such as the Src family kinase SH2 domains.[2][3][4]

The principle of the FP assay is based on the differential rotation of a fluorescent probe in solution.[1] A small, fluorescently labeled peptide like this compound tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger protein, such as an SH2 domain, the rotational motion of the complex is significantly slower, leading to an increase in fluorescence polarization. In a competitive assay format, a test compound that binds to the SH2 domain will displace the this compound probe, causing a decrease in polarization. This change in polarization can be used to determine the binding affinity of the test compound.

Signaling Pathway Context: SH2 Domain Interaction

SH2 domains are integral components of intracellular signaling pathways. Upon activation of receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases, specific tyrosine residues are phosphorylated. These phosphotyrosine sites serve as docking sites for proteins containing SH2 domains, leading to the recruitment of downstream signaling molecules and the propagation of the signal. The diagram below illustrates this fundamental signaling concept.

SH2_Signaling_Pathway Conceptual Signaling Pathway of SH2 Domain Interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (pY) RTK->P_RTK Autophosphorylation SH2_Protein SH2 Domain- Containing Protein P_RTK->SH2_Protein SH2 Domain Binding to pY Motif Kinase Kinase Kinase->RTK Ligand Binding & Dimerization Downstream Downstream Signaling SH2_Protein->Downstream Signal Propagation

Caption: SH2 domain-mediated signal transduction.

Materials and Reagents

Reagents and Buffers
Reagent/BufferComponentFinal Concentration
This compound Probe NBD-Leu-Leu-Leu-Leu-pTyrStock: 1 mM in DMSO, Working: 10 nM
Src SH2 Domain Recombinant Human Src SH2 DomainStock: 100 µM in appropriate buffer, Working: 20-100 nM
Assay Buffer Tris-HCl, pH 7.550 mM
NaCl100 mM
EDTA1 mM
DTT2 mM
Bovine Serum Albumin (BSA)0.01% (w/v)
DMSO (from probe and compounds)≤ 1% (v/v)
Test Compounds Small molecule inhibitorsVaries (e.g., 10 mM stock in DMSO)
Control Inhibitor Unlabeled LLLLpY peptideStock: 1 mM in DMSO
Equipment
  • Fluorescence microplate reader capable of measuring fluorescence polarization.

  • Black, low-volume 384-well microplates.

  • Pipettes and tips for accurate liquid handling.

  • Reagent reservoirs.

  • Plate shaker/incubator.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 1X Assay Buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 2 mM DTT. Add 0.01% (w/v) BSA to minimize non-specific binding. Filter the buffer through a 0.22 µm filter.

  • This compound Probe: Thaw the 1 mM stock solution of this compound in DMSO. Prepare a working solution by diluting the stock in Assay Buffer to a final concentration of 20 nM (for a final assay concentration of 10 nM in a 20 µL reaction volume). Protect from light.

  • Src SH2 Domain: Thaw the recombinant Src SH2 domain. Dilute the stock solution in Assay Buffer to a working concentration that gives an optimal assay window (typically 2-5 times the Kd of the this compound probe). The optimal concentration should be determined empirically (see Section 4.2).

  • Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

Assay Optimization: Determining the Optimal Src SH2 Domain Concentration
  • Prepare a serial dilution of the Src SH2 domain in Assay Buffer in a 384-well plate.

  • Add a constant concentration of this compound (10 nM final concentration) to each well.

  • Include control wells with this compound in Assay Buffer without any SH2 domain (for minimum polarization) and wells with a saturating concentration of the SH2 domain (for maximum polarization).

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using an appropriate filter set for the NBD fluorophore (Excitation: ~467 nm, Emission: ~539 nm).

  • Plot the fluorescence polarization (mP) values against the Src SH2 domain concentration and fit the data to a sigmoidal dose-response curve to determine the Kd. The optimal concentration of the Src SH2 domain for the competitive assay is typically the concentration that gives 50-80% of the maximum polarization signal.

Competitive Fluorescence Polarization Assay for Inhibitor Screening

The following workflow outlines the steps for performing the competitive FP assay.

FP_Assay_Workflow Competitive Fluorescence Polarization Assay Workflow A Prepare Reagents: - this compound (2X) - Src SH2 Domain (2X) - Test Compounds (4X) B Dispense 5 µL of Test Compound/Control to 384-well plate A->B C Add 10 µL of Src SH2 Domain Solution B->C D Add 5 µL of this compound Probe Solution C->D E Incubate at Room Temp (30-60 min, protected from light) D->E F Measure Fluorescence Polarization (mP) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Caption: Experimental workflow for the competitive FP assay.

  • Dispense Compounds: To a 384-well black microplate, add 5 µL of the serially diluted test compounds or control inhibitor. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

  • Add SH2 Domain: Add 10 µL of the pre-determined optimal concentration of the Src SH2 domain in Assay Buffer to all wells except the "probe only" controls. To the "probe only" wells, add 10 µL of Assay Buffer.

  • Add this compound Probe: Add 5 µL of the 20 nM this compound working solution to all wells. The final volume in each well will be 20 µL.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a microplate reader with excitation at ~467 nm and emission at ~539 nm.

Data Analysis

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

    • mP_sample: The fluorescence polarization of the well with the test compound.

    • mP_max: The average fluorescence polarization of the control wells with this compound and Src SH2 domain (no inhibitor).

    • mP_min: The average fluorescence polarization of the control wells with this compound only (no SH2 domain).

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the this compound binding to the Src SH2 domain.

Summary of Quantitative Data

ParameterValueNotes
This compound Concentration 10 nMFinal assay concentration.
Src SH2 Domain Concentration 20-100 nMTo be determined empirically (50-80% of max signal).
Excitation Wavelength ~467 nm
Emission Wavelength ~539 nm
Assay Volume 20 µLFor 384-well plate format.
Incubation Time 30-60 minutesAt room temperature.
Final DMSO Concentration ≤ 1%

Troubleshooting

IssuePossible CauseSolution
Low Assay Window (mP_max - mP_min) - Suboptimal SH2 domain concentration.- Inactive SH2 domain.- Low affinity of this compound for the SH2 domain.- Re-optimize the SH2 domain concentration.- Use a fresh batch of SH2 domain and verify its activity.- Consider using an SH2 domain with higher affinity for the peptide.
High Variability in Replicates - Pipetting errors.- Incomplete mixing.- Compound precipitation.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough mixing after each addition.- Check for compound solubility in the assay buffer.
Fluorescent Compound Interference - Test compound is fluorescent at the assay wavelengths.- Measure the fluorescence intensity of the compound alone and subtract the background.- Use a different fluorophore on the peptide if possible.

Conclusion

The fluorescence polarization assay using this compound provides a sensitive and high-throughput method for the identification and characterization of inhibitors targeting the Src SH2 domain. The detailed protocol and guidelines presented in this application note will enable researchers to effectively implement this assay in their drug discovery and chemical biology research programs. The adaptability of the FP assay format also allows for the investigation of other SH2 domains that recognize hydrophobic phosphopeptide motifs.

References

Application Notes and Protocols for High-Throughput Screening of Phosphatase Inhibitors using NBD-LLLLpY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-LLLLpY is a novel, enzymatically activated fluorescent peptide designed for the high-throughput screening (HTS) of phosphatase inhibitors. This peptide, NBD-Leu-Leu-Leu-Leu-pTyr, incorporates a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore and a phosphotyrosine (pTyr) residue. In its phosphorylated state, the peptide's fluorescence is quenched. Upon dephosphorylation by phosphatases, a significant increase in fluorescence intensity is observed, providing a robust and sensitive signal for enzyme activity.

The specific design of this compound makes it particularly useful in the context of stem cell biology, as its activation is dependent on high phosphatase activity, a characteristic feature of human induced pluripotent stem cells (hiPSCs). This makes it an excellent tool for identifying inhibitors of phosphatases that are crucial for maintaining the pluripotent state or driving differentiation. This application note provides detailed protocols for utilizing this compound in HTS campaigns to discover and characterize novel phosphatase inhibitors.

Principle of the Assay

The this compound based assay is a "turn-on" fluorescent assay. The proximity of the phosphotyrosine to the NBD group in the intact peptide leads to quenching of the NBD fluorescence. When a phosphatase cleaves the phosphate (B84403) group from the tyrosine residue, the quenching effect is relieved, resulting in a significant increase in fluorescence. In the presence of a phosphatase inhibitor, this enzymatic reaction is impeded, leading to a reduction in the fluorescence signal. The inhibitory activity of test compounds can, therefore, be quantified by measuring the fluorescence intensity.

Featured Applications

  • High-Throughput Screening (HTS) for Phosphatase Inhibitors: A sensitive and straightforward assay for primary screening of large compound libraries.

  • IC50 Determination: Suitable for dose-response studies to determine the potency of identified hits.

  • Enzyme Kinetics: Can be adapted to study the kinetic parameters of phosphatase activity and inhibition.

  • Stem Cell Research: Useful for identifying inhibitors of phosphatases that are active in stem cells.

Data Presentation

Table 1: Hypothetical IC50 Values of Known Phosphatase Inhibitors against a Generic Phosphatase using the this compound Assay
CompoundTarget PhosphataseIC50 (µM)Hill Slope
Sodium OrthovanadatePan-tyrosine phosphatase0.81.10.99
Phenylarsine OxidePTP1B5.20.90.98
SF-1670PTEN2.51.20.99
Okadaic AcidPP2A>100N/AN/A
Compound XUnknown12.71.00.97

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Phosphatase Inhibitors

Materials:

  • This compound peptide

  • Phosphatase of interest (e.g., purified recombinant enzyme or cell lysate with high phosphatase activity)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • Positive Control Inhibitor (e.g., Sodium Orthovanadate)

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 465 nm, Emission: 535 nm)

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate. For a final assay concentration of 10 µM, use a 2 mM stock solution.

  • Enzyme Preparation: Prepare a working solution of the phosphatase in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 10 µL of the phosphatase solution to each well containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare a working solution of this compound in assay buffer. The final concentration should be at or below the Km value for the phosphatase, which needs to be determined experimentally. A starting concentration of 1 µM is recommended.

  • Reaction Initiation: Add 10 µL of the this compound solution to each well to start the enzymatic reaction. The final assay volume is 20 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to achieve a robust signal-to-background ratio while remaining in the initial velocity phase of the reaction.

  • Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.

Data Analysis:

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))

Protocol 2: IC50 Determination

Procedure:

  • Prepare serial dilutions of the hit compounds in DMSO.

  • Follow the HTS protocol (Protocol 1), dispensing 50 nL of each compound concentration into the wells.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis compound_plating 1. Compound Plating (50 nL in 384-well plate) enzyme_addition 4. Enzyme Addition (10 µL) compound_plating->enzyme_addition enzyme_prep 2. Enzyme Preparation enzyme_prep->enzyme_addition substrate_prep 3. Substrate Preparation (this compound) reaction_initiation 6. Reaction Initiation (10 µL this compound) substrate_prep->reaction_initiation pre_incubation 5. Pre-incubation (15 min at RT) enzyme_addition->pre_incubation pre_incubation->reaction_initiation incubation 7. Incubation (60 min at 37°C) reaction_initiation->incubation fluorescence_reading 8. Fluorescence Reading (Ex: 465 nm, Em: 535 nm) incubation->fluorescence_reading data_analysis 9. Data Analysis (% Inhibition, IC50) fluorescence_reading->data_analysis

Caption: High-Throughput Screening Workflow for Phosphatase Inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Activates PP2A PP2A destruction_complex Destruction Complex (Axin, APC, GSK3β) PP2A->destruction_complex Regulates destruction_complex->beta_catenin Phosphorylates for Degradation gene_transcription Gene Transcription (Self-renewal, Proliferation) TCF_LEF->gene_transcription Induces Wnt Wnt Ligand Wnt->destruction_complex Inhibits

Caption: Key Phosphatase-Regulated Signaling Pathways in Stem Cells.

Logical Relationships

logical_relationship NBD_LLLLpY_P This compound (Phosphorylated, Quenched) NBD_LLLL_Y NBD-LLLL-Y (Dephosphorylated, Fluorescent) NBD_LLLLpY_P->NBD_LLLL_Y Dephosphorylation Fluorescence Fluorescence Signal NBD_LLLL_Y->Fluorescence Generates Phosphatase Phosphatase Phosphatase->NBD_LLLLpY_P Inhibitor Inhibitor Inhibitor->Phosphatase Blocks

Caption: Principle of the this compound Phosphatase Inhibition Assay.

Quantitative Analysis of SH2 Domain Binding with NBD-LLLLpY: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pY) motifs, playing a pivotal role in a myriad of cellular signaling pathways.[1][2][3] The specificity of these interactions is a cornerstone of signal transduction, and aberrant SH2 domain signaling is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, the quantitative analysis of SH2 domain-ligand interactions is of paramount importance for basic research and for the development of novel therapeutics.

This application note provides a comprehensive guide to the quantitative analysis of the interaction between SH2 domains and the phosphopeptide NBD-LLLLpY. While specific binding data for the this compound peptide with SH2 domains is not extensively available in the public domain, this document will utilize representative data from studies on SH2 domains binding to phosphopeptides with similar hydrophobic motifs (pY-hydrophobic-X-hydrophobic) to illustrate the experimental principles and data presentation. Detailed protocols for key biophysical techniques are provided to enable researchers to conduct their own quantitative binding studies.

Data Presentation: Quantitative Binding Parameters

The interaction between an SH2 domain and a phosphopeptide can be characterized by several key quantitative parameters. These include the equilibrium dissociation constant (Kd), which reflects the affinity of the interaction, and the kinetic rate constants for association (kon) and dissociation (koff). The following tables summarize representative quantitative data for the interaction of the Grb2 SH2 domain with a phosphopeptide containing a hydrophobic motif, which serves as a proxy for the LLLLpY sequence.

Table 1: Equilibrium and Kinetic Binding Data for Grb2 SH2 Domain Interaction with a pY-V-N-V Containing Peptide

ParameterValueTechniqueReference
Equilibrium Dissociation Constant (Kd) 50 nMIsothermal Titration Calorimetry (ITC)[4]
Association Rate Constant (kon) 2.5 x 105 M-1s-1Surface Plasmon Resonance (SPR)[5]
Dissociation Rate Constant (koff) 1.25 x 10-2 s-1Surface Plasmon Resonance (SPR)

Table 2: Thermodynamic Parameters for Grb2 SH2 Domain Interaction with a pY-V-N-V Containing Peptide

ParameterValueTechniqueReference
Enthalpy Change (ΔH) -12.5 kcal/molIsothermal Titration Calorimetry (ITC)
Entropy Change (ΔS) -15.2 cal/mol·KIsothermal Titration Calorimetry (ITC)
Stoichiometry (n) 1.05Isothermal Titration Calorimetry (ITC)

Signaling Pathway

SH2 domains are integral components of numerous signaling pathways initiated by receptor tyrosine kinases (RTKs). The Grb2 adaptor protein, which contains a central SH2 domain flanked by two SH3 domains, is a classic example. Upon ligand binding and autophosphorylation of an RTK, the Grb2 SH2 domain binds to a specific phosphotyrosine motif on the receptor, such as pY-X-N-X, where X is often a hydrophobic residue. This recruitment brings Grb2 and its associated protein, Son of Sevenless (SOS), to the plasma membrane, leading to the activation of the Ras-MAPK pathway and subsequent regulation of gene expression and cell proliferation.

SH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Activated RTK (Autophosphorylated) RTK_inactive->RTK_active Ligand Binding Grb2_SOS Grb2-SOS Complex RTK_active->Grb2_SOS Grb2 SH2 binding to pY Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Recruitment Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP SOS (GEF) MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) Ras_GTP->MAPK_cascade Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Gene_Expression Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression

Caption: Grb2 SH2 domain-mediated signaling pathway.

Experimental Protocols

Accurate and reproducible quantitative data are essential for understanding SH2 domain-ligand interactions. The following are detailed protocols for three widely used biophysical techniques: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

FP_Workflow start Start prepare_reagents Prepare Reagents: - NBD-labeled LLLLpY peptide (Tracer) - Purified SH2 domain - Assay Buffer start->prepare_reagents serial_dilution Perform Serial Dilution of SH2 Domain prepare_reagents->serial_dilution mix_reagents Mix Tracer and SH2 Domain (constant tracer, varying SH2) serial_dilution->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp data_analysis Data Analysis: - Plot mP vs. [SH2] - Fit to a binding isotherm - Determine Kd measure_fp->data_analysis end End data_analysis->end

Caption: Fluorescence Polarization experimental workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the NBD-labeled LLLLpY peptide (tracer) in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). The final concentration of the tracer in the assay should be in the low nanomolar range and well below the expected Kd.

    • Prepare a stock solution of the purified SH2 domain in the same assay buffer. Determine the protein concentration accurately.

  • Serial Dilution:

    • Perform a serial dilution of the SH2 domain in the assay buffer to create a range of concentrations that will span from well below to well above the expected Kd.

  • Assay Plate Preparation:

    • In a black, low-volume 384-well plate, add a constant volume of the tracer solution to each well.

    • Add the serially diluted SH2 domain solutions to the wells. Include wells with only the tracer (no protein) for baseline polarization and wells with buffer only for background correction.

  • Incubation:

    • Mix the plate gently and incubate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the NBD fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the millipolarization (mP) values as a function of the SH2 domain concentration.

    • Fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.

ITC_Workflow start Start prepare_samples Prepare Samples: - Purified SH2 domain in buffer - this compound peptide in the same buffer start->prepare_samples load_calorimeter Load Calorimeter: - SH2 domain into the sample cell - Peptide into the injection syringe prepare_samples->load_calorimeter equilibrate Equilibrate System to Desired Temperature load_calorimeter->equilibrate perform_titration Perform Automated Titration: - Inject small aliquots of peptide into the cell equilibrate->perform_titration record_heat Record Heat Changes After Each Injection perform_titration->record_heat data_analysis Data Analysis: - Integrate heat peaks - Plot heat change vs. molar ratio - Fit to a binding model - Determine Kd, ΔH, ΔS, and n record_heat->data_analysis end End data_analysis->end SPR_Workflow start Start prepare_chip Prepare Sensor Chip: - Immobilize SH2 domain on the chip surface start->prepare_chip prepare_analyte Prepare Analyte: - this compound peptide in running buffer prepare_chip->prepare_analyte run_spr Run SPR Experiment: - Flow peptide over the chip at various concentrations prepare_analyte->run_spr record_sensorgram Record Sensorgram: - Monitor changes in resonance units (RU) over time run_spr->record_sensorgram regenerate_surface Regenerate Chip Surface record_sensorgram->regenerate_surface data_analysis Data Analysis: - Fit sensorgrams to kinetic models - Determine kon, koff, and Kd record_sensorgram->data_analysis regenerate_surface->run_spr Next Concentration end End data_analysis->end

References

Application Notes and Protocols: NBD-LLLLYpY in Kinase Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the peptide NBD-LLLLpY is a substrate for phosphatases due to its pre-phosphorylated tyrosine residue (pY), it is not a direct substrate for kinase assays, which measure the addition of a phosphate (B84403) group. For a tyrosine kinase assay, the non-phosphorylated version of this peptide, which we will refer to as NBD-LLLLY , would be the appropriate substrate. This document provides a detailed protocol for a tyrosine kinase assay using this non-phosphorylated, NBD-labeled peptide in a fluorescence polarization (FP) format.

The assay principle is based on the change in the tumbling rate of the NBD-LLLLY peptide upon phosphorylation. Smaller, unphosphorylated peptides tumble rapidly in solution, resulting in a low fluorescence polarization value. When a kinase phosphorylates the peptide, it can be chelated by metal ions or bound by specific antibodies, increasing its effective size. This larger complex tumbles more slowly, leading to a higher fluorescence polarization signal. The increase in fluorescence polarization is directly proportional to the kinase activity.

Experimental Protocols

Principle of the NBD-LLLLY Fluorescence Polarization Kinase Assay

The core of this assay is the detection of the phosphorylation of the NBD-LLLLY substrate by a specific tyrosine kinase.

  • Reaction Initiation : The kinase reaction is initiated by mixing the tyrosine kinase, the NBD-LLLLY substrate, and ATP.

  • Phosphorylation : The kinase transfers the terminal phosphate group from ATP to the tyrosine residue on the NBD-LLLLY peptide.

  • Detection : A "Stop & Detect" buffer containing a divalent cation (e.g., Mg²⁺ or a specific phosphopeptide binding agent) is added. This agent selectively binds to the newly formed phosphorylated peptide (this compound).

  • Signal Reading : The binding of the phosphorylated peptide to the detection agent results in a significant increase in the molecular size of the fluorescent molecule. This slows its rotation in solution, causing an increase in the measured fluorescence polarization.

This homogeneous, "mix-and-read" format is highly amenable to high-throughput screening (HTS) for kinase inhibitors.

Materials and Reagents
  • Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme : Purified tyrosine kinase of interest.

  • Substrate : NBD-LLLLY (non-phosphorylated peptide). A stock solution of 1 mM in DMSO is recommended.

  • ATP : A stock solution of 10 mM in kinase buffer.

  • Test Compounds : Potential kinase inhibitors dissolved in DMSO.

  • Stop & Detect Buffer : Kinase buffer containing 20 mM EDTA and a phosphopeptide detection reagent (e.g., a specific antibody or a metal-ion chelate).

  • Microplates : Black, low-volume 384-well microplates are recommended to minimize background fluorescence.

  • Plate Reader : A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the NBD fluorophore (Excitation ≈ 465 nm, Emission ≈ 535 nm).

Step-by-Step Assay Protocol
  • Reagent Preparation :

    • Prepare a 2X kinase/substrate solution by diluting the tyrosine kinase and NBD-LLLLY substrate to twice the final desired concentration in kinase buffer.

    • Prepare a 2X ATP solution by diluting the 10 mM ATP stock to twice the final desired concentration in kinase buffer.

    • For inhibitor studies, prepare serial dilutions of the test compounds in DMSO, and then dilute them into the kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the test compound solution or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for any inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature (or 30°C) for the desired reaction time (e.g., 60-120 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

    • Terminate the reaction by adding 10 µL of the "Stop & Detect" buffer to each well.

    • Incubate for an additional 30 minutes at room temperature to allow the detection reaction to stabilize.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Presentation

Quantitative data from the kinase assay should be recorded and analyzed to determine enzyme activity and inhibitor potency.

Table 1: Typical Reagent Concentrations for NBD-LLLLY Kinase Assay
ReagentStock ConcentrationFinal Concentration
Tyrosine Kinase100 nM1-10 nM
NBD-LLLLY Substrate1 mM100-500 nM
ATP10 mM10-100 µM (approx. Km)
MgCl₂1 M10 mM
Test Inhibitor10 mM0.1 nM - 100 µM
DMSO100%≤ 1%
Table 2: Example Data for a Known Kinase Inhibitor
Inhibitor Concentration (nM)Fluorescence Polarization (mP)% Inhibition
0 (No Inhibition)2500
0.12452.5
122015
1015050
1008582.5
10007587.5
No Enzyme Control70100

Data can be used to calculate the IC₅₀ value of the inhibitor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Prepare 2X Kinase/ NBD-LLLLY Solution E Add 2X Kinase/ NBD-LLLLY (10 µL) A->E B Prepare 2X ATP Solution G Add 2X ATP (5 µL) to Start Reaction B->G C Prepare Inhibitor Dilutions D Add Inhibitor/DMSO to Plate (5 µL) C->D D->E F Incubate (15 min) E->F F->G H Incubate (60-120 min) G->H I Add Stop & Detect Buffer (10 µL) H->I J Incubate (30 min) I->J K Read Fluorescence Polarization J->K

Caption: Workflow for the NBD-LLLLY Fluorescence Polarization Kinase Assay.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Activation

G cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) RTK->RTK GRB2 GRB2 RTK->GRB2 Binds pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Phosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade.

Application Notes and Protocols: NBD-LLLLpY in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-LLLLpY is an innovative, enzymatically-activated intranuclear peptide designed for the targeted elimination of human induced pluripotent stem cells (hiPSCs).[1] A primary challenge in the clinical application of hiPSC-based therapies is the risk of teratoma formation from residual undifferentiated cells. This compound offers a promising solution by selectively inducing cytotoxicity in hiPSCs, while sparing differentiated cell types.[1][2]

The peptide's mechanism of action relies on the high endogenous alkaline phosphatase (ALP) activity characteristic of hiPSCs.[1][2] In the presence of ALP, the phosphotyrosine residue of this compound is cleaved, triggering the self-assembly of the peptide into intranuclear nanoassemblies. This intracellular aggregation leads to rapid cell death, providing a highly specific method for purifying differentiated cell populations derived from hiPSCs.

Quantitative Data Summary

The cytotoxic efficacy of this compound was evaluated in human induced pluripotent stem cells (hiPSCs) and compared to control cell lines to demonstrate its selectivity. The following table summarizes the cell viability data obtained after a 2-hour incubation with varying concentrations of this compound.

Concentration (µM)hiPSC Viability (%)
20031.05 ± 3.20
30018.50 ± 1.50
4006.96 ± 1.71

Data sourced from Liu S, et al. J Am Chem Soc. 2021.

At a concentration of 400 µM, this compound demonstrated negligible cytotoxicity against control cell lines such as HEK293 and hematopoietic progenitor cells (HPCs), highlighting its selective action against hiPSCs.

Signaling Pathway and Mechanism of Action

The selective cytotoxicity of this compound is contingent on the high alkaline phosphatase (ALP) activity within hiPSCs. This enzymatic reaction initiates a cascade of events leading to programmed cell death. The survival of hiPSCs is critically dependent on signaling pathways such as the PI3K/AKT pathway, which regulates proliferation and inhibits apoptosis. While this compound's direct effect on the PI3K/AKT pathway has not been explicitly detailed, its induction of apoptosis suggests a disruption of pro-survival signaling.

The proposed mechanism of this compound action is as follows:

  • Cellular Uptake: The this compound peptide, initially in a micellar or nanoparticle form, is taken up by the cells.

  • Enzymatic Activation: Within hiPSCs, the overexpressed ALP catalyzes the dephosphorylation of the phosphotyrosine residue on this compound.

  • Intranuclear Self-Assembly: The resulting dephosphorylated peptide is aggregation-prone and self-assembles into nanofibers and nanoribbons predominantly within the nucleus.

  • Induction of Apoptosis: The formation of these intranuclear peptide assemblies disrupts normal cellular function and triggers apoptosis, leading to the selective elimination of hiPSCs.

G cluster_extracellular Extracellular Space cluster_intracellular hiPSC Cytoplasm cluster_nucleus hiPSC Nucleus NBD_LLLLpY_micelle This compound (Micelles/Nanoparticles) NBD_LLLLpY_intracellular This compound NBD_LLLLpY_micelle->NBD_LLLLpY_intracellular Cellular Uptake NBD_LLLL NBD-LLLL (Aggregation-prone) NBD_LLLLpY_intracellular->NBD_LLLL Dephosphorylation ALP Alkaline Phosphatase (ALP) (Overexpressed in hiPSCs) ALP->NBD_LLLLpY_intracellular Peptide_Assemblies Intranuclear Peptide Assemblies (Nanofibers/Nanoribbons) NBD_LLLL->Peptide_Assemblies Self-Assembly Apoptosis Apoptosis Peptide_Assemblies->Apoptosis Triggers

Caption: Mechanism of this compound activation and induction of apoptosis in hiPSCs.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in hiPSCs

This protocol details the methodology for evaluating the cytotoxic effects of this compound on human induced pluripotent stem cells using a trypan blue exclusion assay.

Materials:

  • Human induced pluripotent stem cells (hiPSCs)

  • Differentiated control cells (e.g., HEK293, fibroblasts)

  • Appropriate cell culture medium for each cell type

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Plate hiPSCs and control cells in separate multi-well plates at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in the respective cell culture medium to achieve the desired final concentrations (e.g., 200 µM, 300 µM, 400 µM).

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the peptide stock).

  • Incubation: Incubate the cells for 2 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, collect the cell culture medium (which may contain detached, dead cells). Wash the wells with PBS and collect the wash. Treat the adherent cells with a suitable dissociation reagent (e.g., TrypLE) to obtain a single-cell suspension. Combine the collected medium, PBS wash, and the dissociated cells.

  • Cell Staining and Counting: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution. Incubate for 1-2 minutes. Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition using the following formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

G start Start seed_cells Seed hiPSCs and Control Cells start->seed_cells prepare_peptide Prepare this compound Working Solutions seed_cells->prepare_peptide treat_cells Treat Cells with This compound prepare_peptide->treat_cells incubate Incubate for 2 hours treat_cells->incubate harvest Harvest Cells incubate->harvest stain Stain with Trypan Blue harvest->stain count Count Viable and Non-viable Cells stain->count analyze Calculate Cell Viability (%) count->analyze end End analyze->end

Caption: Workflow for assessing this compound cytotoxicity.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol outlines the procedure for detecting the induction of apoptosis in hiPSCs treated with this compound by analyzing the expression of key apoptotic markers, such as cleaved caspase-3 and cleaved PARP.

Materials:

  • hiPSCs treated with this compound (as described in Protocol 1)

  • Untreated control hiPSCs

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the hiPSCs with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of cleaved caspase-3 and cleaved PARP in treated versus untreated cells. An increase in the cleaved forms of these proteins is indicative of apoptosis.

G start Start cell_lysis Lyse this compound-treated and Control hiPSCs start->cell_lysis protein_quant Quantify Protein Concentration cell_lysis->protein_quant sample_prep Prepare Samples with Laemmli Buffer protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze Protein Expression detection->analysis end End analysis->end

Caption: Western blot workflow for apoptosis marker analysis.

References

Application Notes and Protocols for Cellular Uptake of NBD-LLLLpY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-LLLLpY is a fluorescently labeled phosphopeptide used to investigate the cellular uptake of phosphorylated molecules. The nitrobenzoxadiazole (NBD) group provides a fluorescent tag for visualization and quantification, while the phosphotyrosine (pY) motif is a key element in many cellular signaling pathways. Understanding the mechanisms of phosphopeptide uptake is crucial for the development of targeted therapeutics and for dissecting signal transduction cascades.

These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake of this compound. It is important to note that tyrosine phosphorylation can significantly hinder the cellular uptake of peptides due to the negative charge of the phosphate (B84403) group.[1] To overcome this, the use of an ion-pairing agent to mask this charge is recommended and is detailed in the provided protocols.[1]

Signaling Pathways

Phosphotyrosine (pY) residues are critical components of cellular signaling, primarily serving as docking sites for proteins containing Src Homology 2 (SH2) domains.[2][3][4] The binding of an SH2 domain to a specific pY motif recruits the SH2-containing protein to the location of the phosphorylated peptide, initiating a downstream signaling cascade. The specific pathway activated depends on the protein recruited. While the specific binding partners for the LLLLpY motif are not yet fully characterized, the general mechanism of pY-mediated signaling is well-established.

pY_Signaling Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor 1. Binding Phosphorylation RTK Autophosphorylation Receptor->Phosphorylation 2. Dimerization & Activation SH2_Protein SH2 Domain- Containing Protein Phosphorylation->SH2_Protein 3. Recruitment via pY motif NBD_LLLLpY This compound NBD_LLLLpY->SH2_Protein 4. Mimics pY motif Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) SH2_Protein->Downstream_Signaling 5. Pathway Activation Microscopy_Workflow Start Start Cell_Culture 1. Seed cells on glass-bottom dishes Start->Cell_Culture Prepare_Reagents 2. Prepare this compound and ion-pairing agent solution Cell_Culture->Prepare_Reagents Incubation 3. Incubate cells with This compound solution Prepare_Reagents->Incubation Washing 4. Wash cells with ice-cold PBS Incubation->Washing Fixation 5. Fix cells with 4% PFA (optional) Washing->Fixation Imaging 6. Image with fluorescence microscope Fixation->Imaging End End Imaging->End Flow_Cytometry_Workflow Start Start Cell_Culture 1. Culture cells in suspension or detach adherent cells Start->Cell_Culture Prepare_Reagents 2. Prepare this compound and ion-pairing agent solution Cell_Culture->Prepare_Reagents Incubation 3. Incubate cells with This compound solution Prepare_Reagents->Incubation Washing 4. Wash cells with ice-cold PBS Incubation->Washing Resuspend 5. Resuspend cells in FACS buffer Washing->Resuspend Analysis 6. Analyze by flow cytometry Resuspend->Analysis End End Analysis->End

References

Application Notes and Protocols for Fluorescence Microscopy of N-NBD-LLLLpY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for the fluorescence microscopy of N-NBD-LLLLpY, an enzymatically-activated intranuclear peptide. The information herein is designed to guide researchers in accurately visualizing and quantifying the cellular uptake, localization, and activity of this probe.

Introduction to N-NBD-LLLLpY

N-NBD-LLLLpY is a novel fluorescent probe designed for the selective targeting and imaging of cellular processes involving specific phosphatase activities. The peptide component, LLLLpY, is a substrate for certain phosphatases. Upon enzymatic removal of the phosphate (B84403) group (pY), the peptide's properties are altered, potentially leading to changes in its cellular localization and interaction with intracellular components. The N-terminal conjugation of the Nitrobenzoxadiazole (NBD) fluorophore allows for the visualization of this peptide using fluorescence microscopy. NBD is an environmentally sensitive fluorophore, and its fluorescence characteristics can change depending on the polarity of its local environment. This property can provide additional insights into the peptide's interactions within the cell. One identified application of NBD-LLLLpY is as a research tool for the selective elimination of human induced pluripotent stem cells (hiPSCs) from mixed cell populations, with its activation being dependent on high phosphatase activity within these cells[1].

Spectral Properties and Microscopy Settings

The NBD fluorophore is characterized by its excitation and emission spectra in the blue-green region of the visible spectrum. Optimal imaging of this compound requires careful selection of excitation sources and emission filters to maximize signal collection while minimizing background autofluorescence.

Table 1: Recommended Fluorescence Microscopy Settings for N-NBD-LLLLpY

ParameterRecommended SettingNotes
Excitation Maximum (λex) 463 - 467 nm[2][3][4]A laser line at 458 nm or 470 nm can be effectively used[5].
Emission Maximum (λem) 535 - 539 nmA bandpass filter such as 525/50 nm is a common and suitable choice.
Laser Power 1-5%Start with low laser power and increase as needed to minimize phototoxicity and photobleaching.
Pinhole Size 1 Airy Unit (AU)For confocal microscopy, this provides a good balance between signal and confocality.
Detector Gain/Offset Adjust for optimal signal-to-noiseEnsure that the signal is not saturated and the background is minimized.
Pixel Dwell Time 1-2 µsA shorter dwell time can reduce photobleaching during live-cell imaging.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell type and experimental question.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of N-NBD-LLLLpY Stock Solution: Prepare a stock solution of N-NBD-LLLLpY in a suitable solvent, such as DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Labeling:

    • Thaw the N-NBD-LLLLpY stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can range from 1 to 10 µM.

    • Remove the culture medium from the cells and replace it with the medium containing N-NBD-LLLLpY.

    • Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.

  • Washing (Optional but Recommended): For endpoint assays or to remove background fluorescence from the medium, wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution.

  • Imaging: Proceed immediately to fluorescence microscopy. For live-cell imaging, use an environmental chamber to maintain physiological conditions (37°C and 5% CO2).

Fluorescence Microscopy Imaging
  • Microscope Setup: Turn on the fluorescence microscope, laser sources, and camera. Allow the system to warm up for at least 30 minutes for stable performance.

  • Locate Cells: Use brightfield or differential interference contrast (DIC) to locate and focus on the cells of interest.

  • Configure Fluorescence Channel:

    • Select the appropriate laser line for excitation (e.g., 458 nm or 470 nm).

    • Set the emission filter to collect the NBD fluorescence (e.g., 500-550 nm).

  • Image Acquisition:

    • Adjust the focus to obtain a sharp image.

    • Set the detector gain and laser power to achieve a good signal-to-noise ratio without saturating the detector.

    • Acquire images. For time-lapse experiments, set the desired interval and duration.

  • Control Experiments:

    • Unlabeled Cells: Image untreated cells using the same settings to determine the level of cellular autofluorescence.

    • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the probe to ensure it has no effect on cell morphology or fluorescence.

Data Analysis and Interpretation

The localization of the NBD fluorescence will provide information on the cellular distribution of the N-NBD-LLLLpY peptide. An accumulation in specific organelles, such as the nucleus or cytoplasm, can be quantified using image analysis software. Changes in fluorescence intensity or spectral shifts may indicate enzymatic activity and should be correlated with the biological context of the experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for N-NBD-LLLLpY and a typical experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell NBD_LLLLpY_ext N-NBD-LLLLpY NBD_LLLLpY_int N-NBD-LLLLpY NBD_LLLLpY_ext->NBD_LLLLpY_int Cellular Uptake Phosphatase Phosphatase NBD_LLLLpY_int->Phosphatase Substrate NBD_LLLL N-NBD-LLLL Phosphatase->NBD_LLLL Dephosphorylation Downstream_Effect Downstream Cellular Effect NBD_LLLL->Downstream_Effect

Caption: Proposed signaling pathway of N-NBD-LLLLpY.

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture Probe_Prep Prepare N-NBD-LLLLpY Working Solution Cell_Culture->Probe_Prep Cell_Labeling Incubate Cells with Probe Probe_Prep->Cell_Labeling Washing Wash Cells (Optional) Cell_Labeling->Washing Microscopy Fluorescence Microscopy Imaging Washing->Microscopy Data_Analysis Image Processing & Data Analysis Microscopy->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound imaging.

References

Application Notes and Protocols for Measuring Enzyme Kinetics using NBD-LLLLpY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-LLLLpY is a novel, enzymatically activated fluorescent probe designed for the sensitive and selective measurement of phosphatase activity. This phosphopentapeptide, consisting of four L-leucine residues and a C-terminal L-phosphotyrosine, is a substrate for alkaline phosphatase (ALP). Upon enzymatic dephosphorylation, the resulting peptide self-assembles, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescent signal provides a direct measure of enzyme activity, making this compound a valuable tool for enzyme kinetics studies, inhibitor screening, and cellular imaging.

The core of this technology lies in the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore attached to the peptide. In the phosphorylated state, the molecule's fluorescence is minimal. However, once the phosphate (B84403) group is removed by a phosphatase, the resulting hydrophobic peptide aggregates, creating an environment where the NBD group exhibits enhanced fluorescence. This direct relationship between enzymatic activity and fluorescence allows for real-time, continuous monitoring of the reaction progress.

Principle of this compound-Based Enzyme Assay

The assay is based on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. The key steps are:

  • Enzymatic Reaction: Alkaline phosphatase (or another target phosphatase) catalyzes the hydrolysis of the phosphate group from the phosphotyrosine residue of the this compound peptide.

  • Self-Assembly: The dephosphorylated peptide product is more hydrophobic than the substrate. This change in polarity induces the self-assembly of the peptides into nanostructures.

  • Fluorescence "Turn-On": The aggregation of the peptides creates a hydrophobic environment for the NBD fluorophore, resulting in a significant increase in its fluorescence quantum yield.

  • Kinetic Measurement: The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction. By measuring the initial reaction velocities at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined.

Applications in Enzyme Kinetics

This compound is particularly useful for:

  • Determining Kinetic Parameters: Calculating Km and Vmax for alkaline phosphatase and other phosphatases that recognize the LLLLpY motif.

  • High-Throughput Screening (HTS): Screening large libraries of compounds for potential inhibitors or activators of phosphatases.

  • Investigating Enzyme Mechanism: Studying the mode of action of enzyme inhibitors.

  • Cell-Based Assays: Monitoring phosphatase activity in living cells, as demonstrated in studies selectively targeting cells overexpressing alkaline phosphatase, such as human induced pluripotent stem cells.[1][2]

Quantitative Data Summary

While the primary literature on this compound focuses on its application in cell elimination[1][2], a hypothetical enzyme kinetics experiment can be designed. The following table summarizes the expected data from a kinetic analysis of alkaline phosphatase using this compound.

Substrate Concentration [this compound] (µM)Initial Velocity (v₀) (RFU/min)
5150
10280
20450
40650
80800
160900
320950

Note: RFU = Relative Fluorescence Units. These are hypothetical values for illustrative purposes.

From this data, a Michaelis-Menten plot can be generated to determine the kinetic parameters. For this hypothetical dataset, the estimated kinetic constants would be:

Kinetic ParameterValueUnit
Vmax1000RFU/min
Km25µM

Experimental Protocols

Materials
  • This compound peptide (purity >95%)

  • Recombinant Alkaline Phosphatase (e.g., calf intestinal)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 0.1 mM ZnCl₂

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 465 nm and 535 nm, respectively.

  • DMSO (for stock solution preparation)

Protocol 1: Determination of Michaelis-Menten Kinetics of Alkaline Phosphatase
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of alkaline phosphatase in assay buffer (e.g., 1 µg/mL). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0 - 320 µM).

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of the various this compound dilutions to the appropriate wells.

    • To initiate the reaction, add 25 µL of the alkaline phosphatase working solution to each well. For the negative control, add 25 µL of assay buffer without the enzyme.

  • Kinetic Measurement:

    • Immediately place the microplate in the fluorescence reader pre-set to the assay temperature (e.g., 37°C).

    • Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at Ex/Em = 465/535 nm.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot. This is typically the first 5-10 minutes of the reaction.

    • Plot the initial velocity (v₀) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.

    v = (Vmax * [S]) / (Km + [S])

Protocol 2: High-Throughput Screening of Alkaline Phosphatase Inhibitors
  • Reagent Preparation:

    • Prepare this compound substrate solution in assay buffer at a concentration equal to its Km value (determined in Protocol 1).

    • Prepare alkaline phosphatase solution in assay buffer at a concentration that yields approximately 50-80% of Vmax with the chosen substrate concentration.

    • Prepare a library of potential inhibitor compounds dissolved in DMSO.

  • Assay Setup:

    • Add 50 µL of the alkaline phosphatase solution to each well of a 96-well plate.

    • Add 1 µL of each inhibitor compound from the library to the respective wells (final concentration typically 1-10 µM). Include wells with DMSO only as a positive control (no inhibition) and wells with a known inhibitor as a negative control.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • To start the reaction, add 50 µL of the this compound substrate solution to all wells.

    • Immediately begin kinetic measurements in a fluorescence plate reader as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percent inhibition for each compound using the following formula:

    % Inhibition = (1 - (v_inhibitor / v_control)) * 100

    where v_inhibitor is the velocity in the presence of the test compound and v_control is the velocity with DMSO only.

    • Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC₅₀ values.

Visualizations

Signaling Pathway Involving Alkaline Phosphatase

Alkaline phosphatases are involved in various cellular processes, including bone formation, cell proliferation, and signal transduction. They exert their effects by dephosphorylating a wide range of substrates, including proteins, nucleotides, and phospholipids. A simplified signaling pathway illustrating the role of ALP in dephosphorylating a target protein is shown below.

ALP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Kinase Receptor->Kinase ALP Alkaline Phosphatase (GPI-anchored) Substrate Substrate (S) ALP->Substrate Ligand Growth Factor Ligand->Receptor Binds Substrate_P Phosphorylated Substrate (pS) Substrate_P->ALP Dephosphorylates Kinase->Substrate Phosphorylates Substrate->Substrate_P Response Cellular Response Substrate->Response Leads to

Caption: Simplified signaling pathway of Alkaline Phosphatase.

Experimental Workflow for Enzyme Kinetics

The following diagram outlines the general workflow for determining enzyme kinetic parameters using this compound.

experimental_workflow prep 1. Reagent Preparation (Buffer, Enzyme, this compound) setup 2. Assay Setup (96-well plate) prep->setup reaction 3. Initiate Reaction (Add Enzyme) setup->reaction measurement 4. Kinetic Measurement (Fluorescence Reader) reaction->measurement analysis 5. Data Analysis (v₀ vs. [S]) measurement->analysis results 6. Determine Kinetic Parameters (Km, Vmax) analysis->results

Caption: Workflow for this compound enzyme kinetics experiment.

Principle of the this compound Assay

This diagram illustrates the "turn-on" fluorescence mechanism of the this compound probe upon enzymatic action.

assay_principle Substrate This compound (Phosphorylated) Low Fluorescence Enzyme Alkaline Phosphatase Substrate->Enzyme Substrate Product NBD-LLLL (Dephosphorylated) Enzyme->Product Product Assembly Self-Assembled Peptides High Fluorescence Product->Assembly Self-assembles

Caption: "Turn-on" fluorescence mechanism of this compound.

References

Application Notes and Protocols for NBD-LLLLpY Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-LLLLpY is a novel, enzymatically-activated intracellular peptide designed for the targeted elimination of human induced pluripotent stem cells (hiPSCs). Its unique mechanism of action, predicated on the high endogenous phosphatase activity within hiPSCs, offers a highly selective method for purifying differentiated cell populations. This document provides detailed application notes and experimental protocols for the effective use of this compound in research and drug development settings.

The this compound peptide consists of a nitrobenzofuran (NBD) fluorophore, a poly-leucine (LLLL) sequence, and a phosphotyrosine (pY) residue. In its phosphorylated state, the peptide is cell-permeable and relatively non-toxic. However, upon entering cells with high phosphatase activity, such as hiPSCs, the phosphotyrosine is cleaved. This enzymatic dephosphorylation triggers the self-assembly of the peptide into intranuclear nanoribbons, leading to rapid and selective cell death[1].

Key Applications

  • Selective Elimination of hiPSCs: Purification of differentiated cell cultures by removing residual undifferentiated hiPSCs, a critical step for therapeutic applications to prevent teratoma formation.

  • Phosphatase Activity Probe: The NBD fluorophore allows for the monitoring of intracellular phosphatase activity.

  • Drug Discovery: Screening for inhibitors or modulators of intracellular phosphatases.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound.

Table 1: Kinetic Parameters of this compound Dephosphorylation by Alkaline Phosphatase (ALP)

ParameterValueUnitReference
Vmax 0.24µM/s[1][2]
Km 5.67mM[1][2]
Critical Micelle Concentration (CMC) 75µM

Note: The kinetic parameters were determined in the presence of 0.5 U/mL of alkaline phosphatase in phosphate-buffered saline (PBS) at 37°C.

Table 2: Representative Data for hiPSC Viability Following this compound Treatment

This compound Concentration (µM)Incubation Time (hours)hiPSC Viability (%)
0 (Control)2100
50285
100240
2002<10

Note: This table presents representative data based on qualitative descriptions of rapid hiPSC killing within 2 hours of treatment. Actual results may vary depending on the specific hiPSC line and experimental conditions.

Experimental Protocols

Protocol 1: Selective Elimination of hiPSCs from a Mixed Cell Culture

This protocol describes the use of this compound to remove undifferentiated hiPSCs from a culture of differentiated cells.

Materials:

  • This compound peptide

  • Cell culture medium appropriate for the differentiated cells

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell dissociation reagent (e.g., TrypLE™ Express)

  • Flow cytometer

  • Viability stain (e.g., Propidium Iodide or a live/dead fixable dye)

  • Fluorescence microscope

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in the appropriate cell culture medium to the desired final working concentrations.

  • Cell Treatment:

    • Culture the mixed population of hiPSCs and differentiated cells under standard conditions.

    • Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 100-200 µM).

    • Incubate the cells for 2-4 hours at 37°C and 5% CO2.

  • Assessment of hiPSC Elimination (Fluorescence Microscopy):

    • After incubation, wash the cells twice with PBS.

    • Observe the cells under a fluorescence microscope. The NBD fluorophore will allow for visualization of peptide uptake and localization. Dead hiPSCs may exhibit condensed nuclei and membrane blebbing.

  • Quantitative Analysis of Cell Viability (Flow Cytometry):

    • Harvest the cells by washing with PBS and treating with a cell dissociation reagent.

    • Resuspend the cells in a suitable staining buffer (e.g., PBS with 1% BSA).

    • Perform a cell count and adjust the cell concentration to 1 x 106 cells/mL.

    • Add a viability stain according to the manufacturer's protocol.

    • Analyze the cells using a flow cytometer to quantify the percentage of viable and dead cells. Gate on the appropriate cell populations if markers for the differentiated cells are available.

Protocol 2: In Vitro Phosphatase Activity Assay using this compound

This protocol provides a method to measure the phosphatase activity in cell lysates using this compound as a substrate. The dephosphorylation of this compound can be monitored using fluorescence polarization.

Materials:

  • This compound peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkaline Phosphatase Assay Kit (Fluorescent) or individual components:

    • Fluorescent Assay Buffer

    • Dilution Buffer

  • Black, 96-well microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Cell Lysate Preparation:

    • Harvest hiPSCs or other cells of interest.

    • Wash the cell pellet with cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the cell lysate in Dilution Buffer.

    • In a black 96-well plate, add 20 µL of each lysate dilution per well. Include a negative control with lysis buffer only.

    • Prepare a solution of this compound in Fluorescent Assay Buffer at a concentration below its CMC (e.g., 10-50 µM).

    • Add 180 µL of the this compound solution to each well.

  • Fluorescence Polarization Measurement:

    • Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence polarization at regular intervals (e.g., every 5 minutes for 60 minutes). Use excitation and emission wavelengths appropriate for the NBD fluorophore (typically ~465 nm excitation and ~535 nm emission).

  • Data Analysis:

    • The decrease in fluorescence polarization over time corresponds to the dephosphorylation of this compound and its subsequent self-assembly.

    • Calculate the initial reaction rates from the linear phase of the kinetic curves.

    • Plot the reaction rates against the protein concentration of the cell lysate to determine the relative phosphatase activity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell hiPSC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBD_LLLLpY_P This compound (Phosphorylated) NBD_LLLLpY_P_in This compound (Phosphorylated) NBD_LLLLpY_P->NBD_LLLLpY_P_in Cellular Uptake ALP Alkaline Phosphatase (High Activity) NBD_LLLLpY_P_in->ALP Substrate NBD_LLLLpY_deP This compound (Dephosphorylated) ALP->NBD_LLLLpY_deP Dephosphorylation Nanoribbons Intranuclear Nanoribbon Assemblies NBD_LLLLpY_deP->Nanoribbons Self-Assembly Cell_Death Selective Cell Death Nanoribbons->Cell_Death Induces

Caption: Mechanism of selective hiPSC elimination by this compound.

Experimental_Workflow Start Start: Mixed culture of hiPSCs and differentiated cells Treatment Treat with this compound (e.g., 100-200 µM for 2-4h) Start->Treatment Harvest Harvest all cells Treatment->Harvest Stain Stain with viability dye (e.g., Propidium Iodide) Harvest->Stain Analysis Analyze by Flow Cytometry Stain->Analysis Result Result: Quantified percentage of viable (differentiated) and dead (hiPSC) cells Analysis->Result

Caption: Workflow for assessing hiPSC elimination using this compound.

References

Troubleshooting & Optimization

Technical Support Center: NBD-LLLLpY Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NBD-LLLLpY fluorescent probe, particularly in the context of human induced pluripotent stem cell (hiPSC) research.

Troubleshooting Guide: Low this compound Fluorescence Signal

Experiencing a weak or absent fluorescence signal during your this compound experiment can be frustrating. This guide provides a systematic approach to identify and resolve the most common causes of low signal intensity.

DOT Script for Troubleshooting Workflow

Troubleshooting_Low_NBD_Signal start Low or No this compound Fluorescence Signal check_probe 1. Verify Probe Integrity & Preparation start->check_probe check_cells 2. Assess Cell Health & Density check_probe->check_cells No Issue solution_probe Solution: - Use fresh probe stock - Ensure proper dissolution - Store aliquots at -80°C check_probe->solution_probe Issue Found check_protocol 3. Review Experimental Protocol check_cells->check_protocol No Issue solution_cells Solution: - Confirm high cell viability (>90%) - Ensure optimal cell density (70-80% confluency) - Use a positive control cell line (e.g., hiPSCs) check_cells->solution_cells Issue Found check_imaging 4. Optimize Imaging Parameters check_protocol->check_imaging No Issue solution_protocol Solution: - Optimize this compound concentration (titration) - Adjust incubation time - Ensure appropriate buffer conditions check_protocol->solution_protocol Issue Found solution_imaging Solution: - Use correct excitation/emission filters - Increase exposure time or laser power - Check objective and focus check_imaging->solution_imaging Issue Found end Signal Restored solution_probe->end solution_cells->end solution_protocol->end solution_imaging->end

Caption: Troubleshooting workflow for low this compound fluorescence signal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and why is it specific for hiPSCs?

This compound is an enzymatically-activated peptide probe designed for the selective elimination of human induced pluripotent stem cells (hiPSCs)[1]. Its specificity stems from the high endogenous alkaline phosphatase (ALP) activity present in hiPSCs[1]. The probe consists of a fluorescent NBD (nitrobenzoxadiazole) group, a self-assembling peptide sequence (LLLL), and a phosphotyrosine (pY) residue. In its phosphorylated state, the probe is water-soluble and exhibits low fluorescence. Upon entering cells, the high levels of ALP in hiPSCs dephosphorylate the phosphotyrosine residue. This enzymatic cleavage triggers the self-assembly of the peptide into intranuclear nanofibers, leading to a significant increase in fluorescence and subsequent selective cell death of the hiPSCs[2][3].

DOT Script for this compound Signaling Pathway

NBD_LLLLpY_Pathway NBD_LLLLpY_inactive This compound (Inactive, Low Fluorescence) Cell_Membrane Cell Membrane NBD_LLLLpY_inactive->Cell_Membrane Enters Cell hiPSC_Cytoplasm hiPSC Cytoplasm Cell_Membrane->hiPSC_Cytoplasm ALP Alkaline Phosphatase (ALP) (High in hiPSCs) hiPSC_Cytoplasm->ALP Dephosphorylation NBD_LLLL NBD-LLLL (Active, High Fluorescence) ALP->NBD_LLLL Self_Assembly Self-Assembly into Nanofibers NBD_LLLL->Self_Assembly Cell_Death Selective hiPSC Death Self_Assembly->Cell_Death

Caption: Mechanism of this compound activation in hiPSCs.

Q2: What are the optimal excitation and emission wavelengths for this compound?

The fluorescent component of this compound is the NBD group. The optimal excitation wavelength for NBD is typically around 460-475 nm , and the emission maximum is in the range of 530-550 nm [4]. It is recommended to use standard FITC/GFP filter sets for imaging.

Q3: My fluorescence signal is weak. What are the most common causes?

A weak fluorescence signal can arise from several factors. Here are the most common culprits:

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for detection. It is advisable to perform a concentration titration to find the optimal working concentration for your specific cell line and experimental conditions.

  • Low Alkaline Phosphatase Activity: The target cells may have lower than expected ALP activity. Ensure you are using a validated hiPSC line with known high ALP expression. You can perform a separate ALP activity assay to confirm this.

  • Incorrect Imaging Settings: Ensure that the microscope's excitation and emission filters are correctly set for the NBD fluorophore.

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching. Minimize exposure to the excitation light and use an anti-fade mounting medium if fixing cells for imaging.

  • Cell Health and Viability: Unhealthy or dying cells may exhibit altered enzyme activity and membrane permeability, leading to inconsistent staining. Always ensure your cells are healthy and viable before starting the experiment.

Q4: Can I use this compound for live-cell imaging?

Yes, this compound is designed for use in live-cell applications to monitor the presence and activity of ALP in real-time and to selectively eliminate hiPSCs.

Q5: How can I be sure the signal I'm seeing is specific to this compound activation?

To ensure the specificity of your signal, it is crucial to include proper controls in your experiment:

  • Negative Control Cells: Use a cell line with known low ALP activity (e.g., differentiated fibroblasts). These cells should exhibit minimal fluorescence when treated with this compound.

  • Unstained Control: Image unstained cells under the same conditions to assess the level of autofluorescence.

  • Inhibitor Control: Pre-treat your hiPSCs with an ALP inhibitor before adding this compound. A significant reduction in the fluorescence signal in the presence of the inhibitor would confirm that the signal is ALP-dependent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for experiments using this compound. These values should be used as a starting point and may require optimization for your specific experimental setup.

ParameterRecommended ValueReference(s)
This compound Working Concentration 10 - 100 µM (Titration recommended)
Incubation Time 1 - 4 hours
Excitation Wavelength (λex) ~ 465 nm
Emission Wavelength (λem) ~ 535 nm
Cell Viability for Assay > 90%General cell culture best practices
Optimal Cell Confluency 70 - 80%General cell culture best practices

Experimental Protocols

Live-Cell Imaging of this compound Activation in hiPSCs

This protocol outlines the steps for visualizing the activation of this compound in live human induced pluripotent stem cells.

Materials:

  • This compound peptide

  • Human induced pluripotent stem cells (hiPSCs)

  • Appropriate hiPSC culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible plates or dishes

  • Fluorescence microscope with FITC/GFP filter set and environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed hiPSCs on a live-cell imaging compatible plate or dish and culture until they reach 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed culture medium. It is recommended to perform a concentration titration (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration for your cells.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with an environmental chamber. Use a standard FITC/GFP filter set (Excitation: ~470/40 nm, Emission: ~525/50 nm).

  • Image Acquisition: Acquire images at different time points to monitor the increase in fluorescence. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a detectable signal.

Alkaline Phosphatase (ALP) Activity Assay

This protocol can be used to confirm the high ALP activity in your hiPSC line.

Materials:

  • hiPSCs and a negative control cell line (e.g., fibroblasts)

  • Cell lysis buffer

  • p-Nitrophenyl Phosphate (pNPP) substrate solution or a commercially available fluorescent ALP assay kit

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Lysate Preparation: Culture hiPSCs and negative control cells to 80-90% confluency. Wash the cells with PBS and then lyse the cells using a suitable cell lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).

  • ALP Assay:

    • If using a pNPP-based assay, add a standardized amount of protein from each cell lysate to the wells of a 96-well plate. Add the pNPP substrate solution to each well and incubate at 37°C. The reaction progress can be monitored by measuring the absorbance at 405 nm at different time points.

    • If using a commercial fluorescent ALP assay kit, follow the manufacturer's instructions.

  • Data Analysis: Normalize the ALP activity to the total protein concentration for each sample. Compare the ALP activity of the hiPSCs to that of the negative control cells. A significantly higher activity in the hiPSCs is expected.

References

Technical Support Center: NBD-LLLLpY for Selective hiPSC Elimination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NBD-LLLLpY to reduce the "background noise" of unwanted human induced pluripotent stem cells (hiPSCs) in mixed cell populations. This compound is an enzymatically-activated intranuclear peptide designed for the targeted elimination of hiPSCs, leveraging their inherently high alkaline phosphatase (ALP) activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a phosphopentapeptide that is cell-permeable. In its phosphorylated state, it is largely inactive. Human induced pluripotent stem cells (hiPSCs) exhibit significantly higher levels of alkaline phosphatase (ALP) activity compared to differentiated cells. When this compound enters an hiPSC, the overexpressed ALP cleaves the phosphate (B84403) group from the tyrosine residue. This dephosphorylation triggers the peptide to self-assemble into intranuclear nanofibrous structures.[1][2] The formation of these peptide assemblies within the nucleus disrupts normal cellular function and leads to rapid, selective cell death of the hiPSCs.[1][3]

Q2: Why is it necessary to eliminate residual hiPSCs from differentiated cell cultures?

A2: Undifferentiated hiPSCs pose a significant tumorigenic risk in cell-based therapies.[1] If residual hiPSCs are present in a population of differentiated cells intended for therapeutic use, they can form teratomas upon transplantation. Therefore, it is crucial to have a reliable method to eliminate these unwanted pluripotent cells to ensure the safety and efficacy of the final cell product.

Q3: Is this compound toxic to differentiated cells?

A3: this compound is designed to be selectively toxic to hiPSCs. Differentiated cells have significantly lower levels of alkaline phosphatase (ALP) activity. Consequently, the dephosphorylation and subsequent self-assembly of the peptide occur at a much lower rate, if at all, in these cells, rendering the peptide largely non-toxic to the desired differentiated cell population.

Q4: How should I store and handle the this compound peptide?

A4: this compound is typically supplied as a solid. For optimal stability, it should be stored under the conditions specified in the Certificate of Analysis (CoA), which is generally at -20°C or colder. Before use, allow the vial to warm to room temperature before opening to prevent condensation. For creating a stock solution, use a high-quality, sterile solvent as recommended by the supplier.

Q5: What is the typical timeframe for observing hiPSC elimination after treatment?

A5: Selective killing of hiPSCs can be observed in as little as two hours after the addition of this compound to the cell culture. The efficiency and speed of elimination can depend on the concentration of the peptide and the specific characteristics of the hiPSC line.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Inefficient elimination of hiPSCs 1. Suboptimal this compound concentration: The concentration may be too low for the density of hiPSCs. 2. Short incubation time: The treatment duration may not be sufficient for the peptide to act. 3. Low ALP activity in hiPSC line: Some hiPSC lines may express lower levels of ALP. 4. Peptide degradation: Improper storage or handling may have compromised the peptide's activity.1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with the recommended concentration and test a range of higher concentrations. 2. Increase the incubation time. Monitor cell viability at different time points (e.g., 2, 4, 6, and 12 hours) to find the optimal duration. 3. Confirm the ALP activity of your hiPSC line using an ALP staining kit. 4. Ensure the peptide has been stored and handled correctly. Use a fresh vial of the peptide if degradation is suspected.
Toxicity to differentiated cells (off-target effects) 1. This compound concentration is too high: Excessive concentrations may lead to some level of uptake and activation in non-target cells. 2. Prolonged incubation time: Extended exposure may increase the chances of off-target effects. 3. Sensitivity of the differentiated cell type: Some differentiated cell types may be more sensitive to the peptide or the solvent.1. Reduce the concentration of this compound. The goal is to find a concentration that effectively eliminates hiPSCs while minimizing harm to the desired cells. 2. Decrease the incubation time to the minimum required for efficient hiPSC elimination. 3. Include a vehicle-only control (the solvent used to dissolve the peptide) to assess the baseline toxicity to your differentiated cells.
Precipitation of the peptide in culture medium 1. Poor solubility: The peptide may have limited solubility in the cell culture medium, especially at high concentrations. 2. Incorrect solvent for stock solution: The solvent used to prepare the stock solution may not be compatible with the culture medium.1. Ensure the final concentration of the solvent in the culture medium is low and non-toxic to the cells. Gently mix the medium immediately after adding the peptide. 2. Prepare the stock solution in a solvent recommended by the manufacturer. When adding the stock solution to the medium, add it dropwise while gently swirling the plate.

Experimental Protocols

Key Experimental Methodologies

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound peptide (solid form)

    • Sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) or other recommended solvent

    • Sterile microcentrifuge tubes

  • Protocol:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 1 mM).

    • Gently vortex or pipette up and down to ensure the peptide is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or as recommended by the supplier.

2. Selective Elimination of hiPSCs from a Mixed Cell Population

  • Objective: To selectively eliminate hiPSCs from a co-culture with differentiated cells.

  • Materials:

    • Mixed culture of hiPSCs and differentiated cells

    • This compound stock solution

    • Appropriate cell culture medium

    • Cell viability assay (e.g., live/dead staining, ATP-based assay)

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Culture the mixed cell population under standard conditions.

    • Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration. A typical starting concentration to test is in the low micromolar range. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell lines.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a predetermined period (e.g., 2-12 hours) under standard cell culture conditions.

    • After incubation, wash the cells with fresh medium to remove the peptide.

    • Assess the viability of the cell population using a suitable assay to confirm the elimination of hiPSCs and the survival of the differentiated cells.

Visualizations

NBD_LLLLpY_Mechanism cluster_extracellular Extracellular Space cluster_cell hiPSC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBD_LLLLpY_ext This compound (Phosphorylated) NBD_LLLLpY_intra This compound (Phosphorylated) NBD_LLLLpY_ext->NBD_LLLLpY_intra Cellular Uptake ALP Alkaline Phosphatase (ALP) (Overexpressed in hiPSCs) NBD_LLLLpY_intra->ALP Substrate for NBD_LLLL NBD-LLLL-Y (Dephosphorylated) ALP->NBD_LLLL Dephosphorylation NBD_LLLL_nuc NBD-LLLL-Y NBD_LLLL->NBD_LLLL_nuc Nuclear Translocation Assembly Intranuclear Peptide Assembly NBD_LLLL_nuc->Assembly Self-assembles Apoptosis Cell Death Assembly->Apoptosis Induces

Caption: Mechanism of this compound selective action in hiPSCs.

Experimental_Workflow Start Start: Mixed Cell Culture (hiPSCs + Differentiated Cells) Prepare Prepare this compound Working Solution Start->Prepare Treat Treat Cells with this compound Prepare->Treat Incubate Incubate (2-12 hours) Treat->Incubate Wash Wash to Remove Peptide Incubate->Wash Analyze Analyze Cell Viability and Purity Wash->Analyze End End: Purified Differentiated Cell Population Analyze->End

Caption: Experimental workflow for hiPSC elimination.

References

Technical Support Center: Optimizing NBD C6-Ceramide Concentration for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The probe "NBD-LLLLpY" as specified is not a recognized standard chemical. This guide focuses on the widely used and structurally similar fluorescent sphingolipid, NBD C6-ceramide , which is a vital tool for visualizing the Golgi apparatus and studying sphingolipid transport.[1][2] The principles and troubleshooting steps outlined here are broadly applicable to optimizing fluorescent lipid probes for cell staining.

Frequently Asked Questions (FAQs)

Q1: What is NBD C6-ceramide and what does it stain?

NBD C6-ceramide is a fluorescent analog of ceramide, a key molecule in sphingolipid metabolism.[3] It is cell-permeable and selectively accumulates in the Golgi apparatus, making it an excellent probe for visualizing Golgi morphology and dynamics in both live and fixed cells.[4][5] The NBD fluorophore is environmentally sensitive; its fluorescence is weak in aqueous environments but brightens significantly in the nonpolar lipid environment of intracellular membranes. Once inside the cell, it can be metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide, which are then transported through the secretory pathway.

Q2: What is a good starting concentration for staining cells?

A common and effective starting concentration for staining both live and fixed cells is 5 µM . However, the optimal concentration can vary depending on the cell type, cell density, and experimental conditions. It is always recommended to perform a concentration titration to find the ideal balance between a strong signal and low background/cytotoxicity for your specific system.

Q3: How is the NBD C6-ceramide working solution prepared and delivered to cells?

For efficient delivery into cells, NBD C6-ceramide is typically complexed with a carrier protein like bovine serum albumin (BSA).

General Preparation Steps:

  • Prepare a stock solution: Dissolve NBD C6-ceramide in an organic solvent like DMSO or a chloroform:ethanol mixture to create a concentrated stock (e.g., 1 mM). This stock should be stored in aliquots at -20°C, protected from light.

  • Form the BSA complex: The stock solution is added to a solution of fatty-acid-free BSA (e.g., 0.34 mg/mL) in a balanced salt solution (like HBSS) or culture medium. This mixture is vortexed to facilitate the formation of the NBD C6-ceramide/BSA complex.

  • Cell Labeling: Cells grown on coverslips or dishes are incubated with the final working solution (e.g., 5 µM NBD C6-ceramide/BSA complex) for a specific duration and temperature.

Q4: What is a "back-exchange" procedure and why is it necessary?

A back-exchange procedure is a critical step used to remove fluorescent probe molecules that remain in the outer leaflet of the plasma membrane after initial labeling. This is achieved by incubating the cells in a medium containing a high concentration of a lipid acceptor, typically fatty-acid-free BSA or fetal calf serum (FCS). This process reduces background fluorescence from the cell surface, thereby enhancing the signal-to-noise ratio and allowing for clearer visualization of the internalized probe, such as that localized to the Golgi apparatus.

Experimental Protocols

Detailed Protocol for Optimizing NBD C6-Ceramide Concentration in Live Cells

This protocol provides a framework for determining the optimal staining concentration. It is recommended to test a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, and 10 µM).

Materials:

  • NBD C6-ceramide

  • DMSO

  • Fatty-acid-free BSA

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with a suitable filter set (Excitation ~466 nm, Emission ~536 nm)

Procedure:

  • Prepare NBD C6-Ceramide/BSA Complex:

    • Prepare a 1 mM stock solution of NBD C6-ceramide in DMSO.

    • For a 5 µM final working solution, dry down the required volume of stock solution under a nitrogen stream.

    • Resuspend the lipid film in ethanol, then inject it into a vortexing solution of 0.34 mg/mL fatty-acid-free BSA in HBSS to create a 5 µM complex. Prepare similar complexes for other desired concentrations.

  • Cell Labeling:

    • Wash cultured cells twice with pre-warmed HBSS.

    • Incubate the cells with the NBD C6-ceramide/BSA complex solution for 30 minutes at 4°C. This low-temperature incubation allows the probe to insert into the plasma membrane while inhibiting endocytosis.

  • Chase Incubation:

    • Aspirate the labeling solution and wash the cells several times with ice-cold, fresh medium.

    • Add fresh, pre-warmed complete culture medium and incubate the cells for an additional 30 minutes at 37°C. This "chase" period allows the internalized ceramide to be transported to the Golgi apparatus.

  • Imaging:

    • Wash the cells one final time with fresh medium.

    • Mount the coverslips or place the dish on the microscope stage and observe the staining pattern. A successfully stained cell will show bright, perinuclear fluorescence characteristic of the Golgi apparatus.

Data Presentation: Staining Parameter Guidelines

The optimal conditions for NBD C6-ceramide staining can vary. The table below summarizes typical parameters that can be used as a starting point for optimization.

ParameterLive Cell StainingFixed Cell StainingKey Considerations
Concentration 1 - 10 µM (start with 5 µM)5 µMHigher concentrations (>10-20 µM) can lead to cytotoxicity.
Incubation Time 30 min at 4°C (labeling), 30 min at 37°C (chase)30-60 min at 4°C or 25°CTime can be adjusted to optimize signal and minimize background.
Temperature 4°C for labeling, 37°C for chase4°C or Room TemperatureLow temperature for labeling minimizes endocytosis.
Fixative N/AGlutaraldehyde or ParaformaldehydeAvoid methanol/acetone fixatives as they can extract lipids.
Back-Exchange Optional; 30-90 min with BSA or FCS mediumRecommended; 30-90 min with BSA or FCSCrucial for reducing plasma membrane background.

Troubleshooting Guide

Problem: High Background Fluorescence
  • Possible Cause: The concentration of the probe is too high, leading to non-specific membrane staining.

  • Solution: Decrease the concentration of NBD C6-ceramide in your working solution. Perform a titration to find the lowest effective concentration.

  • Possible Cause: The back-exchange step was insufficient or omitted.

  • Solution: Implement or optimize the back-exchange step. Increase the incubation time or the concentration of BSA/FCS in the back-exchange medium to more effectively remove the probe from the plasma membrane.

  • Possible Cause: Inefficient washing.

  • Solution: Ensure thorough washing of cells between steps to remove any unbound probe.

Problem: Weak or No Signal
  • Possible Cause: The concentration of the probe is too low.

  • Solution: Increase the concentration of NBD C6-ceramide. Ensure your starting stock solution was prepared correctly.

  • Possible Cause: The incubation time was too short.

  • Solution: Extend the incubation time during the labeling or chase step to allow for sufficient uptake and transport to the Golgi.

  • Possible Cause: The probe has degraded.

  • Solution: NBD C6-ceramide is light-sensitive. Always store stock solutions and working solutions protected from light. Prepare fresh working solutions for each experiment.

Problem: Evidence of Cell Stress or Cytotoxicity
  • Possible Cause: The concentration of NBD C6-ceramide is too high. Short-chain ceramides (B1148491) can induce apoptosis or cell cycle arrest at higher concentrations.

  • Solution: Lower the probe concentration significantly. A study on Kupffer cells showed cytotoxicity starting at 20 µM. Check cell morphology and viability (e.g., using a trypan blue exclusion assay) across a range of lower concentrations.

  • Possible Cause: Prolonged incubation.

  • Solution: Reduce the total time the cells are exposed to the probe.

Problem: Fluorescence is Not Localized to the Golgi
  • Possible Cause: The chase incubation at 37°C was too short or omitted.

  • Solution: Ensure an adequate chase period (e.g., 30 minutes) at 37°C after the initial low-temperature labeling. This is essential for the temperature-dependent transport of the ceramide from the plasma membrane to the Golgi.

  • Possible Cause: The cells were not healthy.

  • Solution: Ensure you are using healthy, sub-confluent cells. Stressed or dying cells can exhibit aberrant lipid trafficking and membrane permeability.

Visualized Workflows

G cluster_prep Preparation cluster_stain Staining Protocol cluster_analysis Analysis prep_stock Prepare 1mM Stock in DMSO prep_complex Form NBD-Cer/BSA Complex in Medium prep_stock->prep_complex wash1 Wash Cells with Warm Buffer prep_complex->wash1 label_cells Incubate Cells with Complex at 4°C wash1->label_cells wash2 Wash Cells with Cold Medium label_cells->wash2 chase Incubate in Fresh Medium at 37°C (Chase) wash2->chase wash3 Final Wash chase->wash3 image Image with Fluorescence Microscope wash3->image optimize Analyze Signal, Background, & Cell Health image->optimize optimize->prep_complex Adjust Concentration & Repeat

Caption: Workflow for optimizing NBD C6-ceramide concentration.

G start Staining Issue Encountered issue_high_bg High Background? start->issue_high_bg issue_weak_signal Weak/No Signal? issue_high_bg->issue_weak_signal No sol_high_bg1 Decrease Concentration issue_high_bg->sol_high_bg1 Yes issue_toxicity Cell Toxicity? issue_weak_signal->issue_toxicity No sol_weak_signal1 Increase Concentration issue_weak_signal->sol_weak_signal1 Yes sol_toxicity1 Decrease Concentration issue_toxicity->sol_toxicity1 Yes end_node Re-evaluate Staining issue_toxicity->end_node No sol_high_bg2 Optimize Back-Exchange sol_high_bg1->sol_high_bg2 sol_high_bg2->end_node sol_weak_signal2 Increase Incubation Time sol_weak_signal1->sol_weak_signal2 sol_weak_signal3 Check Probe Integrity (Protect from Light) sol_weak_signal2->sol_weak_signal3 sol_weak_signal3->end_node sol_toxicity2 Reduce Incubation Time sol_toxicity1->sol_toxicity2 sol_toxicity2->end_node

Caption: Troubleshooting flowchart for common NBD C6-ceramide issues.

References

NBD-LLLLpY photobleaching and prevention methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NBD-LLLLpY. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the photobleaching of this compound and methods for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an enzymatically-activated intranuclear peptide. Its full sequence is NBD-Leu-Leu-Leu-Leu-pTyr.[1] It is primarily used as a research tool for the selective elimination of human induced pluripotent stem cells (hiPSCs) from mixed cell populations.[1] The peptide's activation is dependent on high phosphatase activity, which is characteristic of hiPSCs, making it a conditional cytotoxic agent for in vitro cell purification.[1]

Q2: What is photobleaching and why is it a concern when using this compound?

Q3: What are the spectral properties of the NBD fluorophore?

A3: The NBD fluorophore has an excitation maximum of approximately 467 nm and an emission maximum of around 539 nm.

Quantitative Data Summary

ParameterValueNotes
Excitation Maximum ~467 nm
Emission Maximum ~539 nm
Quantum Yield (Φ) Environmentally sensitive; generally low in aqueous solutions.The quantum yield of NBD derivatives is significantly influenced by the polarity of their environment. For instance, the quantum yield of NBD-NHMe in water is reported to be 0.04.
Photobleaching Rate Varies significantly with the local environment.Studies on NBD-cholesterol have shown that photobleaching rates can vary by more than an order of magnitude within different cellular regions, likely due to differences in local self-quenching and oxygen availability.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the imaging of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of fluorescent signal Photobleaching: High excitation light intensity, long exposure times, high oxygen concentration.- Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Utilize neutral density filters to attenuate the light source. - Minimize Exposure Time: Use the shortest possible camera exposure time. For time-lapse imaging, increase the interval between acquisitions. - Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium (for fixed cells) or imaging medium (for live cells). - Oxygen Scavenging Systems: For live-cell imaging, consider using an oxygen scavenging system to reduce the formation of reactive oxygen species.
Low initial fluorescent signal Low Quantum Yield: The NBD fluorophore has an intrinsically low quantum yield in aqueous environments. Suboptimal Imaging Conditions: Incorrect filter sets or excitation/emission wavelengths. Low Peptide Concentration: Insufficient amount of this compound taken up by the cells.- Optimize Imaging Medium: For live-cell imaging, ensure the medium has a pH and composition that does not quench NBD fluorescence. - Check Microscope Filters: Ensure your microscope's filter sets are appropriate for the NBD excitation and emission spectra. - Increase Detector Sensitivity: Use a more sensitive camera or increase the gain setting on your detector. - Optimize Peptide Incubation: Adjust the concentration of this compound and the incubation time to ensure sufficient cellular uptake.
High background fluorescence Autofluorescence: Intrinsic fluorescence from cells or culture medium. Non-specific Binding: this compound binding to extracellular components or the coverslip.- Use Spectral Unmixing: If your imaging software allows, spectrally unmix the NBD signal from the autofluorescence. - Use Appropriate Controls: Image an unstained sample under the same conditions to determine the level of autofluorescence. - Thorough Washing: Ensure adequate washing steps are performed after peptide incubation to remove unbound probe. - Use Phenol Red-Free Medium: Phenol red in culture medium can be a source of background fluorescence.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake

This protocol provides a general guideline for observing the cellular uptake of this compound in a mixed cell culture containing hiPSCs.

Materials:

  • This compound peptide

  • Mixed cell culture (e.g., hiPSCs and differentiated cells)

  • Live-cell imaging medium (phenol red-free)

  • Confocal or widefield fluorescence microscope with appropriate filter sets for NBD

  • Environmental chamber for maintaining 37°C and 5% CO2

  • Optional: Live-cell compatible antifade reagent

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution imaging. Allow cells to adhere and reach the desired confluency.

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in pre-warmed live-cell imaging medium.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired time to allow for peptide uptake. This should be optimized for your specific cell type and experimental goals.

  • Washing (Optional but Recommended): To reduce background from unbound peptide, gently wash the cells once or twice with pre-warmed imaging medium.

  • Image Acquisition:

    • Place the dish on the microscope stage within the environmental chamber.

    • Locate the cells using brightfield or DIC imaging to minimize photobleaching.

    • Set the microscope to the NBD channel (Excitation: ~467 nm, Emission: ~539 nm).

    • Start with the lowest possible laser power/light intensity and a short exposure time.

    • Adjust the gain or detector sensitivity to achieve a good signal.

    • Capture images. For time-lapse experiments, determine the longest possible interval between frames that will still capture the dynamics of interest.

Protocol 2: Cytotoxicity Assay for this compound

This protocol can be used to assess the selective cytotoxic effect of this compound on hiPSCs.

Materials:

  • This compound peptide

  • Mixed cell culture (hiPSCs and differentiated cells) in a multi-well plate

  • A cytotoxicity assay reagent (e.g., a membrane-impermeant DNA dye that fluoresces upon binding to DNA in dead cells)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Plating: Seed the mixed cell culture into a 96-well plate at a suitable density.

  • Peptide Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Add the different concentrations of the peptide to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 24-48 hours).

  • Cytotoxicity Measurement:

    • Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the dye to stain the dead cells.

  • Data Acquisition: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission settings for the cytotoxicity dye.

  • Data Analysis: Normalize the fluorescence readings to the control wells to determine the percentage of cytotoxicity at each this compound concentration.

Visualizations

Mechanism of Action: this compound Activation and Cytotoxicity

NBD_LLLLpY_Mechanism cluster_extracellular Extracellular Space cluster_cell hiPSC NBD_LLLLpY_ext This compound (Inactive Prodrug) NBD_LLLLpY_int This compound NBD_LLLLpY_ext->NBD_LLLLpY_int Cellular Uptake NBD_LLLL NBD-LLLL (Active Drug) NBD_LLLLpY_int->NBD_LLLL Dephosphorylation Phosphatase High Phosphatase Activity Phosphatase->NBD_LLLLpY_int Apoptosis Apoptosis NBD_LLLL->Apoptosis Induces

Caption: Mechanism of this compound activation in hiPSCs.

Experimental Workflow: Live-Cell Imaging

Live_Cell_Imaging_Workflow Start Start Plate_Cells Plate cells on glass-bottom dish Start->Plate_Cells Prepare_Peptide Prepare this compound working solution Plate_Cells->Prepare_Peptide Treat_Cells Treat cells with This compound Prepare_Peptide->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Wash_Cells Wash to remove unbound peptide Incubate->Wash_Cells Image_Cells Image on microscope (low light, min exposure) Wash_Cells->Image_Cells Analyze Analyze Images Image_Cells->Analyze End End Analyze->End

Caption: Workflow for live-cell imaging of this compound.

Logical Relationship: Troubleshooting Photobleaching

Troubleshooting_Photobleaching cluster_solutions Solutions Problem Rapid Signal Loss (Photobleaching) Reduce_Light Reduce Excitation Light Intensity Problem->Reduce_Light Primary Cause Reduce_Time Minimize Exposure Time Problem->Reduce_Time Primary Cause Use_Antifade Use Antifade Reagents Problem->Use_Antifade Preventative Measure Optimize_Settings Optimize Detector Settings (Gain) Problem->Optimize_Settings Compensatory Action

Caption: Key strategies to mitigate this compound photobleaching.

References

solving NBD-LLLLpY solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the NBD-LLLLpY peptide in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a specialized, enzymatically-activated intranuclear peptide. Its sequence is NBD-Leu-Leu-Leu-Leu-pTyr. It is primarily designed as a research tool for the selective elimination of human induced pluripotent stem cells (hiPSCs) from mixed cell populations.[1] The peptide's activation relies on high phosphatase activity within hiPSCs, making it a conditional cytotoxic agent for in vitro cell purification.[1][2]

Q2: Why is this compound difficult to dissolve in aqueous buffers?

A2: The solubility of a peptide is determined by its amino acid composition, length, and any modifications.[3][4] this compound's poor aqueous solubility stems from its highly hydrophobic nature, which is a result of two key components:

  • NBD (Nitrobenzoxadiazole) group: The fluorescent NBD label is a non-polar, hydrophobic moiety.

  • Poly-Leucine sequence (LLLL): Leucine is a hydrophobic amino acid. A sequence of four consecutive leucines creates a significantly greasy and water-insoluble region. While the phosphorylated tyrosine (pY) at the C-terminus is hydrophilic and carries a negative charge, it is often insufficient to counteract the strong hydrophobicity of the rest of the molecule.

Q3: What is the recommended first step for dissolving this compound?

A3: The recommended initial approach is to dissolve the lyophilized peptide in a minimal amount of a strong organic solvent before diluting it into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power.

Q4: My peptide dissolves in 100% DMSO but precipitates when I add it to my buffer. What's happening?

A4: This indicates that you have exceeded the peptide's solubility limit in the final aqueous solution. The hydrophobic peptide molecules are aggregating and falling out of solution as the percentage of the organic co-solvent decreases. To resolve this, you can try reducing the final target concentration of the peptide or slightly increasing the final percentage of the organic co-solvent, while ensuring it remains compatible with your experimental assay.

Q5: Can adjusting the pH of my buffer help?

A5: Yes, pH adjustment can significantly impact peptide solubility. The phosphotyrosine (pY) residue has a negatively charged phosphate (B84403) group. Preparing your aqueous buffer at a pH slightly above neutral (e.g., pH 7.4-8.0) can help ensure this group is fully deprotonated, which may enhance solubility. Peptides are often least soluble at their isoelectric point (pI), so moving the pH away from the pI generally improves solubility.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound solutions.

dot

start Start: Lyophilized This compound add_dmso Add minimal 100% DMSO to create a stock solution start->add_dmso vortex Vortex / Sonicate add_dmso->vortex check_dissolved Is peptide fully dissolved? vortex->check_dissolved slow_dilution Slowly add stock solution to aqueous buffer while vortexing check_dissolved->slow_dilution Yes troubleshoot Troubleshooting Required check_dissolved->troubleshoot No check_precipitate Does it precipitate or appear cloudy? slow_dilution->check_precipitate success Success: Peptide is dissolved in buffer check_precipitate->success No check_precipitate->troubleshoot Yes reduce_conc 1. Lower the final concentration troubleshoot->reduce_conc adjust_ph 2. Adjust buffer pH (e.g., 7.4-8.0) troubleshoot->adjust_ph stronger_solvent 3. Try alternative solvent (DMF) troubleshoot->stronger_solvent

Caption: Workflow for dissolving hydrophobic this compound peptide.

Issue EncounteredPossible CauseSuggested Solution
Lyophilized powder does not dissolve in aqueous buffer alone. The peptide is highly hydrophobic due to the NBD and poly-leucine components.Use the Standard Solubilization Protocol (Protocol 1) below, starting with a small amount of an organic solvent like DMSO or DMF.
Peptide dissolves in organic solvent but precipitates upon dilution into aqueous buffer. The final concentration exceeds the peptide's solubility limit in the mixed solvent.1. Reduce the final concentration of the peptide in the buffer. 2. Increase the co-solvent percentage, but keep it compatible with your assay (e.g., <0.5% DMSO for many cell-based assays). 3. Add the peptide stock solution drop-wise to the buffer while vigorously vortexing to avoid localized high concentrations.
The final solution is cloudy or forms a gel. Peptide aggregation is occurring, driven by hydrophobic interactions and potentially hydrogen bonding.1. Use sonication in a water bath to break up aggregates. 2. For non-biological assays, consider using chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) as a last resort.
Solubility is still poor even with an organic co-solvent. The buffer conditions (e.g., pH, ionic strength) are not optimal.1. Try adjusting the pH of the aqueous buffer to be slightly basic (e.g., pH 7.4-8.0) to ensure the phosphotyrosine is charged. 2. Test solubility in a small aliquot with a different buffer system.

Data Presentation

Table 1: Recommended Solvents and Co-solvents
Solvent / AdditiveAbbreviationTypeKey Considerations
Dimethyl Sulfoxide DMSOPolar Aprotic SolventFirst choice for initial dissolution. Highly effective for hydrophobic peptides. Can be cytotoxic at concentrations >0.5% in some cell assays.
Dimethylformamide DMFPolar Aprotic SolventA good alternative to DMSO.
Acetonitrile ACNPolar Aprotic SolventCommonly used in HPLC; can be effective for dissolving hydrophobic peptides.
Ammonium (B1175870) Bicarbonate NH₄HCO₃Buffer ComponentUsing a dilute solution (e.g., 0.1 M, pH ~7.8) can help dissolve acidic peptides or those with negatively charged groups like phosphotyrosine.
Guanidine Hydrochloride GuHClChaotropic AgentUse a 6 M solution for highly aggregated peptides. Note: This will denature proteins and is incompatible with most biological assays.
Urea -Chaotropic AgentUse an 8 M solution for highly aggregated peptides. Note: Like GuHCl, this is a strong denaturant.

dot

peptide This compound hydrophobic Hydrophobic Character (Poor Aqueous Solubility) peptide->hydrophobic hydrophilic Hydrophilic Character (Aids Aqueous Solubility) peptide->hydrophilic nbd NBD Group hydrophobic->nbd contributes to llll Leucine x4 (LLLL) hydrophobic->llll contributes to py Phosphotyrosine (pY) (Negatively Charged) hydrophilic->py contributes to

Caption: Factors influencing this compound solubility.

Experimental Protocols

Protocol 1: Standard Solubilization Using an Organic Co-solvent

This protocol is the recommended starting point for dissolving this compound.

  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to create a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Mixing: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 1-2 minutes. Visually inspect to ensure the solution is clear and free of particulates.

  • Final Dilution: Slowly add the concentrated DMSO stock solution drop-by-drop into your final aqueous buffer while continuously vortexing or stirring. This gradual dilution is critical to prevent the peptide from precipitating.

  • Final Check: Once the desired concentration is reached, visually inspect the final solution. If it is clear, it is ready for use. If it appears cloudy or contains precipitates, it may be necessary to troubleshoot using the guide above.

Protocol 2: pH-Adjusted Solubilization

Use this protocol if you continue to face solubility issues and your experiment can tolerate a slightly basic buffer.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris) and adjust the pH to 7.8-8.0 using NaOH or a suitable base. Alternatively, consider using a buffer like 0.1 M ammonium bicarbonate, which has a native pH in this range.

  • Initial Dissolution: Follow steps 1-3 from Protocol 1 to create a concentrated stock solution of this compound in 100% DMSO.

  • Final Dilution: Slowly add the DMSO stock solution drop-by-drop into the pH-adjusted aqueous buffer while continuously vortexing or stirring. The slightly basic pH should help keep the phosphotyrosine residue charged, improving overall solubility.

  • Final Check: Inspect the solution for clarity. If solubility is still an issue, a combination of pH adjustment and a lower final peptide concentration may be required.

References

improving signal-to-noise ratio for NBD-LLLLpY assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NBD-LLLLpY assays to improve signal-to-noise ratio and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

The this compound assay is a fluorescence-based method used to measure phosphatase activity. The substrate, this compound, is a peptide composed of four leucine (B10760876) residues and a phosphotyrosine, labeled with a nitrobenzofurazan (NBD) fluorophore. In its phosphorylated state, the peptide's fluorescence is often quenched. When a phosphatase enzyme removes the phosphate (B84403) group from the tyrosine residue, the conformation of the peptide changes, leading to an increase in fluorescence intensity. This change in fluorescence is directly proportional to the phosphatase activity in the sample. This assay is particularly useful for studying enzymes that regulate signaling pathways in various cell types, including pluripotent stem cells.

Q2: What are the key applications of the this compound assay?

The primary application of the this compound assay is to quantify phosphatase activity in biological samples. Given that this compound's activation is dependent on phosphatase activity, which is typically high in human induced pluripotent stem cells (hiPSCs), it can be used as a tool for the selective elimination of these cells from mixed cell populations.[1] It is also valuable in drug discovery for screening potential phosphatase inhibitors or activators and for studying the role of phosphatases in cell signaling pathways.

Q3: What are the critical reagents and equipment needed for this assay?

  • Reagents: this compound peptide substrate, purified phosphatase or cell lysate, assay buffer (e.g., Tris or HEPES with appropriate pH and additives), phosphatase inhibitors (for negative controls), and a known phosphatase for positive control.

  • Equipment: Fluorescence microplate reader with excitation and emission filters appropriate for the NBD fluorophore (typically ~465 nm excitation and ~535 nm emission), low-volume black microplates to minimize background fluorescence, and standard laboratory equipment such as pipettes and incubators.

Q4: How should I choose the optimal concentrations of this compound and enzyme?

The optimal concentrations should be determined empirically through titration experiments. Start with a concentration of this compound that is at or below its Michaelis-Menten constant (Km) for the phosphatase of interest, if known. If not, a common starting range is 1-10 µM. For the enzyme (cell lysate or purified phosphatase), the concentration should be high enough to produce a robust signal within a reasonable time frame (e.g., 15-60 minutes) but low enough to ensure the reaction remains in the linear range.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays and provides systematic solutions to improve your signal-to-noise ratio.

Issue 1: Low Signal or No Signal

A weak or absent fluorescent signal can prevent accurate measurement of phosphatase activity.

Potential Cause Troubleshooting Step
Inactive Enzyme - Ensure proper storage and handling of the purified enzyme or cell lysate. Avoid repeated freeze-thaw cycles. - Run a positive control with a known active phosphatase to verify assay components are working.
Sub-optimal Assay Conditions - Optimize the assay buffer pH; most phosphatases are active between pH 6.0 and 8.0. - Titrate the enzyme concentration to ensure it is sufficient for detectable activity. - Increase the incubation time to allow for more product formation.
Incorrect Instrument Settings - Verify the excitation and emission wavelengths on the microplate reader are correct for the NBD fluorophore. - Optimize the gain setting on the reader to enhance signal detection without saturating the detector.
Degraded this compound Substrate - Protect the this compound stock solution from light to prevent photobleaching. - Prepare fresh working solutions of the substrate for each experiment.
Issue 2: High Background Fluorescence

Elevated background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Step
Autofluorescence from Sample Components - Use phenol (B47542) red-free culture medium if working with cell lysates, as phenol red is fluorescent. - Test for autofluorescence from the cell lysate or test compounds by running a control without the this compound substrate.
Non-enzymatic Hydrolysis of Substrate - Run a no-enzyme control (substrate in assay buffer) to assess the rate of spontaneous substrate degradation. If high, consider adjusting buffer components or pH.
Contaminated Reagents or Microplate - Use fresh, high-quality reagents. - Use black, non-binding surface microplates to minimize background fluorescence and substrate adsorption.
Sub-optimal Blocking - If using a plate-based assay with immobilized components, ensure adequate blocking with an inert protein like Bovine Serum Albumin (BSA) to prevent non-specific binding of the fluorescent substrate.
Issue 3: High Variability Between Replicates

Inconsistent results across replicate wells make data interpretation unreliable.

Potential Cause Troubleshooting Step
Pipetting Inaccuracies - Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes. - Prepare a master mix of reagents to be dispensed into all replicate wells to minimize well-to-well variation.
Inconsistent Incubation Conditions - Ensure uniform temperature across the microplate during incubation. Avoid "edge effects" by not using the outer wells or by filling them with buffer. - Mix the plate gently after adding reagents to ensure a homogenous reaction mixture.
Precipitation of Test Compounds - If screening compounds, check for their solubility in the assay buffer. Precipitated compounds can interfere with the optical path and cause variable readings. - Include a mild, non-denaturing detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in the assay buffer to improve compound solubility and reduce non-specific binding.

Experimental Protocols

Protocol 1: Optimization of Enzyme and Substrate Concentrations

This protocol outlines a method for determining the optimal concentrations of your phosphatase and this compound substrate.

Materials:

  • Purified phosphatase or cell lysate

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)

  • Black, 96-well microplate

Procedure:

  • Enzyme Titration:

    • Prepare a serial dilution of the enzyme (e.g., from 10 µg/mL to 0.1 µg/mL) in assay buffer.

    • In the microplate, add a fixed, excess concentration of this compound (e.g., 10 µM) to each well.

    • Initiate the reaction by adding the different enzyme concentrations to the wells.

    • Monitor the fluorescence increase over time (e.g., every 5 minutes for 60 minutes) at the appropriate wavelengths.

    • Select an enzyme concentration that gives a robust linear increase in signal over a convenient time frame (e.g., 30 minutes).

  • Substrate Titration (Michaelis-Menten Kinetics):

    • Prepare a serial dilution of the this compound substrate (e.g., from 50 µM to 0.1 µM) in assay buffer.

    • Use the optimized enzyme concentration determined in the previous step.

    • Initiate the reaction by adding the enzyme to the wells containing the different substrate concentrations.

    • Measure the initial reaction velocity (the slope of the linear phase of fluorescence increase) for each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays, a substrate concentration at or near the Km is often optimal.

Parameter Recommended Starting Range for Optimization
This compound Concentration 1 - 20 µM
Purified Enzyme Concentration 1 - 100 ng/well
Cell Lysate Concentration 1 - 20 µg total protein/well
Incubation Time 15 - 60 minutes
Incubation Temperature 25 - 37 °C
Assay Buffer pH 6.5 - 8.0

Visualizations

Signaling Pathway

PTEN_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits pathway) Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Differentiation Inhibition of Differentiation Downstream->Differentiation GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PTEN phosphatase regulation of the PI3K/Akt signaling pathway in pluripotent stem cells.

Experimental Workflow

NBD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, This compound, and Enzyme Plate Dispense Reagents into 96-well Plate Reagents->Plate Incubate Incubate at Controlled Temperature Plate->Incubate Read Measure Fluorescence Signal Incubate->Read Analyze Calculate Reaction Rates & Analyze Data Read->Analyze

Caption: General experimental workflow for an this compound phosphatase assay.

References

Technical Support Center: NBD-LLLLpY Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using the NBD-LLLLpY fluorescent phosphopeptide probe. Given its structure, this probe is likely used to study protein-protein interactions involving phosphotyrosine binding domains, such as SH2 or PTB domains, primarily through fluorescence polarization (FP) assays.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe consisting of the NBD (Nitrobenzoxadiazole) fluorophore attached to a short peptide (Leu-Leu-Leu-Leu-pTyr). The phosphotyrosine (pY) is a key feature, making this probe a specific ligand for proteins that recognize and bind to phosphorylated tyrosine residues, such as proteins containing SH2 domains.[1][4] Its most common application is in Fluorescence Polarization (FP) or Anisotropy assays to quantify the binding affinity between the peptide and its target protein. It can also be used in competitive binding assays to screen for inhibitors that disrupt this interaction.

Q2: What are the spectral properties of the this compound probe?

The spectral properties are determined by the NBD fluorophore. While conjugation to the peptide may cause minor shifts, the approximate spectral characteristics are detailed below.

PropertyWavelength/ValueReference
Excitation Maximum (λex)~467 nm
Emission Maximum (λem)~538 nm
Recommended Instrument Filter SetExcitation: 485 nm, Emission: 535 nm
Extinction Coefficient (ε)~22,000 M⁻¹cm⁻¹

Q3: How should I properly store and handle the this compound probe?

Proper storage is critical to maintain the integrity of the peptide and its phosphorylation state.

FormStorage TemperatureHandling Guidelines
Lyophilized (Dry) Powder -20°C or colder for long-term storage.Keep vials tightly sealed and protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture contamination.
Stock Solution (in solvent) Aliquot into single-use volumes and store at -20°C or colder.Avoid repeated freeze-thaw cycles, which can degrade the peptide. Use sterile buffers (pH 5-7) for reconstitution. Peptides containing phosphogroups may be sensitive to pH extremes.

Part 2: Troubleshooting Fluorescence Polarization (FP) Assays

Fluorescence polarization is a powerful technique but is sensitive to various experimental parameters. This section addresses common pitfalls encountered during FP experiments with this compound.

Q4: My fluorescence intensity (total counts) is very low. What are the potential causes and solutions?

A low total fluorescence signal compromises the quality of the polarization measurement, leading to high variability.

Potential CauseTroubleshooting Steps
Incorrect Instrument Settings Ensure the excitation and emission wavelengths are set correctly for NBD (~467/538 nm). Increase the instrument's gain or detector voltage setting, but be careful not to saturate the detector in the highest-signal wells.
Low Probe Concentration The concentration of this compound may be too low for detection. Increase the probe concentration. A typical starting range for FP tracers is 1-10 nM.
Fluorescence Quenching Components in your assay buffer (e.g., certain ions, buffers like Tris at some pHs) may be quenching NBD fluorescence. Test the probe's fluorescence in different buffer systems.
Probe Degradation The peptide may have degraded due to improper storage or handling. Verify probe integrity and consider using a fresh aliquot.

Q5: The change in polarization (the "assay window") between the free and bound probe is too small. How can I improve it?

A small assay window (mP shift) makes it difficult to accurately determine binding affinity. The goal is to maximize the difference in polarization between the small, free-tumbling probe and the large, slow-tumbling protein-probe complex.

Potential CauseTroubleshooting Steps
Insufficient Protein Binding The protein concentration may be too low to bind a significant fraction of the probe. Increase the concentration of the target protein. Ensure the protein is active and correctly folded.
"Propeller Effect" The NBD fluorophore may be attached via a linker that is too long or flexible, allowing it to rotate freely even when the peptide is bound to the protein. This is an intrinsic property of the probe; if the issue persists, a probe with a more rigid linker may be needed.
Protein is Too Small FP works best when there is a large size difference between the tracer and the binding partner. If your target protein is very small, the change in molecular volume upon binding may be insufficient to cause a large mP shift.
Probe Aggregation At high concentrations, the hydrophobic NBD probe can self-aggregate, leading to an artificially high baseline polarization for the "free" probe. Run a control titration of just the this compound probe to ensure its polarization is stable and low at the working concentration.

Q6: I'm seeing high variability and scatter in my data points. What's wrong?

High variability can obscure the true binding curve, making data interpretation impossible.

Potential CauseTroubleshooting Steps
Low Fluorescence Counts As noted in Q4, low signal intensity is a primary cause of high standard deviations in mP values. Address the low signal issue first.
Non-Specific Binding The probe or protein may be binding to the walls of the microplate, especially with polystyrene plates. Switch to non-binding surface (NBS) or low-binding black microplates. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or a carrier protein like BSA (0.1 mg/mL) to the buffer can also mitigate this.
Air Bubbles in Wells Bubbles in the wells will scatter light and severely impact polarization readings. Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) before reading to remove bubbles. Be careful during pipetting to avoid introducing them.
Precipitation The protein or peptide may be precipitating at the concentrations used. Visually inspect the wells. Optimize buffer conditions (pH, salt concentration) or reduce protein concentration if precipitation is observed.

Part 3: Experimental Protocols and Visualizations

Protocol: Fluorescence Polarization Binding Assay

This protocol describes a method to determine the binding affinity (Kd) of a target protein (e.g., an SH2 domain) for the this compound probe.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, for example: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. Ensure all components are filtered.

  • This compound Probe Stock: Dissolve the lyophilized probe in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock (e.g., 100 µM). Store as single-use aliquots at -20°C.

  • Target Protein Stock: Prepare a concentrated stock of your purified protein in the assay buffer. Determine its concentration accurately.

2. Experimental Setup:

  • Probe Working Solution: Dilute the this compound stock in assay buffer to a final concentration of 2X the desired assay concentration (e.g., if final is 5 nM, make a 10 nM solution).

  • Protein Titration: Perform a serial dilution of the target protein in assay buffer. For a 16-point curve, you might start at a high concentration (e.g., 20 µM) and dilute 1:2 down the series. This will be your 2X protein solution.

  • Controls: Prepare wells for:

    • Free Probe Control: Wells containing only the this compound probe (no protein). This defines the minimum mP value.
    • Buffer Blank: Wells containing only assay buffer to measure background fluorescence.

3. Plate Loading (384-well black plate):

  • Add 10 µL of the 2X protein serial dilution to the appropriate wells.

  • Add 10 µL of assay buffer to the "Free Probe" control wells.

  • Add 10 µL of the 2X this compound probe working solution to all wells (except the buffer blank).

  • Add 20 µL of assay buffer to the "Buffer Blank" wells.

  • The final volume in each well is 20 µL. The final probe concentration will be 1X (e.g., 5 nM), and the protein concentrations will be half of the 2X serial dilution.

4. Incubation and Measurement:

  • Seal the plate, centrifuge briefly to remove bubbles, and incubate at room temperature for 30-60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for NBD.

5. Data Analysis:

  • Subtract the background fluorescence from all wells.

  • Plot the measured millipolarization (mP) values against the logarithm of the protein concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) or similar binding equation using graphing software (e.g., GraphPad Prism) to determine the Kd.

Visualizations

Signaling_Pathway_Concept cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_invitro In Vitro Assay RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active, pY) RTK_inactive->RTK_active Dimerizes & Autophosphorylates SH2_Protein SH2 Domain Protein (e.g., Grb2) RTK_active->SH2_Protein Recruits via SH2-pY interaction Ligand Growth Factor Ligand->RTK_inactive Binds Downstream Downstream Signaling SH2_Protein->Downstream Activates Purified_SH2 Purified SH2 Domain Protein Probe This compound (Probe) FP_Reader FP Measurement (Binding Curve) Probe->FP_Reader Purified_SH2->FP_Reader

Caption: Hypothetical signaling pathway and its relation to the in vitro FP assay.

FP_Workflow start Start: Prepare Reagents (Buffer, Protein, Probe) prep_protein Create 2X Protein Serial Dilution start->prep_protein prep_probe Prepare 2X this compound Working Solution start->prep_probe plate Pipette 2X Protein and 2X Probe into 384-well Black Plate prep_protein->plate prep_probe->plate incubate Incubate to Reach Equilibrium (e.g., 30 min, RT, dark) plate->incubate read Read Fluorescence Polarization (mP) on Plate Reader incubate->read analyze Analyze Data: Plot mP vs. [Protein] read->analyze end Determine Kd from Binding Curve analyze->end

Caption: Standard experimental workflow for a Fluorescence Polarization binding assay.

Troubleshooting_Tree start Problem: Low Assay Window (Small mP Shift) q1 Is total fluorescence intensity (counts) low? start->q1 sol1 YES: Increase probe concentration or instrument gain. Check for quenching/degradation. q1->sol1 Yes q2 NO: Is protein concentration high enough to saturate binding? q1->q2 No sol2 NO: Increase protein concentration. Verify protein activity. q2->sol2 No q3 YES: Is polarization of 'free' probe high? q2->q3 Yes sol3 YES: Probe may be aggregating. Lower probe concentration or add detergent. q3->sol3 Yes sol4 NO: Issue may be intrinsic. Consider 'propeller effect' or insufficient size difference between probe and protein. q3->sol4 No

Caption: Troubleshooting decision tree for a low assay window in an FP experiment.

References

NBD-LLLLpY probe stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NBD-LLLLpY probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and use of this probe, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound probe and what is its primary application?

The this compound probe is an enzymatically-activated intranuclear peptide. Its chemical structure is NBD-Leu-Leu-Leu-Leu-pTyr. It is specifically designed for the selective elimination of human induced pluripotent stem cells (hiPSCs) from mixed cell populations.[1] Its activation is dependent on intracellular phosphatase activity, which is typically high in hiPSCs, making it a conditional cytotoxic agent for in vitro cell purification.[1]

Q2: What are the recommended storage conditions for the this compound probe?

While the specific Certificate of Analysis (CoA) for this compound should always be consulted for the most accurate storage information, general recommendations for fluorescently labeled peptides are as follows:

  • Short-term storage: For immediate use, the probe can be stored at 4°C.[2]

  • Long-term storage: For long-term stability, it is recommended to store the lyophilized probe at -20°C or colder.[2] Upon reconstitution, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]

  • Protection from light: NBD is a fluorophore and can be susceptible to photobleaching. Therefore, the probe should be stored in the dark, for example, in an amber vial or a tube wrapped in foil.

Q3: How should I reconstitute the this compound probe?

For fluorescently labeled peptides, reconstitution in a buffered solution is recommended. A common buffer is 10 mM Tris-Cl with 1 mM EDTA at pH 8.0, using nuclease-free water. The stock concentration should ideally be 100 µM or greater. For cellular applications, the final working solution should be prepared by diluting the stock solution in a serum-free cell culture medium to the desired concentration (typically in the range of 1 to 10 µM).

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with the this compound probe.

Issue Possible Cause Recommended Solution
Low or no fluorescent signal Incorrect microscope settings: The excitation and emission wavelengths on the microscope are not correctly set for the NBD fluorophore.Set the microscope to the appropriate excitation and emission wavelengths for NBD (Excitation max: ~463 nm, Emission max: ~536 nm).
Photobleaching: The fluorescent signal has been diminished due to prolonged exposure to the excitation light source.Minimize the exposure of the sample to light. Use a lower laser power and shorter exposure times during imaging. The use of an anti-fade mounting medium can also help.
Low probe concentration: The concentration of the probe used in the experiment is too low to generate a detectable signal.Perform a titration experiment to determine the optimal concentration of the this compound probe for your specific cell type and experimental conditions.
High background fluorescence Non-specific binding: The probe is binding non-specifically to cells or other components in the culture.Ensure that cells are washed thoroughly with a suitable buffer (e.g., PBS) after incubation with the probe to remove any unbound probe. Using a phenol (B47542) red-free medium during imaging can also reduce background fluorescence.
Autofluorescence: The cells themselves are emitting fluorescence that is interfering with the signal from the probe.Image a control group of cells that have not been treated with the probe to assess the level of autofluorescence. If necessary, use a fluorophore with a different excitation/emission spectrum.
No or inefficient elimination of hiPSCs Low phosphatase activity: The target hiPSCs have low intracellular phosphatase activity, leading to insufficient activation of the probe.Confirm the high phosphatase activity in your hiPSC line using a phosphatase activity assay.
Incorrect incubation time: The incubation time with the probe is not sufficient for it to be internalized and activated.Optimize the incubation time by performing a time-course experiment.
Cell health issues: The cells are not healthy, which can affect probe uptake and enzymatic activity.Ensure that the cells are healthy and viable before starting the experiment.

Experimental Protocols

General Protocol for Live-Cell Imaging of this compound Probe Uptake

This protocol provides a general guideline for visualizing the cellular uptake of the this compound probe.

  • Cell Preparation: Plate the cells on a glass-bottom dish or coverslip suitable for microscopy and allow them to adhere and reach the desired confluency.

  • Probe Preparation: Thaw the this compound stock solution and dilute it to the desired final concentration in a pre-warmed, serum-free cell culture medium.

  • Cell Treatment: Remove the growth medium from the cells and wash once with PBS. Add the medium containing the this compound probe to the cells.

  • Incubation: Incubate the cells with the probe for the desired amount of time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Mount the dish on the microscope stage. Use the appropriate filter set for the NBD fluorophore (Excitation ~463 nm, Emission ~536 nm) to visualize the probe's localization within the cells.

Signaling Pathway and Experimental Workflow

The this compound probe is designed to be activated by intracellular phosphatases, which are highly active in human induced pluripotent stem cells. This activation leads to a cytotoxic effect, resulting in the selective elimination of these cells.

Mechanism of Action

NBD_LLLLpY_Mechanism Probe This compound (Inactive Probe) Uptake Cellular Uptake Probe->Uptake Phosphatase High Intracellular Phosphatase Activity (in hiPSCs) Uptake->Phosphatase Enters hiPSC Activation Dephosphorylation Phosphatase->Activation ActiveProbe Activated NBD Probe (Cytotoxic) Activation->ActiveProbe CellDeath Selective Elimination of hiPSCs ActiveProbe->CellDeath

Caption: Mechanism of this compound probe activation in hiPSCs.

Experimental Workflow for hiPSC Elimination

Caption: Workflow for selective elimination of hiPSCs using this compound.

References

correcting for spectral overlap with NBD-LLLLpY

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using NBD-labeled lipids, such as NBD-C6-HPC, focusing on the common challenge of correcting for spectral overlap in multi-color fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of NBD-labeled lipids?

Nitrobenzoxadiazole (NBD) is a hydrophobic, environmentally sensitive fluorophore commonly used to label lipids for tracking their distribution and transport in cells.[1][2] Its fluorescence is relatively weak in aqueous environments but increases significantly in nonpolar environments like lipid membranes.

Summary of NBD Spectral Properties

Property Wavelength (nm) Reference
Excitation Maximum ~465 - 467 nm [3]

| Emission Maximum | ~534 - 539 nm | |

Note: The exact excitation and emission maxima can shift slightly depending on the local environment.

Q2: What is spectral overlap and why is it a problem in my experiments?

Spectral overlap, also known as bleed-through or spillover, occurs when the emission spectrum of one fluorophore extends into the detection range intended for another. Because fluorescence emission spectra are often broad, the light from a "green" dye like NBD can be inadvertently picked up by the detector meant for a "red" dye.

This is a critical issue because uncorrected spectral overlap can lead to:

  • False-positive signals , such as incorrect co-localization in microscopy.

  • Inaccurate quantification of fluorescence intensity.

  • Data misinterpretation , for instance, making a single-positive cell population appear double-positive in flow cytometry.

Q3: Which common fluorophores have significant spectral overlap with NBD?

NBD's broad emission tail can overlap with many popular fluorophores in the orange-to-red range. A common example is the Rhodamine family of dyes (e.g., Lissamine Rhodamine B), which is often used as a FRET (Förster Resonance Energy Transfer) acceptor for NBD, indicating significant spectral overlap. Other fluorophores like Alexa Fluor 514 can also present challenges.

Conceptual Diagram of Spectral Overlap cluster_spectra Emission Spectra cluster_detectors Detection Channels NBD_Spectrum NBD Emission Green_Detector Green Channel (for NBD) NBD_Spectrum->Green_Detector Intended Signal Rhodamine_Spectrum Rhodamine Emission Red_Detector Red Channel (for Rhodamine) Rhodamine_Spectrum->Red_Detector Intended Signal Overlap_Area Spectral Overlap (Bleed-through) Overlap_Area->Red_Detector Unwanted Signal (Spillover)

Conceptual diagram of NBD and Rhodamine spectral overlap.
Q4: What is the difference between compensation and spectral unmixing?

Both are methods to correct for spectral overlap, but they are applied differently and have distinct capabilities.

FeatureCompensationSpectral (Linear) Unmixing
Primary Application Multi-color Flow CytometryMulti-color Confocal Microscopy
Core Principle A mathematical process that subtracts a calculated percentage of spillover from other channels.An algorithm that separates the contribution of each fluorophore based on its unique full emission spectrum (its "spectral fingerprint").
Data Requirement Single-color controls (cells or beads stained with only one fluorophore each).Reference spectra (an image or "lambda stack" of samples stained with only one fluorophore each).
Key Advantage Standard, widely available in flow cytometry software.Can separate fluorophores with very high spectral overlap and can also remove autofluorescence.

Troubleshooting Guides

Issue 1: My microscopy images show bleed-through from the NBD channel into another channel (e.g., red).

This is a common problem when imaging NBD simultaneously with a red fluorophore. The tail of the NBD emission spectrum is being detected in the red channel.

Solution A (Simple): Sequential Image Acquisition

Instead of capturing all channels at once, acquire the image for each fluorophore sequentially. By using the excitation laser and filter set for the longest wavelength (reddest) dye first and then proceeding to shorter wavelengths, you can prevent the excitation of NBD while detecting the red fluorophore, thus minimizing bleed-through.

Sequential Acquisition Workflow cluster_step1 Step 1: Image Red Fluorophore cluster_step2 Step 2: Image NBD cluster_step3 Step 3: Merge Images Excite_Red Excite with Red Laser (e.g., 561 nm) Detect_Red Detect in Red Channel (NBD is not excited) Excite_Red->Detect_Red Excite_Green Excite with Blue/Green Laser (e.g., 488 nm) Detect_Red->Excite_Green Detect_Green Detect in Green Channel Excite_Green->Detect_Green Merge Combine Red and Green Channel Images Detect_Green->Merge

Workflow for minimizing bleed-through with sequential imaging.

Solution B (Advanced): Spectral Imaging and Linear Unmixing

For fluorophores with highly overlapping spectra where sequential imaging is insufficient, spectral imaging is the most robust solution. This technique involves using a spectral detector to capture the entire emission spectrum at each pixel of the image (a "lambda stack") and then using linear unmixing algorithms to computationally separate the signals.

Spectral Imaging & Linear Unmixing Workflow Start Prepare Samples: 1. Multi-color Sample 2. NBD-only Control 3. Red Dye-only Control Acquire_Refs Acquire Reference Spectra (Lambda Stacks) from single-color controls Start->Acquire_Refs Acquire_Exp Acquire Lambda Stack from multi-color sample Start->Acquire_Exp Unmix Apply Linear Unmixing Algorithm using reference spectra Acquire_Refs->Unmix Acquire_Exp->Unmix Result Generate Separated Images: - Pure NBD Signal - Pure Red Dye Signal Unmix->Result

Workflow for separating signals with linear unmixing.
Issue 2: My flow cytometry data shows a "false" double-positive population when using NBD with another dye.

This is a classic sign of uncorrected or improperly corrected spectral spillover. The fluorescence from the brighter fluorophore is spilling into the detector for the dimmer one, creating an artificial correlation.

Solution: Perform Correct Compensation

Accurate compensation is essential for multi-color flow cytometry. This requires running the proper controls.

  • Prepare Single-Stain Controls: For every fluorophore in your experiment (including NBD), you must have a control sample stained with only that single fluorophore.

  • Controls Must Be Bright: The positive population in your single-stain control should be at least as bright as any signal you expect to see in your fully stained sample.

  • Use the Same Fluorophore: The exact same fluorophore must be used for the control as in the experiment (e.g., NBD-C6-HPC control for an NBD-C6-HPC experiment).

  • Calculate the Compensation Matrix: Use your flow cytometry software's built-in tools to automatically calculate the compensation matrix from your single-stain controls. Avoid manual compensation, which is subjective and less reproducible.

  • Apply to Samples: Apply this calculated matrix to all of your multi-color experimental samples.

Experimental Protocols

Protocol: Acquiring Reference Spectra for Linear Unmixing

This protocol outlines the critical first step for performing linear unmixing on a confocal microscope equipped with a spectral detector.

Objective: To generate high-quality "spectral fingerprints" for NBD-C6-HPC and any other fluorophores in your experiment.

Materials:

  • Three separate samples (e.g., cells on coverslips):

    • Sample stained ONLY with NBD-C6-HPC.

    • Sample stained ONLY with the other fluorophore (e.g., a red mitochondrial tracker).

    • Unstained sample (to acquire an autofluorescence reference spectrum, if needed).

  • Confocal microscope with a spectral detector.

Methodology:

  • Set Up for NBD-only Sample:

    • Place the NBD-only sample on the microscope stage.

    • Set the excitation laser appropriate for NBD (e.g., 488 nm).

    • Configure the spectral detector to acquire a lambda stack across the expected emission range (e.g., from 500 nm to 650 nm) with a defined step size (e.g., 5 or 10 nm). The number of steps must be equal to or greater than the number of fluorophores you want to unmix.

    • Adjust laser power and detector gain to get a bright, but not saturated, signal.

    • Acquire a reference image (the lambda stack).

  • Set Up for Second Fluorophore:

    • Replace the NBD sample with the sample containing only the second fluorophore.

    • Set the appropriate excitation laser for this dye (e.g., 561 nm).

    • Crucially, keep the spectral detector settings (wavelength range and step size) identical to those used for the NBD sample.

    • Adjust laser power and gain for a bright, non-saturated signal.

    • Acquire the reference lambda stack for this fluorophore.

  • (Optional) Set Up for Autofluorescence:

    • Use the unstained sample.

    • Excite the sample with all lasers you will use in your final experiment, one at a time.

    • Keeping the detector settings the same, acquire a reference spectrum for the sample's natural autofluorescence.

  • Save Reference Spectra:

    • Save each reference spectrum in the microscope software's library. These will be used by the linear unmixing algorithm to deconvolve your multi-color image. The software uses these pure spectra to solve a set of linear equations for each pixel, determining the true contribution of each dye.

References

Technical Support Center: NBD-LLLLpY Probe Cell Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NBD-LLLLpY probe for cell toxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the this compound probe and what is its primary application?

The this compound probe is a specialized, enzymatically-activated peptide designed for the selective elimination of human induced pluripotent stem cells (hiPSCs) from mixed cell populations.[1] Its core application is as a conditional cytotoxic agent for in vitro cell purification.[1]

Q2: How does the this compound probe induce cell toxicity?

The probe's mechanism is contingent on high intracellular phosphatase activity, a characteristic feature of hiPSCs. The "pY" (phosphotyrosine) residue on the peptide acts as a protective group. In the presence of high levels of phosphatases, this group is cleaved, activating the NBD (N-nitrobenzyl-oxycarbonyl) fluorophore and initiating a cytotoxic cascade, leading to the selective death of the target cells.

Q3: Is the this compound probe toxic to all cell types?

No, the probe is designed to be selectively toxic to cells with high phosphatase activity, such as hiPSCs. Differentiated cells, which typically exhibit lower phosphatase activity, should be significantly less affected. However, it is crucial to empirically determine the optimal concentration and incubation time to minimize off-target effects in your specific cell model.

Q4: What are the excitation and emission wavelengths for the NBD fluorophore?

The NBD fluorophore typically has an excitation maximum around 460-470 nm and an emission maximum in the range of 530-550 nm, appearing as a green fluorescence.

Q5: How should the this compound probe be stored?

The probe is typically supplied as a solid and should be stored at -20°C, protected from light. Refer to the manufacturer's Certificate of Analysis for specific storage recommendations.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Cytotoxicity Observed in hiPSCs 1. Insufficient Phosphatase Activity: The target hiPSCs may have lower than expected phosphatase levels.- Confirm the pluripotency and high phosphatase activity of your hiPSCs using an alkaline phosphatase live stain. - Ensure the cell culture conditions are optimal for maintaining the pluripotent state.
2. Suboptimal Probe Concentration: The concentration of the this compound probe may be too low.- Perform a dose-response experiment to determine the optimal concentration for your specific hiPSC line. Start with a range of concentrations based on available literature for similar probes.
3. Inadequate Incubation Time: The incubation period may be too short for the probe to be internalized and activated.- Conduct a time-course experiment to identify the optimal incubation duration.
4. Probe Degradation: The probe may have degraded due to improper storage or handling.- Ensure the probe is stored correctly at -20°C and protected from light. - Prepare fresh working solutions for each experiment.
High Cytotoxicity Observed in Differentiated (Non-Target) Cells 1. Probe Concentration is Too High: Excessive probe concentration can lead to non-specific toxicity.- Reduce the probe concentration. Perform a dose-response curve on your differentiated cells to find the maximum non-toxic concentration.
2. Off-Target Phosphatase Activity: The differentiated cells may have higher than expected phosphatase activity.- Measure the basal phosphatase activity in your differentiated control cells. - If activity is high, consider using a more specific marker for hiPSC elimination or further optimizing the probe concentration and incubation time.
3. Extended Incubation Time: Prolonged exposure may induce non-specific cell death pathways.- Reduce the incubation time.
High Background Fluorescence 1. Autofluorescence: The cells or culture medium may exhibit natural fluorescence.- Image an unstained control sample to determine the level of autofluorescence. - Use a culture medium with low background fluorescence (e.g., phenol (B47542) red-free medium) during imaging.
2. Non-Specific Binding: The probe may be binding non-specifically to cellular components or the culture dish.- Wash the cells thoroughly with phosphate-buffered saline (PBS) after incubation with the probe and before imaging. - Include a control of differentiated cells to assess non-specific uptake and fluorescence.
Inconsistent Results Between Experiments 1. Variation in Cell Health and Density: Differences in cell confluence and viability can affect probe uptake and activation.- Standardize cell seeding density and ensure consistent cell health across experiments. - Always perform a viability check before starting the experiment.
2. Inconsistent Reagent Preparation: Variations in probe dilution and handling can lead to variability.- Prepare a fresh stock solution of the probe and aliquot for single-use to avoid repeated freeze-thaw cycles. - Use calibrated pipettes for accurate dilutions.

Experimental Protocols

Protocol 1: Determining Optimal this compound Probe Concentration (Dose-Response)

This protocol outlines a standard method for determining the effective concentration of the this compound probe for selective hiPSC elimination using a live/dead viability assay.

Materials:

  • This compound Probe

  • Human Induced Pluripotent Stem Cells (hiPSCs)

  • Differentiated control cells (e.g., fibroblasts)

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed both hiPSCs and differentiated control cells in separate 96-well plates at a density of 10,000-20,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Probe Preparation: Prepare a stock solution of the this compound probe in sterile DMSO. Further dilute the stock solution in the appropriate cell culture medium to create a series of working concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (medium with DMSO).

  • Probe Incubation: Remove the old medium from the cells and add 100 µL of the prepared probe solutions to the respective wells. Incubate for 24-48 hours.

  • Viability Staining:

    • Prepare the Live/Dead staining solution according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

    • Add 100 µL of the staining solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Image the wells using a fluorescence microscope with appropriate filters for Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red).

    • Alternatively, quantify the fluorescence intensity using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves for both hiPSCs and differentiated cells to determine the EC50 (half-maximal effective concentration) for hiPSCs and the concentration that minimizes toxicity in differentiated cells.

Protocol 2: Caspase-3/7 Activation Assay

This protocol assesses the induction of apoptosis by the this compound probe by measuring the activity of executioner caspases 3 and 7.

Materials:

  • This compound Probe

  • hiPSCs and differentiated control cells

  • Caspase-Glo® 3/7 Assay Kit or similar

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat the cells with the this compound probe at the predetermined optimal concentration as described in Protocol 1. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation Measurement:

    • Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Visualizations

G This compound Probe Activation and Cytotoxicity Pathway cluster_cell Target Cell (e.g., hiPSC) Probe_ext This compound (Inactive) Probe_int This compound (Internalized) Probe_ext->Probe_int Internalization Activated_Probe Activated NBD Probe Probe_int->Activated_Probe Dephosphorylation Phosphatase High Phosphatase Activity Phosphatase->Probe_int Caspase_Cascade Caspase Activation Activated_Probe->Caspase_Cascade Induces Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: this compound probe activation pathway in a target cell.

G Troubleshooting Logic for Low hiPSC Cytotoxicity Start Low/No hiPSC Cytotoxicity Check_Phosphatase Check Phosphatase Activity Start->Check_Phosphatase Result_Low_P Low Phosphatase Activity Check_Phosphatase->Result_Low_P Check_Concentration Optimize Probe Concentration (Dose-Response) Check_Time Optimize Incubation Time (Time-Course) Check_Concentration->Check_Time Check_Probe_Integrity Verify Probe Integrity (Storage & Handling) Check_Time->Check_Probe_Integrity Result_OK Issue Resolved Check_Probe_Integrity->Result_OK Result_Low_P->Check_Concentration No Solution_Culture Optimize hiPSC Culture Conditions Result_Low_P->Solution_Culture Yes

Caption: Troubleshooting workflow for low cytotoxicity in hiPSCs.

References

Validation & Comparative

A Comparative Guide to Strategies for Eliminating Undifferentiated Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of differentiated cell populations derived from pluripotent stem cells (PSCs) is a critical safety concern. Residual undifferentiated PSCs can form teratomas, posing a significant risk in regenerative medicine and drug development. This guide provides an objective comparison of three distinct strategies for selectively eliminating these unwanted cells: the phosphatase-activated probe NBD-LLLLpY, PIKfyve kinase inhibitors, and the inducible Caspase-9 (iCASP9) suicide gene system.

At a Glance: Comparison of PSC Elimination Strategies

FeatureThis compound (Phosphatase-Activated Peptide)PIKfyve Inhibitors (e.g., WX8)iCASP9 (Inducible Suicide Gene)
Target Ecto-alkaline Phosphatases (e.g., ALPL)PIKfyve (Phosphatidylinositol 3-phosphate/Phosphatidylinositol 5-kinase)Genetically introduced, chemically inducible Caspase-9
Mechanism of Action Enzymatic dephosphorylation triggers peptide self-assembly and aggregation, leading to cell death.Inhibition of PIKfyve disrupts lysosome homeostasis, leading to non-canonical apoptosis.Dimerization of iCASP9 by a small molecule inducer triggers the apoptotic cascade.
Selectivity Basis High expression of alkaline phosphatases on the surface of pluripotent stem cells.Intrinsic sensitivity of pluripotent stem cells to disruption of lysosome homeostasis.Expression of the iCASP9 gene is driven by a promoter active only in the target cells (e.g., pluripotency-specific promoters).
Reported Efficacy Rapid and efficient elimination of iPSCs within hours of treatment.IC50 values in the range of 0.26 to 3 µM for various pluripotent cell lines.[1]Over 98% of iPSCs and their progeny can be eliminated with concentrations as low as 0.1 nM of the chemical inducer.[2]
Implementation Addition of the peptide to the cell culture medium.Addition of the small molecule inhibitor to the cell culture medium.Requires genetic modification of the cells to introduce the iCASP9 gene.

In-Depth Analysis of Each Strategy

This compound: A Phosphatase-Activated Approach

This compound is a novel, enzymatically-activated peptide designed for the selective elimination of human induced pluripotent stem cells (hiPSCs). Its mechanism relies on the high levels of alkaline phosphatase activity characteristic of undifferentiated PSCs.

The this compound peptide is initially in a phosphorylated, soluble, and non-toxic state. Upon encountering the high concentration of ecto-alkaline phosphatases on the surface of iPSCs, the phosphate (B84403) group is cleaved. This dephosphorylation event transforms the peptide into a hydrophobic molecule, which then self-assembles into aggregates. These aggregates are believed to induce cell death, providing a targeted cytotoxic effect.

NBD_LLLLpY_Mechanism cluster_extracellular Extracellular Space cluster_cell Pluripotent Stem Cell NBD_LLLLpY_p This compound (Soluble, Phosphorylated) ALP Alkaline Phosphatase NBD_LLLLpY_p->ALP Dephosphorylation NBD_LLLLpY This compound (Hydrophobic) Aggregates Peptide Aggregates NBD_LLLLpY->Aggregates Self-Assembly Death Cell Death Aggregates->Death Induces ALP->NBD_LLLLpY

Mechanism of this compound activation and cytotoxicity.
  • Cell Culture: Co-culture differentiated cells with a known percentage of iPSCs.

  • Peptide Preparation: Reconstitute lyophilized this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Treatment: Dilute the this compound stock solution in the cell culture medium to the desired final concentration. Replace the existing medium of the co-culture with the medium containing this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 1-2 hours) under standard cell culture conditions.

  • Wash and Recovery: After incubation, aspirate the medium containing the peptide and wash the cells with fresh medium.

  • Analysis: Assess the percentage of remaining iPSCs using methods such as flow cytometry for pluripotency markers or by monitoring for teratoma formation in vivo.

Experimental_Workflow_NBD A Co-culture of iPSCs and differentiated cells B Prepare this compound solution C Add this compound to culture medium A->C B->C D Incubate for 1-2 hours C->D E Wash cells with fresh medium D->E F Analyze remaining iPSCs (Flow Cytometry / Teratoma Assay) E->F

Experimental workflow for iPSC elimination using this compound.
PIKfyve Inhibitors: Targeting Lysosomal Homeostasis

PIKfyve inhibitors, such as WX8, represent a small molecule approach to selectively eliminate PSCs. These compounds exploit the inherent sensitivity of pluripotent cells to the disruption of lysosomal function.

PIKfyve is a kinase essential for the maintenance of lysosome homeostasis. Inhibition of PIKfyve in PSCs prevents lysosome fission and leads to the accumulation of autophagosomes. This disruption of cellular recycling and signaling pathways induces non-canonical apoptosis specifically in pluripotent cells, while differentiated cells are more resistant.[1][3][4]

PIKfyve_Inhibitor_Mechanism WX8 PIKfyve Inhibitor (WX8) PIKfyve PIKfyve Kinase WX8->PIKfyve Inhibits Disruption Disruption WX8->Disruption Lysosome_Homeostasis Lysosome Homeostasis (Fission, Trafficking) PIKfyve->Lysosome_Homeostasis Maintains Lysosome_Homeostasis->Disruption leads to Apoptosis Non-canonical Apoptosis in PSCs Disruption->Apoptosis

Mechanism of PSC elimination by PIKfyve inhibitors.
  • Cell Culture: Culture pluripotent stem cells or mixed cultures under standard conditions.

  • Inhibitor Preparation: Prepare a stock solution of WX8 in a suitable solvent (e.g., DMSO).

  • Treatment: Add WX8 to the culture medium to achieve the desired final concentration (e.g., 0.26–3 µM).

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis in the pluripotent population, as determined by preliminary experiments.

  • Analysis: Quantify cell viability using methods such as ATP measurement assays (e.g., CellTiter-Glo) or flow cytometry for apoptotic markers.

iCASP9: A Genetically Encoded Safety Switch

The inducible Caspase-9 (iCASP9) system is a "suicide gene" approach that provides a robust and highly specific method for eliminating PSCs and their derivatives. This strategy requires genetic engineering of the cells.

The iCASP9 system involves the stable integration of a gene encoding a modified Caspase-9 enzyme into the PSCs' genome. This modified caspase can be forced to dimerize by a small, bio-inert chemical inducer of dimerization (CID), such as AP1903. Upon administration of the CID, the iCASP9 molecules are brought together, triggering the activation of the downstream apoptotic cascade and leading to rapid cell death. For selectivity, the expression of the iCASP9 gene can be placed under the control of a pluripotency-specific promoter, ensuring that it is only active in undifferentiated cells.

iCASP9_Mechanism cluster_cell Genetically Modified PSC iCasp9_Monomer iCasp9 Monomers (Inactive) iCasp9_Dimer iCasp9 Dimer (Active) iCasp9_Monomer->iCasp9_Dimer Apoptosis_Cascade Apoptotic Cascade iCasp9_Dimer->Apoptosis_Cascade Activates Cell_Death Cell Death Apoptosis_Cascade->Cell_Death CID Chemical Inducer of Dimerization (CID) CID->iCasp9_Monomer Binds and Dimerizes

Mechanism of the iCASP9 suicide gene system.
  • Cell Line Generation: Genetically modify the target PSCs to express the iCASP9 gene, for example, by lentiviral transduction or targeted integration into a safe harbor locus.

  • Cell Culture: Culture the iCASP9-expressing PSCs under standard conditions.

  • CID Preparation: Prepare a stock solution of the chemical inducer of dimerization (e.g., AP1903 or AP20187).

  • Induction: Add the CID to the cell culture medium at a low nanomolar concentration (e.g., 0.1 nM).

  • Incubation: Incubate the cells for 24 hours.

  • Analysis: Measure the extent of apoptosis using techniques like Annexin V staining and flow cytometry.

Conclusion

The choice of strategy for eliminating undifferentiated pluripotent stem cells depends on the specific application, the cell type, and the regulatory context.

  • This compound and similar phosphatase-activated peptides offer a simple, non-genetic approach that leverages the inherent biochemical properties of PSCs. This "add-on" solution is attractive for its ease of implementation.

  • PIKfyve inhibitors also provide a non-genetic, small molecule-based method that is straightforward to apply. Their effectiveness relies on the intrinsic sensitivity of PSCs to lysosomal disruption.

  • The iCASP9 system represents a powerful, genetically encoded safety switch. While it requires an initial investment in genetic engineering, it provides a highly specific and potent on-demand cell elimination mechanism that can be triggered in vitro or in vivo.

For research applications, all three methods offer effective means of purifying differentiated cell populations. For clinical and therapeutic development, the choice will involve a careful consideration of the trade-offs between the ease of use of non-genetic methods and the robust control offered by genetically encoded safety switches.

References

Validating NBD-LLLLpY Binding Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise binding specificity of molecular probes is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of NBD-LLLLpY, a fluorescently-labeled phosphopeptide for selective elimination of human induced pluripotent stem cells (hiPSCs), with alternative methods. It details the experimental protocols required to validate its binding specificity and offers supporting data for informed decision-making.

This compound is an enzymatically-activated peptide designed for the targeted removal of hiPSCs from mixed cell populations.[1] Its efficacy relies on the high phosphatase activity inherent in these cells. The peptide consists of the NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore attached to a specific amino acid sequence, Leu-Leu-Leu-Leu-pTyr (LLLLpY), where pTyr is a phosphotyrosine residue. The core of its selectivity lies in the dephosphorylation of this phosphotyrosine by intracellular phosphatases. While the specific activating phosphatase has not been definitively identified in publicly available literature, the Src Homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a strong candidate due to its known preference for phosphotyrosine substrates with hydrophobic residues in the flanking regions.

Comparative Analysis of iPSC Elimination Methods

To provide a clear perspective on the performance of this compound, this section compares it with a direct alternative, the D-3 peptide, and other broader methods for iPSC purification.

FeatureThis compoundD-3 PeptideOther Methods (e.g., MACS, Suicide Genes)
Mechanism of Action Enzymatic dephosphorylation by an intracellular tyrosine phosphatase (likely SHP2), leading to an unknown cytotoxic mechanism.Dephosphorylation by ecto-alkaline phosphatases, inducing peptide aggregation and subsequent cell death.Based on cell surface markers (MACS) or genetic modification (suicide genes).
Target Enzyme Class Protein Tyrosine PhosphatasesAlkaline PhosphatasesNot applicable (relies on protein expression or genetic makeup).
Reported Efficacy Effective for selective elimination of hiPSCs.[1]Efficiently eliminates iPSCs within 1-2 hours and prevents teratoma formation.Variable, can be highly efficient but may require genetic modification or specific surface markers.
Known Cytotoxicity Conditional cytotoxicity in cells with high phosphatase activity.Selective toxicity to iPSCs with minimal effect on various non-iPSCs.Can have off-target effects or be influenced by the specificity of the antibody or promoter.
Mode of Delivery Cell-permeable peptide.Cell-permeable peptide.Requires antibodies, magnetic beads, or viral/non-viral transfection.

Validating the Binding Specificity of this compound

Given the absence of definitive studies validating the direct interaction of this compound with a specific phosphatase, the following experimental protocols are proposed to rigorously assess its binding specificity, with a primary focus on the hypothesized target, SHP2.

Experimental Protocol 1: In Vitro Phosphatase Assay

This assay will determine if SHP2 can directly dephosphorylate this compound and will quantify the enzymatic kinetics.

Materials:

  • Recombinant human SHP2 protein

  • This compound peptide

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Malachite green phosphate (B84403) detection kit

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound substrate in the phosphatase assay buffer.

  • Add a fixed concentration of recombinant SHP2 to each well of a 96-well plate.

  • Initiate the reaction by adding the this compound dilutions to the wells containing SHP2.

  • Incubate the plate at 37°C for a predetermined time course (e.g., 10, 20, 30, 60 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620 nm to quantify the amount of free phosphate released.

  • Calculate the initial reaction velocities and determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC will directly measure the binding affinity between this compound and SHP2.

Materials:

  • Recombinant human SHP2 protein

  • This compound peptide

  • ITC buffer (e.g., PBS, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Load the sample cell of the ITC instrument with the recombinant SHP2 protein at a known concentration.

  • Fill the injection syringe with a concentrated solution of the this compound peptide.

  • Perform a series of small, sequential injections of the this compound peptide into the SHP2 solution.

  • Measure the heat released or absorbed after each injection.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA will be used to verify the engagement of SHP2 by this compound in a cellular context.

Materials:

  • hiPSC cell line with high endogenous SHP2 expression

  • This compound peptide

  • Cell lysis buffer

  • Western blotting reagents and antibodies against SHP2

Procedure:

  • Treat hiPSCs with either vehicle control or this compound for a specified time.

  • Harvest and lyse the cells.

  • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the soluble fractions and analyze the levels of SHP2 by Western blotting.

  • A shift in the thermal stability of SHP2 in the presence of this compound indicates direct binding.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway, the experimental workflow for validation, and a comparative overview of iPSC elimination strategies.

cluster_0 Proposed this compound Activation Pathway NBD_LLLLpY This compound (Inactive) SHP2 SHP2 (Active Phosphatase) NBD_LLLLpY->SHP2 Dephosphorylation Dephosphorylated_Peptide Dephosphorylated Peptide (Active) SHP2->Dephosphorylated_Peptide Cytotoxicity Cellular Cytotoxicity Dephosphorylated_Peptide->Cytotoxicity

Caption: Proposed activation pathway of this compound.

cluster_1 Experimental Workflow for Specificity Validation Start Start InVitro In Vitro Phosphatase Assay Start->InVitro ITC Isothermal Titration Calorimetry InVitro->ITC CETSA Cellular Thermal Shift Assay ITC->CETSA Data_Analysis Data Analysis & Interpretation CETSA->Data_Analysis End Validated Specificity Data_Analysis->End

Caption: Workflow for validating this compound binding specificity.

cluster_2 Logical Comparison of iPSC Elimination Methods Methods iPSC Elimination Methods Enzymatic Enzymatic Activation Methods->Enzymatic Surface_Marker Surface Marker Targeting Methods->Surface_Marker Genetic Genetic Modification Methods->Genetic NBD_LLLLpY_Node This compound Enzymatic->NBD_LLLLpY_Node D3_Peptide_Node D-3 Peptide Enzymatic->D3_Peptide_Node MACS_Node MACS Surface_Marker->MACS_Node Suicide_Genes_Node Suicide Genes Genetic->Suicide_Genes_Node

Caption: Comparison of iPSC elimination strategies.

References

A Comparative Guide: NBD-LLLLpY and Antibody-Based Detection for Characterizing Cells with High Phosphatase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to identify and characterize cells based on their enzymatic activity is crucial. This guide provides a detailed comparison of two distinct methodologies for assessing intracellular phosphatase activity: the functional, activity-based probe NBD-LLLLpY and the widely used antibody-based detection methods.

This comparison focuses on the practical application of these techniques for identifying cells with high phosphatase activity, a hallmark of certain cell types like human induced pluripotent stem cells (hiPSCs). While this compound leverages this high enzymatic activity for selective cell elimination, antibody-based methods are used to detect and quantify the specific phosphatase proteins responsible for this activity. This guide will delve into the quantitative performance, experimental protocols, and underlying principles of each approach to aid researchers in selecting the most appropriate method for their experimental goals.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and a representative antibody-based method (Western Blot for the protein tyrosine phosphatase SHP2).

FeatureThis compoundAntibody-Based Detection (SHP2 Western Blot)
Principle Enzyme-instructed self-assemblyImmunodetection of specific protein
Target High intracellular phosphatase activitySpecific protein tyrosine phosphatase (e.g., SHP2)
Output Selective cell deathDetection and quantification of protein levels
Primary Application Elimination of hiPSCs from mixed cultures[1]Protein expression analysis in cell lysates
Efficiency/Sensitivity >90% elimination of undifferentiated hiPSCsHigh sensitivity, can detect picogram levels of protein
Time to Result ~2 hours for cell elimination1-2 days for complete Western Blot protocol
Specificity Selective for cells with high phosphatase activity (e.g., hiPSCs) with low toxicity to certain differentiated cells (e.g., HS-5, HEK293)Highly specific to the target protein (e.g., anti-SHP2 antibodies can be validated by knockout models to ensure no cross-reactivity with other phosphatases like SHP1)
Quantitative Nature Primarily qualitative (cell life/death)Semi-quantitative to quantitative

Signaling Pathways and Experimental Workflows

To understand the context in which these methods operate, it is essential to visualize the relevant biological pathways and experimental procedures.

SHP2 Signaling Pathway

The protein tyrosine phosphatase SHP2 is a key signaling node involved in multiple cellular processes, including cell growth and differentiation. Its activity is a major contributor to the overall phosphatase activity in many cell types.

SHP2_Signaling_Pathway SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Cell Growth, Proliferation, Survival ERK->Growth SHP2 SHP2 SHP2->Ras SHP2->Gab1 Dephosphorylates p85 binding sites Gab1->SHP2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Akt->Growth

Caption: A simplified diagram of the SHP2 signaling pathway, highlighting its role in the RAS-ERK and PI3K-AKT pathways.

This compound Experimental Workflow

The application of this compound for the selective elimination of hiPSCs is a straightforward process based on its enzymatic activation.

NBD_LLLLpY_Workflow This compound Experimental Workflow Start Start: Mixed cell population (hiPSCs + differentiated cells) Incubate Incubate with This compound Start->Incubate Mechanism Inside hiPSCs: High ALP activity dephosphorylates This compound Incubate->Mechanism Assembly Intranuclear self-assembly into cytotoxic nanofibers Mechanism->Assembly Result Selective death of hiPSCs Assembly->Result End End: Purified population of differentiated cells Result->End

Caption: Workflow for the selective elimination of hiPSCs using this compound.

Antibody-Based Detection Workflow (Western Blot)

Western blotting is a multi-step technique used to detect and quantify a specific protein from a complex mixture.

Western_Blot_Workflow Antibody-Based Detection Workflow (Western Blot) Lysate Cell Lysate Preparation PAGE SDS-PAGE (Protein Separation) Lysate->PAGE Transfer Protein Transfer to Membrane PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubation with Primary Antibody (e.g., anti-SHP2) Blocking->PrimaryAb SecondaryAb Incubation with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (Band Quantification) Detection->Analysis

Caption: A step-by-step workflow of the Western Blotting technique for protein detection.

Experimental Protocols

This compound for Selective Elimination of hiPSCs

This protocol is based on the methodology for the selective killing of human induced pluripotent stem cells.

Materials:

  • This compound peptide

  • Mixed culture of hiPSCs and differentiated cells

  • Standard cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., Live/Dead assay)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the mixed population of hiPSCs and differentiated cells under standard conditions until they reach the desired confluency.

  • Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 2 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Wash: After incubation, aspirate the medium containing this compound and wash the cells gently with PBS.

  • Fresh Medium: Add fresh, pre-warmed culture medium to the cells.

  • Assessment of Cell Viability: After a further incubation period to allow for the full effects of the treatment to manifest, assess cell viability using a standard method such as a Live/Dead assay and fluorescence microscopy. The hiPSCs should be selectively eliminated, leaving a purified population of differentiated cells.

Antibody-Based Detection of SHP2 by Western Blot

This protocol provides a general procedure for the detection of SHP2 protein in cell lysates.

Materials:

  • Cell culture of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-SHP2

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and scrape them from the culture dish.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SHP2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity corresponding to SHP2, normalizing to a loading control (e.g., GAPDH or β-actin) to compare protein levels between samples.

Conclusion

This compound and antibody-based detection methods offer distinct yet complementary approaches for investigating cells with high phosphatase activity. This compound serves as a powerful functional tool for the selective elimination of cells like hiPSCs, providing a direct readout of high enzymatic activity through cell death. This method is rapid and highly efficient for applications in cell purification.

In contrast, antibody-based techniques such as Western Blot provide a more traditional and versatile approach to detect and quantify the specific phosphatase proteins, like SHP2, that contribute to this activity. While more time-consuming, these methods offer high specificity and the ability to be integrated into broader studies of protein expression and signaling pathway analysis.

The choice between these methods will ultimately depend on the specific research question. For researchers focused on purifying cell populations by removing undifferentiated stem cells, this compound is an innovative and effective solution. For those seeking to understand the molecular mechanisms underlying cellular phosphatase activity and its role in signaling, antibody-based detection remains an indispensable tool.

References

A Researcher's Guide to Cross-Validating NBD-LLLLpY Results with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly advancing field of regenerative medicine and drug discovery, tools that allow for the precise manipulation and analysis of cell populations are invaluable. NBD-LLLLpY is an enzymatically-activated peptide designed for the selective elimination of human induced pluripotent stem cells (hiPSCs) from mixed cell cultures[1]. Its mechanism relies on the high phosphatase activity within hiPSCs to convert the probe into a cytotoxic agent[1]. While fluorescence-based assays using probes like this compound offer high throughput and single-cell resolution, it is crucial to validate these functional results with an orthogonal, quantitative method.

Mass spectrometry (MS) has emerged as the gold standard for the comprehensive identification and quantification of proteins and peptides in complex biological samples[2][3]. Cross-validation of a functional probe's effect with proteomic data from mass spectrometry provides a robust, multi-faceted confirmation of the biological outcome, enhancing the reliability and reproducibility of the findings. This guide provides a framework for comparing and integrating these two powerful techniques.

Comparative Analysis: this compound vs. Mass Spectrometry

The two methodologies offer complementary information. This compound provides functional data on cell viability with spatial and temporal resolution, while mass spectrometry delivers deep, quantitative molecular data on the proteome.

FeatureThis compound AssayMass Spectrometry (Quantitative Proteomics)
Primary Measurement Cell viability/cytotoxicity based on fluorescence.Abundance of thousands of individual proteins/peptides.
Principle Enzymatic activation of a fluorescent pro-drug by intracellular phosphatases.Precise measurement of peptide mass-to-charge ratios after ionization.
Output Data Fluorescence intensity, cell counts (via flow cytometry or imaging).Peptide/protein identification, relative or absolute protein quantification data.
Spatial Resolution High (single-cell level).Low (typically requires cell lysis, losing spatial information)[2].
Throughput High (amenable to 96/384-well plates and flow cytometry).Lower; sample preparation and instrument time are more extensive.
Specificity Relies on differential enzyme activity between cell types.High; based on unique peptide fragmentation patterns.
Sensitivity Picomolar to nanomolar range for probe concentration.Femtomole to attomole range for peptide detection.
Cost (per sample) Relatively low.High, due to instrumentation and reagent costs.

Signaling and Activation Pathway of this compound

The selectivity of this compound hinges on the differential phosphatase activity between hiPSCs and differentiated cells. High levels of specific phosphatases in hiPSCs cleave the phosphate (B84403) group from the phosphotyrosine (pY) residue, uncaging the NBD fluorophore and activating the peptide's cytotoxic payload within the cell.

NBD_Pathway This compound Mechanism of Action cluster_extra Extracellular Space cluster_cell Intracellular Space cluster_hipsc hiPSC (High Phosphatase Activity) cluster_diff Differentiated Cell (Low Phosphatase Activity) Probe_ext This compound (Inactive Pro-drug) Probe_int This compound Probe_ext->Probe_int Cellular Uptake Phosphatase High Phosphatase Activity Probe_int->Phosphatase Low_Phosphatase Low Phosphatase Activity Probe_int->Low_Phosphatase Active_Probe Activated Cytotoxic NBD-Peptide Phosphatase->Active_Probe Dephosphorylation (Activation) Cell_Death Selective Cell Elimination Active_Probe->Cell_Death Induces Inactive_Probe This compound (Remains Inactive) Low_Phosphatase->Inactive_Probe No Reaction Cell_Survival Cell Survival Inactive_Probe->Cell_Survival

Caption: Mechanism of this compound activation in hiPSCs vs. differentiated cells.

Experimental Protocols

Protocol 1: this compound Assay for hiPSC Elimination

This protocol outlines the use of this compound to selectively eliminate hiPSCs from a co-culture with differentiated cells (e.g., fibroblasts).

  • Cell Culture: Plate a mixed population of hiPSCs and fibroblasts at a desired ratio (e.g., 1:1) in a 96-well plate suitable for imaging or flow cytometry. Culture under standard conditions for 24 hours. Include control wells with only hiPSCs and only fibroblasts.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Immediately before use, dilute to the final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C and 5% CO₂.

  • Readout (Fluorescence Imaging):

    • Add a viability stain (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells).

    • Image wells using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission ~465/535 nm) and the viability stains.

    • Quantify the percentage of live hiPSC colonies versus fibroblasts in treated vs. control wells.

  • Readout (Flow Cytometry):

    • Gently detach cells using a non-enzymatic dissociation solution.

    • Stain cells with antibodies specific to hiPSC surface markers (e.g., TRA-1-60) and fibroblast markers.

    • Analyze the cell populations by flow cytometry to quantify the percentage of remaining hiPSCs and fibroblasts in each condition.

Protocol 2: Mass Spectrometry Validation of hiPSC Depletion

This protocol describes a quantitative proteomics workflow to validate the specific depletion of hiPSCs.

  • Sample Collection: Prepare cell cultures in 6-well plates as described in Protocol 1 (Control and this compound treated). After treatment, wash cells twice with cold PBS and lyse them in a urea-based lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Protein Digestion:

    • Take equal amounts of protein (e.g., 50 µg) from each sample.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight using sequencing-grade trypsin.

  • Peptide Labeling (e.g., TMT 10-plex):

    • Label the peptide digests from each condition (e.g., control, treated) with a different isobaric tandem mass tag (TMT) reagent according to the manufacturer's protocol.

    • Combine the labeled samples into a single tube.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the combined, labeled peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursors for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.

    • Identify proteins that are significantly depleted in the this compound treated sample compared to the control. Cross-reference these depleted proteins with known markers of pluripotency (e.g., POU5F1/Oct4, SOX2, NANOG) to confirm the specific elimination of hiPSCs.

Integrated Cross-Validation Workflow

A successful cross-validation study integrates the functional cell-based assay with the molecular precision of mass spectrometry. The workflow ensures that the observed phenotype (cell death) is directly correlated with the expected molecular changes (depletion of hiPSC-specific proteins).

Workflow Cross-Validation Workflow: this compound and Mass Spectrometry cluster_setup Experimental Setup cluster_nbd This compound Assay cluster_ms Mass Spectrometry Validation cluster_analysis Final Analysis A Mixed Cell Culture (hiPSCs + Differentiated Cells) B Treatment Groups: 1. Vehicle Control 2. This compound A->B C Fluorescence Imaging or Flow Cytometry B->C F Cell Lysis & Protein Extraction B->F D Quantify Cell Viability & Population Percentage C->D E Functional Result: Selective hiPSC Elimination? D->E K Correlate Functional & Molecular Data E->K G Tryptic Digestion & Isobaric Labeling (TMT) F->G H LC-MS/MS Analysis G->H I Proteomic Data Analysis H->I J Molecular Result: Depletion of hiPSC Proteins? I->J J->K L Validated Conclusion K->L

Caption: Integrated workflow for this compound validation using mass spectrometry.

By combining the strengths of both this compound assays and mass spectrometry, researchers can achieve a comprehensive and highly confident understanding of their experimental system. This dual approach ensures that the functional observations are underpinned by robust molecular evidence, a critical step in the development of reliable cell-based therapies and research tools.

References

Fluorescent Probes Challenge Radioactive Assays for Safer, More Efficient Enzyme Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, radioactive assays have been the gold standard for measuring enzyme activity, particularly for phosphatases. However, the emergence of advanced fluorescent probes offers a compelling alternative, providing researchers in drug discovery and life sciences with a safer, more efficient, and equally sensitive method for their investigations.

This guide provides an objective comparison of a leading fluorescent phosphatase assay, utilizing the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP), with the traditional radioactive assay employing ³²P-labeled substrates. We will delve into the principles of each method, present a quantitative performance comparison, and provide detailed experimental protocols to assist researchers in making an informed decision for their specific needs.

Principle of Detection: A Shift from Radioactivity to Fluorescence

Radioactive phosphatase assays rely on the enzymatic removal of a ³²P-labeled phosphate group from a substrate. The radioactivity of the released phosphate is then quantified, typically through scintillation counting, to determine enzyme activity. This method, while sensitive, involves the handling and disposal of hazardous radioactive materials, posing safety risks and regulatory burdens.

In contrast, fluorescent phosphatase assays employ a non-radioactive substrate that becomes highly fluorescent upon dephosphorylation. DiFMUP, for instance, is a non-fluorescent molecule that is hydrolyzed by phosphatases to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The increase in fluorescence intensity, which can be measured in real-time using a fluorometer, is directly proportional to the phosphatase activity.

Quantitative Performance: A Head-to-Head Comparison

The choice between fluorescent and radioactive assays often comes down to a trade-off between established protocols and the benefits of newer technologies. Here, we present a summary of key performance metrics for both DiFMUP-based fluorescent assays and ³²P-based radioactive assays.

FeatureFluorescent Assay (DiFMUP)Radioactive Assay (³²P)
Principle Enzymatic conversion of a non-fluorescent substrate to a fluorescent product.Enzymatic release of a ³²P-labeled phosphate group from a substrate.
Detection Method Fluorescence spectrophotometry (Fluorometer)Scintillation counting or autoradiography
Sensitivity High, with reported limits of detection in the low nanomolar to picomolar range for the product. Some assays report sensitivity down to the µU/mL range for enzyme activity.[1][2]Very high, considered the gold standard for sensitivity.
Safety Non-radioactive, minimal safety concerns.Involves handling and disposal of radioactive isotopes, requiring specialized safety protocols and licensing.[3]
Workflow Simple, continuous "mix-and-read" format possible.[1]Multi-step, discontinuous workflow involving incubation, separation of product from substrate, and detection.[4]
Reagent Stability Fluorescent probes are generally stable when stored correctly.³²P has a short half-life (14.3 days), requiring frequent replenishment of labeled substrates.
Cost Generally lower cost due to the absence of radioactive materials and disposal fees.Higher costs associated with radioactive materials, specialized equipment, and waste disposal.
High-Throughput Screening (HTS) Compatibility Excellent, easily adaptable to microplate formats for automated screening.Less amenable to HTS due to the complex workflow.

Visualizing the Workflow: A Tale of Two Assays

To better illustrate the practical differences between these two approaches, the following diagrams outline the experimental workflows for both the fluorescent and radioactive phosphatase assays.

Fluorescent_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Assay Buffer D Mix Assay Buffer, Substrate, and Sample in Microplate Well A->D B Prepare DiFMUP Substrate Solution B->D C Prepare Phosphatase Sample C->D E Incubate at Reaction Temperature D->E Start Reaction F Measure Fluorescence Intensity Over Time E->F Continuous or Endpoint Reading

Fluorescent Phosphatase Assay Workflow

Radioactive_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_detection Detection A Prepare ³²P-labeled Substrate D Mix Substrate, Buffer, and Sample A->D B Prepare Assay Buffer B->D C Prepare Phosphatase Sample C->D E Incubate for a Defined Time D->E Start Reaction F Stop Reaction (e.g., with acid) E->F G Separate Released ³²P from Substrate (e.g., precipitation, chromatography) F->G H Quantify Radioactivity (Scintillation Counting) G->H

Radioactive Phosphatase Assay Workflow

Detailed Experimental Protocols

For researchers looking to implement these assays, the following are detailed protocols for both the DiFMUP-based fluorescent assay and a standard ³²P-based radioactive assay.

Fluorescent Phosphatase Assay Protocol (using DiFMUP)

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Materials:

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Phosphatase enzyme of interest

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare a 10 mM stock solution of DiFMUP in DMSO.

  • Prepare the reaction mixture: In each well of the microplate, add:

    • 50 µL of 2x Assay Buffer.

    • Varying concentrations of the phosphatase enzyme (diluted in 1x Assay Buffer).

    • Bring the total volume to 90 µL with 1x Assay Buffer.

  • Initiate the reaction: Add 10 µL of a 10x working solution of DiFMUP (e.g., 1 mM for a final concentration of 100 µM) to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Calculate the rate of the reaction by determining the slope of the linear portion of the fluorescence versus time plot.

Radioactive Phosphatase Assay Protocol (using ³²P-labeled substrate)

This protocol is a general guideline and requires appropriate safety measures for handling radioactive materials.

Materials:

  • ³²P-labeled substrate (e.g., [γ-³²P]ATP for labeling a peptide substrate)

  • Peptide substrate for the phosphatase of interest

  • Protein kinase for labeling the substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Phosphatase enzyme of interest

  • Trichloroacetic acid (TCA) solution

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the ³²P-labeled substrate:

    • Incubate the peptide substrate with a suitable protein kinase and [γ-³²P]ATP.

    • Purify the ³²P-labeled peptide to remove unincorporated [γ-³²P]ATP using methods like gel filtration or TCA precipitation.

  • Set up the phosphatase reaction: In a microcentrifuge tube, combine:

    • Assay Buffer.

    • A known amount of the ³²P-labeled substrate.

    • The phosphatase enzyme sample.

  • Incubate the reaction at the optimal temperature for the enzyme for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of cold TCA solution (e.g., 20%).

  • Separate the released ³²P-phosphate:

    • Centrifuge the tubes to pellet the unreacted substrate.

    • Carefully collect the supernatant containing the released ³²P-phosphate.

  • Quantify the radioactivity:

    • Add the supernatant to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Calculate phosphatase activity based on the amount of ³²P released per unit time.

Conclusion: A Clear Choice for Modern Research

While radioactive assays have historically been a cornerstone of enzyme kinetics, the advantages offered by fluorescent assays are undeniable. The elimination of radioactive hazards, simplified workflows, and compatibility with high-throughput screening make fluorescent probes like DiFMUP an attractive and powerful alternative. For researchers and drug development professionals seeking a sensitive, reliable, and efficient method for phosphatase activity analysis, fluorescent assays represent the future of enzyme research.

References

Specificity Analysis of NBD-LLLLpY: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the fluorescent peptide substrate, NBD-LLLLpY, and its specificity for various phosphatases. This document summarizes available quantitative data, outlines experimental protocols, and presents key concepts through visual diagrams to facilitate informed decisions in research applications.

The this compound peptide is a valuable tool for detecting phosphatase activity. Its utility in selectively eliminating human induced pluripotent stem cells (hiPSCs) highlights its potential as a substrate for phosphatases that are highly active in these cells[1]. Understanding the specificity of this substrate is crucial for its application in various research contexts, including high-throughput screening and inhibitor profiling.

Quantitative Analysis of Phosphatase Activity

While comprehensive specificity data for this compound across a wide range of phosphatases is not extensively documented in publicly available literature, kinetic parameters for its dephosphorylation by Alkaline Phosphatase (ALP) have been determined.

PhosphataseSubstrateApparent Vmax (μM/s)Apparent Km (mM)
Alkaline Phosphatase (ALP)This compound~0.24~5.67

Table 1: Kinetic parameters for the dephosphorylation of this compound by Alkaline Phosphatase. Data obtained from studies on the enzymatic dephosphorylation kinetics of this compound assemblies[2].

Note: The lack of broad quantitative data across different phosphatase families, such as Protein Tyrosine Phosphatases (PTPs) and Serine/Threonine Phosphatases (e.g., PP1, PP2A), underscores a current knowledge gap. Researchers are encouraged to perform their own specificity profiling to validate the suitability of this compound for their specific phosphatase of interest.

Experimental Protocols

To determine the specificity of this compound, a standardized enzymatic assay protocol can be employed. The following is a generalized protocol based on the kinetic analysis of this compound with Alkaline Phosphatase[2].

Protocol: In Vitro Phosphatase Activity Assay

1. Materials:

  • This compound substrate stock solution (in DMSO or aqueous buffer)
  • Recombinant phosphatases of interest (e.g., ALP, PTP1B, SHP2, PP1, PP2A)
  • Assay Buffer (e.g., Phosphate Saline Buffer, pH 7.4)
  • 96-well black microplate
  • Fluorescence microplate reader

2. Procedure:

  • Prepare a serial dilution of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., from below to above the expected Km).
  • Add a fixed concentration of the purified phosphatase to each well of the microplate.
  • Initiate the enzymatic reaction by adding the this compound substrate dilutions to the wells containing the phosphatase.
  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the NBD fluorophore.
  • Monitor the increase in fluorescence intensity over time. The dephosphorylation of the tyrosine residue (pY) leads to a change in the fluorescence properties of the NBD group.
  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

8. Specificity Determination:

  • To assess specificity, perform the assay with a panel of different phosphatases.
  • Compare the kinetic parameters (Vmax and Km) or the relative fluorescence units (RFU) generated by each phosphatase under identical conditions. A higher Vmax/Km ratio indicates greater catalytic efficiency and preference for the substrate.

Visualizing Key Processes

To aid in the conceptual understanding of the experimental workflow and the broader context of phosphatase activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sub Substrate Dilution (this compound) mix Mix Substrate & Phosphatase sub->mix enz Phosphatase Panel (ALP, PTP1B, etc.) enz->mix inc Incubation mix->inc read Fluorescence Reading inc->read kinetics Calculate Initial Velocities read->kinetics mm Michaelis-Menten Plot kinetics->mm params Determine Vmax & Km mm->params spec Compare Specificity params->spec

Experimental workflow for phosphatase specificity analysis.

The dephosphorylation of substrates like this compound is a critical event in many cellular signaling pathways. Phosphatases act as key regulators by counteracting the activity of kinases.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor kinase Kinase receptor->kinase Signal substrate Substrate (Y) kinase->substrate ATP -> ADP phosphatase Phosphatase phosphatase->substrate Pi substrate_p Phosphorylated Substrate (pY) substrate_p->phosphatase response Cellular Response substrate_p->response substrate->substrate_p

General role of phosphatases in signal transduction.

References

A Comparative Analysis of NBD Fluorophores in Peptide Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that directly influences the sensitivity, accuracy, and reliability of experimental data. Among the myriad of available fluorophores, the nitrobenzoxadiazole (NBD) family stands out for its unique set of properties, making it a valuable tool for investigating peptide structure, function, and localization. This guide provides an objective comparison of NBD fluorophores when used as peptide probes, supported by experimental data to aid in the selection of the most suitable probe for your research needs.

Nitrobenzoxadiazole (NBD) dyes are small, uncharged, and environmentally sensitive fluorophores that have been widely adopted for labeling peptides and proteins.[1][2] Their modest size is a key advantage, as it minimizes potential steric hindrance and perturbation of the peptide's native biological activity.[1] Furthermore, NBD's fluorescence is highly dependent on the polarity of its local environment, a characteristic that can be exploited to probe peptide-membrane interactions and conformational changes.[3][4] This guide will delve into a comparative analysis of key performance indicators for NBD fluorophores, present relevant experimental protocols, and provide visualizations to illustrate important concepts and workflows.

Performance Comparison of NBD Fluorophores

The efficacy of an NBD fluorophore in a peptide probe is determined by several key photophysical parameters. These include its absorption and emission wavelengths, Stokes shift, quantum yield, and photostability. The following table summarizes these properties for a selection of NBD derivatives used in peptide labeling, providing a basis for comparison.

NBD DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent/EnvironmentReference
NBD-labeled Tryptophan derivative (Oxygen-linked)5226881660.007Dioxane[1]
NBD-labeled Tryptophan derivative (Sulfur-linked)4966581620.047Dioxane[1]
NBD-NMe2---0.008Water[2]
NBD-NHMe---0.04Water[2]
NBD-X46553570-General
NBD-labeled peptide (in DMPC at acidic pH)-528--DMPC bilayer[4]
NBD-labeled peptide (in DMPC at neutral pH)-528--DMPC bilayer[4]
NBD-labeled peptide (in DPPS at acidic pH)-528--DPPS bilayer[4]
NBD-labeled peptide (in DPPS at neutral pH)-528--DPPS bilayer[4]

Note: The performance of NBD fluorophores is highly context-dependent, and the values presented above may vary with the specific peptide sequence and the local environment.

Key Performance Indicators

Environmental Sensitivity: A hallmark of NBD fluorophores is their sensitivity to the polarity of the surrounding environment.[2][3] This property is particularly advantageous for studying peptide interactions with biological membranes or other macromolecules. As an NBD-labeled peptide transitions from an aqueous environment to a more hydrophobic one (e.g., a lipid bilayer), a significant increase in fluorescence intensity and a blue shift in the emission maximum are often observed. This "turn-on" fluorescence provides a clear signal for binding events.[4]

Stokes Shift: NBD fluorophores typically exhibit a large Stokes shift, which is the difference between the maximum excitation and emission wavelengths.[1] A larger Stokes shift is beneficial as it minimizes the overlap between the absorption and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio in fluorescence measurements.

Quantum Yield: The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. While NBD derivatives generally have lower quantum yields in aqueous solutions compared to other common fluorophores, their quantum yield can increase significantly in nonpolar environments.[2] This environmental sensitivity is a key aspect of their utility as probes.

Photostability: Photostability, or the resistance to photobleaching, is a critical consideration for fluorescence microscopy applications. While NBD fluorophores are generally considered to have moderate photostability, this can be a limiting factor in experiments requiring prolonged or intense light exposure.

Experimental Workflows and Methodologies

Synthesis and Characterization of NBD-Labeled Peptides

The synthesis of NBD-labeled peptides is a crucial first step for their use as probes. The following diagram illustrates a general workflow for the synthesis, purification, and characterization of these probes.

G Workflow for NBD-Labeled Peptide Probes A Peptide Synthesis (Solid-Phase Peptide Synthesis) B On-Resin NBD Labeling A->B Fmoc deprotection C Cleavage and Deprotection B->C TFA cocktail D Purification (e.g., HPLC) C->D E Characterization (e.g., Mass Spectrometry, UV-Vis) D->E F Fluorescence Spectroscopy E->F Characterize photophysical properties G Environmental Sensitivity of NBD Probes cluster_0 Aqueous Environment cluster_1 Hydrophobic Environment (e.g., Membrane) A NBD-Peptide (Low Fluorescence) B NBD-Peptide (High Fluorescence) A->B Binding Event

References

A Comparative Guide to the Validation of NBD-LLLLpY for the Selective Elimination of Human iPSCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of human induced pluripotent stem cells (hiPSCs) in regenerative medicine and drug discovery holds immense promise. However, a significant safety concern is the potential for teratoma formation from residual undifferentiated hiPSCs in transplanted cell populations. To address this, various strategies have been developed to selectively eliminate these pluripotent cells. This guide provides a comparative overview of one such agent, NBD-LLLLpY, and other common methods, with a focus on their validation and experimental protocols.

Overview of this compound

This compound is a novel, enzymatically-activated intranuclear peptide designed for the targeted elimination of hiPSCs. Its mechanism relies on the high intrinsic phosphatase activity characteristic of pluripotent stem cells.

Signaling Pathway of this compound Activation

NBD_LLLLpY_Pathway NBD_LLLLpY This compound (Inactive) hiPSC Human iPSC NBD_LLLLpY->hiPSC Cellular Uptake Active_NBD Active NBD-Peptide NBD_LLLLpY->Active_NBD Dephosphorylation Phosphatase High Intracellular Phosphatase Activity hiPSC->Phosphatase Phosphatase->Active_NBD Nucleus Nucleus Active_NBD->Nucleus Nuclear Translocation Apoptosis Apoptosis Nucleus->Apoptosis Induction of Cell Death

Caption: Mechanism of this compound activation in hiPSCs.

Comparison of hiPSC Elimination Methods

Several techniques are employed to remove undifferentiated hiPSCs from culture. The following table summarizes key performance indicators for this compound and common alternatives.

MethodTargetPrincipleReported EfficiencyKey AdvantagesKey Disadvantages
This compound High Phosphatase ActivityEnzymatic activation of a cytotoxic peptideData not publicly availableHigh specificity for pluripotent cells (theoretical)Lack of peer-reviewed validation data; potential for off-target effects unknown
Metabolic Selection (e.g., High L-Alanine) Altered MetabolismInduction of apoptosis in hiPSCs via metabolic stress>99% eliminationSimple, cost-effectivePotential for stress-induced differentiation in surviving cells
Small Molecules (e.g., Doxorubicin) DNA Damage ResponseHeightened sensitivity of pluripotent cells to DNA damaging agentsDose-dependentEffective at low concentrationsPotential for cardiotoxicity and off-target effects on differentiated cells
Antibody-Based (FACS/MACS) Surface Markers (e.g., TRA-1-60)Physical separation of cells based on pluripotency markers>99% purityHigh specificity and purityExpensive, time-consuming, may affect cell viability
Physical Methods (e.g., Microfluidics) Cell Size/AdhesionSeparation based on physical properties of hiPSCs~50% removal in a single passLabel-free, gentle on cellsLower efficiency per pass, may require multiple rounds

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducibility. Below are representative protocols for hiPSC elimination.

General Experimental Workflow for hiPSC Elimination

Experimental_Workflow start Start: Mixed population of hiPSCs and differentiated cells treatment Treatment with Elimination Agent (e.g., this compound) start->treatment incubation Incubation treatment->incubation wash Wash to Remove Agent and Dead Cells incubation->wash analysis Analysis of Purity and Viability wash->analysis end End: Purified population of differentiated cells analysis->end

Caption: A generalized workflow for the elimination of hiPSCs.

Protocol 1: Validation of this compound (Hypothetical)

Objective: To determine the optimal concentration and incubation time of this compound for the selective elimination of hiPSCs.

Materials:

  • This compound peptide

  • hiPSC line (e.g., 201B7) co-cultured with differentiated cells (e.g., human dermal fibroblasts, HDFs)

  • Culture medium appropriate for the differentiated cell type

  • Cytotoxicity assay kit (e.g., CellTox™ Green)

  • Flow cytometer and antibodies for pluripotency markers (e.g., TRA-1-60)

Procedure:

  • Cell Seeding: Co-culture hiPSCs and a differentiated cell line at a known ratio (e.g., 1:10) in a 96-well plate.

  • This compound Treatment: Prepare a serial dilution of this compound in the culture medium. Replace the medium in the wells with the this compound solutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for various time points (e.g., 2, 4, 8, 12, 24 hours).

  • Cytotoxicity Assessment:

    • At each time point, add the CellTox™ Green reagent to a subset of wells and measure fluorescence to quantify cell death.

    • In a parallel set of wells, aspirate the medium, wash with PBS, and prepare the cells for flow cytometry.

  • Purity Analysis by Flow Cytometry:

    • Stain the cells with an antibody against a pluripotency marker (e.g., TRA-1-60) and a viability dye.

    • Analyze the percentage of TRA-1-60 positive cells remaining in the viable cell population.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) and optimal incubation time that results in the maximal elimination of hiPSCs with minimal toxicity to the differentiated cells.

Protocol 2: hiPSC Elimination using High Concentration of L-Alanine

This protocol is adapted from a published study demonstrating the selective elimination of hiPSCs.

Objective: To selectively eliminate undifferentiated hiPSCs from a mixed culture using a high concentration of L-Alanine.

Materials:

  • L-Alanine powder

  • Culture medium

  • Mixed culture of hiPSCs and differentiated cells

Procedure:

  • Prepare L-Alanine Medium: Dissolve L-Alanine in the culture medium to a final concentration of 0.6 M to 1.2 M.

  • Treatment: Replace the standard culture medium with the high L-Alanine medium.

  • Incubation: Incubate the cells for 2 to 4 hours at 37°C.

  • Wash: Aspirate the L-Alanine medium and wash the cells twice with fresh, standard culture medium.

  • Recovery and Analysis: Culture the cells in standard medium and assess the purity of the differentiated cell population after 24-48 hours using microscopy, immunocytochemistry for pluripotency markers, or flow cytometry.

Conclusion

While this compound presents a promising and theoretically specific method for the elimination of undifferentiated hiPSCs, the lack of publicly available, peer-reviewed validation data makes a direct and objective comparison with established methods challenging. The provided hypothetical protocol for this compound validation serves as a starting point for researchers interested in evaluating this compound. For critical applications, established methods with well-documented protocols and performance data, such as metabolic selection or antibody-based sorting, currently offer a more reliable approach. Further independent studies are required to fully assess the efficacy, safety, and optimal use of this compound in a research and clinical context.

Orthogonal Validation of Screening Hits for NBD-LLLLpY: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal validation methods for hits identified in a primary screen utilizing the NBD-LLLLpY probe. Assuming a primary fluorescence polarization (FP) screen targeting the SH2 domain of a key signaling protein, such as a member of the STAT family, this document outlines robust strategies to confirm true positive hits, eliminate artifacts, and characterize the mechanism of action of potential inhibitors.

Introduction to this compound and Orthogonal Validation

The this compound peptide, comprising a nitrobenzoxadiazole (NBD) fluorophore and a phosphotyrosine (pY) motif, is a valuable tool for high-throughput screening (HTS) of inhibitors targeting protein-protein interactions mediated by SH2 domains. A primary screen, such as a fluorescence polarization (FP) assay, can identify compounds that disrupt the interaction between the this compound probe and its target SH2 domain. However, HTS campaigns are prone to false positives arising from various artifacts, including compound auto-flourescence, aggregation, and non-specific interactions.

Orthogonal validation is a critical step in the hit-to-lead process, employing a cascade of secondary assays with distinct detection methods and principles to confirm the activity of primary hits.[1][2] This multi-faceted approach increases confidence in the selected candidates and provides deeper insights into their biochemical and cellular activity before committing to resource-intensive lead optimization.

Hit Confirmation Workflow

A typical workflow for the orthogonal validation of hits from an this compound screen involves a series of biochemical, biophysical, and cell-based assays. The goal is to confirm direct target engagement and to translate the initial biochemical finding into a cellular context.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Biophysical Characterization cluster_3 Cellular Target Engagement PrimaryScreen Fluorescence Polarization (FP) Screen with this compound DoseResponse Dose-Response Confirmation (FP) PrimaryScreen->DoseResponse Initial Hits OrthogonalBiochemical Orthogonal Biochemical Assay (e.g., TR-FRET) DoseResponse->OrthogonalBiochemical Confirmed Hits SPR Surface Plasmon Resonance (SPR) OrthogonalBiochemical->SPR Biochemically Active Hits ITC Isothermal Titration Calorimetry (ITC) OrthogonalBiochemical->ITC SPR->ITC CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Characterized Binders DownstreamSignaling Downstream Signaling Assay (e.g., Western Blot for pSTAT) CETSA->DownstreamSignaling Cellularly Active Hits

Caption: Orthogonal validation workflow for this compound screening hits.

Comparison of Orthogonal Validation Methods

The following table summarizes key orthogonal assays for validating hits from an this compound screen. Each method offers distinct advantages and provides complementary information to build a comprehensive profile of the hit compounds.

Assay Principle Information Provided Throughput Strengths Limitations Representative Data (Hypothetical)
Fluorescence Polarization (FP) Dose-Response Measures the change in polarization of the this compound probe upon competitive displacement by a hit compound.IC50HighRapid and cost-effective confirmation of primary hits.Susceptible to fluorescence interference.IC50 = 5.2 µM
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte (hit compound) to a ligand (SH2 domain) immobilized on a sensor chip.[3][4]Binding affinity (KD), association (ka) and dissociation (kd) rates.[5]MediumLabel-free, real-time kinetics.Requires protein immobilization, potential for mass transport limitations.KD = 2.5 µM
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand (hit compound) to a macromolecule (SH2 domain) in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).LowLabel-free, in-solution measurement providing a complete thermodynamic profile.Requires large amounts of pure protein and compound.KD = 3.1 µM
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in cells upon ligand binding.Target engagement in a cellular context.Low to MediumConfirms target binding in a physiological environment.Indirect measurement of binding, requires a specific antibody for detection.Thermal Shift (ΔTagg) = 3.5 °C

Experimental Protocols

Fluorescence Polarization (FP) Dose-Response Assay

Objective: To confirm the inhibitory activity of primary hits and determine their potency (IC50).

Materials:

  • Purified SH2 domain-containing protein (e.g., STAT3)

  • This compound probe

  • Assay buffer (e.g., 100 mM NaCl, 20 mM HEPES pH 7.5, 1 mM DTT, 0.01% Triton X-100)

  • Hit compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare a solution of the SH2 domain protein and the this compound probe in assay buffer. The concentration of the protein should be at or below the Kd of the probe, and the probe concentration should be low (e.g., 10 nM) to ensure a good assay window.

  • Serially dilute the hit compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations.

  • Add the compound dilutions to the microplate.

  • Add the protein-probe mixture to the wells.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the NBD fluorophore.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of hit compounds to the target SH2 domain.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified SH2 domain-containing protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Hit compounds dissolved in DMSO and diluted in running buffer

Procedure:

  • Immobilize the SH2 domain protein onto the sensor chip surface via amine coupling.

  • Prepare a dilution series of the hit compound in running buffer.

  • Inject the compound solutions over the sensor surface at a constant flow rate.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile of the binding interaction between the hit compound and the SH2 domain.

Materials:

  • Isothermal titration calorimeter

  • Purified SH2 domain-containing protein

  • Hit compound

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Dialyze the protein extensively against the ITC running buffer.

  • Dissolve the hit compound in the same dialysis buffer.

  • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the hit compound in a cellular environment.

Materials:

  • Cells expressing the target SH2 domain-containing protein

  • Cell culture medium

  • Hit compound

  • PBS and lysis buffer

  • Antibody specific to the target protein for Western blotting

Procedure:

  • Treat cultured cells with the hit compound or vehicle (DMSO) for a defined period.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.

  • A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of the compound) indicates target engagement.

STAT3 Signaling Pathway

The following diagram illustrates a simplified STAT3 signaling pathway, a common target for inhibitors of SH2 domain-mediated interactions.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization (via SH2 domain) DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Inhibitor Screening Hit (Inhibitor) Inhibitor->STAT3_dimer

Caption: Simplified STAT3 signaling pathway highlighting SH2 domain-mediated dimerization.

Conclusion

The orthogonal validation of hits from an this compound screen is a crucial process that requires a combination of biochemical, biophysical, and cell-based assays. By employing a strategic workflow and leveraging the complementary nature of different validation techniques, researchers can effectively triage hits, confirm their mechanism of action, and build a strong foundation for successful lead optimization programs. This guide provides a framework for designing and implementing a robust orthogonal validation cascade, ultimately increasing the probability of identifying high-quality chemical probes and potential therapeutic candidates.

References

A Head-to-Head Comparison: NBD-LLLLpY vs. FRET Probes for Phosphatase Activity Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of phosphatase activity assays, the choice of a suitable probe is paramount for generating robust and reliable data. This guide provides an objective comparison of the novel peptide-based probe, NBD-LLLLpY, and the widely utilized Förster Resonance Energy Transfer (FRET) probes.

This comparison delves into the fundamental mechanisms, quantitative performance, and practical considerations of each probe type, supported by available experimental data. Detailed experimental protocols are provided to facilitate the implementation of these assays in your laboratory.

Probing Phosphatase Activity: Two Distinct Mechanisms

This compound and FRET probes employ fundamentally different strategies to report on phosphatase activity. Understanding these mechanisms is key to selecting the appropriate tool for a given research question.

This compound: Enzyme-Instructed Self-Assembly

This compound is a peptide substrate that, upon dephosphorylation by phosphatases, undergoes a remarkable transformation. The removal of the phosphate (B84403) group from the tyrosine residue triggers the self-assembly of the peptide into nanofibers. This process is accompanied by a significant increase in the fluorescence of the NBD (Nitrobenzoxadiazole) group, providing a "turn-on" signal that is directly proportional to phosphatase activity. This mechanism is particularly noted for its application in the selective elimination of cells with high phosphatase activity, such as pluripotent stem cells.

FRET Probes: A Molecular Ruler for Enzyme Activity

FRET probes for phosphatase activity typically consist of a peptide substrate containing a phosphorylated tyrosine or serine/threonine residue, flanked by a FRET donor and acceptor pair. In the intact, phosphorylated probe, the donor and acceptor are in close proximity, allowing for efficient FRET to occur. When a phosphatase cleaves the phosphate group, the peptide is often cleaved or undergoes a conformational change, increasing the distance between the donor and acceptor. This separation leads to a decrease in FRET efficiency, which can be measured as a change in the fluorescence emission of the donor and/or acceptor.

Quantitative Performance: A Comparative Analysis

Direct comparative studies between this compound and FRET probes are limited. However, by examining the available kinetic data for each, we can draw valuable insights into their potential performance characteristics.

ParameterThis compound (Substrate for Alkaline Phosphatase)FRET Probe (Competitive Inhibitor for PTP1B)FRET-based Sensor (Substrate for PTP1B)
Quantitative Metric Michaelis-Menten Constant (Km) & Maximum Velocity (Vmax)Inhibition Constant (Ki)Michaelis-Menten Constant (KM) & Catalytic Rate (kcat)
Reported Value Km: 5.67 mM, Vmax: 0.24 µM/s[1]Ki: ~42 nM[2]KM: 93±3 μM, kcat: 19±1 s-1
Indication Substrate affinity and maximum reaction rate. A higher Km suggests lower affinity.Binding affinity of the probe to the enzyme's active site. A lower Ki indicates tighter binding.Substrate affinity and turnover rate. A lower KM indicates higher affinity, and a higher kcat indicates faster turnover.

Key Observations:

  • This compound has been characterized as a substrate for alkaline phosphatase with a relatively high Km value, suggesting a lower binding affinity compared to some highly specific enzyme substrates.[1] Its utility may lie in applications where high concentrations of the probe can be used or where the downstream effect of self-assembly is the primary readout.

  • FRET probes can be designed as either substrates or competitive inhibitors. The reported Ki of ~42 nM for a competitive inhibitor FRET probe for PTP1B indicates very high affinity for the target enzyme.[2]

  • A recently developed FRET-based sensor for PTP1B activity demonstrates a KM in the micromolar range and a high catalytic rate, indicating it is an efficient substrate.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for utilizing this compound and a FRET-based assay for measuring phosphatase activity.

This compound Phosphatase Activity Assay

This protocol is based on the principles of detecting the fluorescence increase upon enzyme-instructed self-assembly.

Materials:

  • This compound peptide

  • Phosphatase of interest (e.g., Alkaline Phosphatase)

  • Assay Buffer (e.g., 50 mM Tris, pH 8.0)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in the assay buffer.

  • Prepare enzyme solution: Dilute the phosphatase to the desired concentration in the assay buffer.

  • Assay setup: In a 96-well plate, add the this compound solution to each well.

  • Initiate reaction: Add the enzyme solution to the wells to start the reaction. Include control wells with buffer only (no enzyme) and substrate only.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C), protected from light.

  • Fluorescence measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for NBD (e.g., Ex/Em = 468/540 nm) at regular time intervals.

  • Data analysis: Plot the fluorescence intensity against time to determine the reaction rate.

FRET-based Phosphatase Assay

This protocol describes a general method for measuring phosphatase activity using a FRET substrate.

Materials:

  • FRET-based phosphatase substrate (e.g., a peptide with a donor/acceptor pair)

  • Phosphatase of interest (e.g., PTP1B)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader capable of measuring two wavelengths simultaneously.

Procedure:

  • Prepare FRET substrate solution: Dissolve the FRET substrate in a suitable solvent and dilute to the final concentration in the assay buffer.

  • Prepare enzyme solution: Dilute the phosphatase to the desired concentration in the assay buffer.

  • Assay setup: Add the FRET substrate solution to the wells of a 96-well plate.

  • Initiate reaction: Add the enzyme solution to the wells. Include control wells with buffer only and substrate only.

  • Incubation: Incubate the plate at a constant temperature, protected from light.

  • Fluorescence measurement: Measure the fluorescence intensity of both the donor and acceptor at their respective emission wavelengths.

  • Data analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point. A decrease in the FRET ratio over time indicates phosphatase activity.

Visualizing the Concepts

To further clarify the principles and workflows, the following diagrams have been generated using the DOT language.

PTP_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Phosphorylated RTK (Active) Phosphorylated RTK (Active) Receptor Tyrosine Kinase (RTK)->Phosphorylated RTK (Active) Autophosphorylation Phosphorylated RTK (Active)->Receptor Tyrosine Kinase (RTK) Dephosphorylates Signaling Proteins Signaling Proteins Phosphorylated RTK (Active)->Signaling Proteins Recruits & Activates Downstream Signaling Downstream Signaling Signaling Proteins->Downstream Signaling Initiates PTP PTP PTP->Phosphorylated RTK (Active) Inhibits

Caption: Protein Tyrosine Phosphatase (PTP) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare Probe Solution (this compound or FRET) D Dispense Probe & Buffer into 96-well plate A->D B Prepare Enzyme Solution (Phosphatase) E Initiate Reaction (Add Enzyme) B->E C Prepare Assay Buffer C->D D->E F Incubate at 37°C E->F G Measure Fluorescence (Plate Reader) F->G H Calculate Reaction Rates or FRET Ratio Change G->H Probe_Comparison cluster_attributes Key Attributes NBD This compound Mechanism: Enzyme-instructed self-assembly Signal: Fluorescence 'turn-on' Primary Target: Alkaline Phosphatase Quant Quantitative Data NBD->Quant Km, Vmax App Primary Application NBD->App Cell Elimination FRET FRET Probes Mechanism: Förster Resonance Energy Transfer Signal: Change in FRET ratio Primary Target: Protein Tyrosine Phosphatases FRET->Quant Ki, KM, kcat FRET->App Enzyme Kinetics

References

Safety Operating Guide

Navigating the Safe Disposal of NBD-LLLLpY: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the novel, enzymatically forming intranuclear peptide NBD-LLLLpY, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive disposal procedure based on the chemical characteristics of its known components: a nitrobenzoxadiazole (NBD) fluorescent dye, a tetra-leucine peptide, and a phosphotyrosine mimic.

This compound is identified as an enzymatically forming intranuclear peptide used for selectively killing human induced pluripotent stem cells.[1][2] Its chemical formula is C42H62N9O14P and its CAS number is 2883234-17-9.[2] Given its composition, this compound should be handled as a potentially hazardous chemical waste. The NBD moiety, in particular, is a fluorescent dye, and related compounds like NBD chloride are known irritants.[3] Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and local regulations for chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.

Key Safety Data for Related Compounds:

Hazard CategoryNBD Chloride (Analogue)General Peptide CompoundsOrganophosphorus Compounds
Health Hazards Irritant to eyes, skin, and respiratory tract.[3]Generally low toxicity, but can have biological activity.Varies widely; some can be neurotoxic.
Physical Hazards May form combustible dust concentrations in air.Generally not flammable.Varies; many are not flammable.
Environmental Hazards Should not be released into the environment.[4]Biodegradability varies.Potential for aquatic toxicity.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused stock solutions, contaminated labware, and experimental residues.

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene). Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Solid Waste: Dispose of contaminated solid materials, such as pipette tips, centrifuge tubes, and gloves, in a designated solid chemical waste container.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of the waste, including solvents and their approximate concentrations.

    • Include the date the waste was first added to the container and the name of the generating laboratory or researcher.

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[5]

    • Keep containers tightly closed except when adding waste.[5]

  • Disposal Request and Pickup:

    • Once the waste container is full (typically no more than 75% capacity to allow for expansion), or on a regular schedule as determined by your institution, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[6]

    • Follow all institutional procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final pickup.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Liquid, Solid, Sharps) B Liquid Waste Container (Labeled) A->B Aqueous/Solvent C Solid Waste Container (Labeled) A->C Gloves, Tubes, etc. D Sharps Container (Labeled) A->D Needles, etc. E Secure Secondary Containment Area B->E C->E D->E F EHS/Contractor Pickup Request E->F Container Full G Licensed Hazardous Waste Disposal F->G

This compound Disposal Workflow

This guide provides a framework for the safe and compliant disposal of this compound. It is imperative for all laboratory personnel to supplement these procedures with their institution-specific guidelines and to consult with their EHS department for any questions or clarification. By adhering to these protocols, researchers can minimize risks to themselves and the environment, fostering a culture of safety and responsibility in the laboratory.

References

Personal protective equipment for handling NBD-LLLLpY

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling NBD-LLLLpY. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and maintain compound integrity.

This compound is an enzymatically activated, fluorescently labeled intranuclear peptide designed for the selective elimination of human induced pluripotent stem cells (hiPSCs).[1][2][3] Due to its cytotoxic nature and fluorescent tag, specific handling and disposal procedures are required.

I. Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[4][5] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous nature of the NBD fluorophore and the peptide's biological activity necessitate a cautious approach. The SDS for a related compound, NBD chloride, indicates it is a skin and eye irritant.[6]

EquipmentSpecificationsPurpose
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield is recommended when a splash hazard exists.[7]Protects against dust particles and splashes of solutions.[5][7]
Hand Protection Disposable nitrile gloves. Double gloving is recommended for enhanced protection.[7]Prevents skin contact with the compound. Gloves should be changed immediately if contaminated.[7]
Body Protection A standard laboratory coat is required.[7]Protects skin and personal clothing from contamination.[5][7]
Respiratory Protection A respirator or dust mask is recommended when handling the lyophilized powder, particularly when weighing.[7]Avoids inhalation of fine peptide dust.[7]
General Attire Long pants and closed-toe shoes must be worn in the laboratory.[7]Provides a basic barrier against accidental spills.[7]

II. Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability and fluorescent intensity of this compound.[8]

A. Storage:

  • Lyophilized Powder: Store at or below -20°C, protected from light and moisture.[1][8] Use amber vials or foil-wrapped tubes to prevent photobleaching.[8]

  • In Solution: It is not recommended to store peptides in solution for extended periods.[7] If necessary, prepare single-use aliquots and store them at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[1][7]

B. Reconstitution:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.[9]

  • Use anhydrous solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution, as many fluorophores are sensitive to oxidation.[8][9]

  • For cell culture applications, further dilute the stock solution in a serum-free cell culture medium to the desired working concentration, which may range from 1 to 10 µM.[10]

III. Disposal Plan

All waste containing this compound, including contaminated labware, gloves, and solutions, should be treated as chemical waste.

  • Solid Waste: Carefully sweep any spilled powder to avoid creating dust, place it in a sealed container, and dispose of it as chemical waste.[7]

  • Liquid Waste: Do not discharge solutions containing this compound into the sewer system. Collect all liquid waste in a designated, sealed container for chemical waste disposal.

  • Disposal Method: The recommended method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] Always adhere to all federal, state, and local environmental regulations for chemical waste disposal.[7] Fluorescent compounds, in general, are often classified as chemical waste due to the potentially hazardous materials they contain.[11]

IV. Experimental Workflow

The following diagram illustrates the general workflow for handling this compound from reception to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal reception Receive this compound storage Store at <= -20°C (Protect from Light) reception->storage ppe Don PPE: Goggles, Gloves, Lab Coat storage->ppe weighing Weigh Powder (Use Respirator) ppe->weighing reconstitution Reconstitute in Anhydrous Solvent weighing->reconstitution dilution Dilute to Working Concentration reconstitution->dilution experiment Perform Experiment dilution->experiment solid_waste Solid Waste experiment->solid_waste Contaminated Labware, Gloves liquid_waste Liquid Waste experiment->liquid_waste Unused/Spent Solutions disposal Dispose as Chemical Waste solid_waste->disposal liquid_waste->disposal

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.